Sphingosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861763 | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-78-4, 2733-29-1 | |
| Record name | Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-sphingosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadec-4-ene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRO-SPHINGOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Enzymes of Sphingosine Metabolism
Precision Targeting of the Sphingolipid Rheostat in Drug Discovery
Executive Summary: The Rheostat Paradigm
In the landscape of lipid signaling, the "Sphingolipid Rheostat" is not merely a metabolic pathway; it is a binary switch determining cell fate. The balance between Ceramide (pro-apoptotic, anti-proliferative) and Sphingosine-1-Phosphate (S1P) (pro-survival, migratory, angiogenic) is governed by a precise enzymatic machinery.[1]
For drug developers, the challenge lies in the subcellular compartmentalization of these enzymes. Inhibiting a kinase in the cytosol (SPHK1) yields vastly different phenotypic outcomes than inhibiting its isozyme in the nucleus (SPHK2). This guide deconstructs the enzymatic architecture of this compound metabolism, providing the mechanistic depth and experimental rigor required for high-fidelity research.
Part 1: The Metabolic Architecture
The metabolism of this compound is a cyclic salvage pathway centered on the reversible phosphorylation of the sphingoid base.
Ceramidases: The Generators
Ceramidases (CDases) hydrolyze the N-acyl linkage of ceramide to release free this compound and a fatty acid.[2] This is the rate-limiting step for this compound generation, as this compound cannot be synthesized de novo.
| Enzyme | Gene | Subcellular Localization | pH Optimum | Physiological Role |
| Acid Ceramidase | ASAH1 | Lysosome | 4.5 - 5.0 | Lysosomal degradation; deficiency leads to Farber disease. |
| Neutral Ceramidase | ASAH2 | Plasma Membrane / Mitochondria | 7.0 - 8.0 | Digestion of dietary sphingolipids; regulates surface signaling. |
| Alkaline Ceramidase 1 | ACER1 | Endoplasmic Reticulum (ER) | ~9.0 | Skin barrier function; keratinocyte differentiation. |
| Alkaline Ceramidase 2 | ACER2 | Golgi Complex | ~9.0 | DNA damage response; p53-mediated upregulation. |
| Alkaline Ceramidase 3 | ACER3 | ER / Golgi | ~9.0 | Hydrolysis of unsaturated long-chain ceramides. |
This compound Kinases (SPHK): The Critical Switch
These enzymes phosphorylate this compound to S1P.[1][3] They are the primary drug targets in this pathway.
-
SPHK1 (The "Survival" Kinase):
-
Localization: Cytosolic.[4][5] Upon phosphorylation (by ERK1/2), it translocates to the plasma membrane.
-
Mechanism:[6][7][8][9][10] Generates S1P that is exported via transporters (e.g., SPNS2) to act on S1P Receptors (S1PR1-5) in an autocrine/paracrine manner ("Inside-Out" signaling).
-
Pathology: Overexpressed in solid tumors; drives metastasis and angiogenesis.
-
-
SPHK2 (The "Epigenetic" Kinase):
-
Localization: Nucleus, ER, and Mitochondria.[11] Contains a Nuclear Localization Signal (NLS).[12]
-
Mechanism:[6][7][8][9][10] Nuclear S1P inhibits Histone Deacetylases (HDAC1/2), leading to increased histone acetylation and gene transcription.
-
Pharmacology: Essential for the phosphorylation (activation) of the prodrug Fingolimod (FTY720) .
-
The Terminators: Phosphatases and Lyase
To prevent unchecked proliferation, S1P levels are tightly controlled.
-
S1P Phosphatases (SGPP1, SGPP2): Located in the ER, these remove the phosphate, recycling this compound back into the ceramide salvage pathway.
-
S1P Lyase (SGPL1): The only irreversible step . It cleaves S1P at the C2-C3 bond.[13]
-
Products: (E)-2-Hexadecenal + Phosphoethanolamine.[13]
-
Significance: Permanently removes sphingolipids from the pool, linking lipid metabolism to phospholipid synthesis (via ethanolamine).
-
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the flow from Ceramide to the irreversible degradation of S1P, highlighting the enzymatic checkpoints.
Caption: The Sphingolipid Rheostat. Blue arrows indicate reversible salvage steps; the red arrow indicates irreversible degradation by SGPL1.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Targeted Quantification of S1P via LC-MS/MS
Rationale: S1P is a zwitterion.[8] Standard lipid extractions (Folch) often result in poor recovery into the organic phase. This protocol uses an acidified extraction to protonate the phosphate group, forcing S1P into the organic layer.
Materials:
-
Internal Standard (IS): C17-Sphingosine-1-Phosphate (Avanti Polar Lipids).
-
Solvents: Methanol (LC-MS grade), Chloroform, 3N HCl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
Step-by-Step Workflow:
-
Sample Prep: Aliquot 100 µL of plasma/cell lysate.
-
Spike IS: Add 10 µL of C17-S1P (1 µM stock).
-
Acidification: Add 100 µL of 3N HCl . Critical Step: This lowers pH < 2.0, neutralizing the phosphate charge.
-
Phase Separation: Add 1 mL Methanol and 2 mL Chloroform (1:2 v/v).
-
Extraction: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 mins.
-
Collection: Collect the lower organic phase (Chloroform).
-
Drying: Evaporate under Nitrogen stream at 37°C.
-
Reconstitution: Resuspend in 100 µL Mobile Phase (MeOH:Water with 0.1% Formic Acid).
-
Analysis: Inject into LC-MS/MS operating in MRM mode.
-
Transitions: S1P (380.3
264.3), C17-S1P (366.3 250.3).
-
Workflow Visualization
Caption: Optimized Acidic Extraction Workflow for S1P Quantification to overcome zwitterionic solubility issues.
Part 4: Therapeutic Modulation[14]
Targeting these enzymes requires understanding the "pushes and pulls" of the pathway.
| Target Enzyme | Drug/Compound | Mechanism of Action | Clinical/Research Status |
| SPHK1 | PF-543 | Potent competitive inhibitor | Preclinical (Paradox: raises this compound but doesn't induce apoptosis efficiently in all models). |
| SPHK2 | Opaganib (ABC294640) | Competitive inhibitor (ATP binding site) | Clinical Trials (Oncology/COVID-19); Anti-viral and anti-tumor. |
| SPHK2 | Fingolimod (FTY720) | Pro-drug substrate | FDA Approved (MS). Phosphorylated by SPHK2 to FTY720-P, which internalizes S1P receptors (functional antagonist). |
| SGPL1 | THI | Vitamin B6 antagonist / Lyase inhibitor | Research tool; causes accumulation of S1P in lymphoid tissues, inducing lymphopenia. |
Author's Note on Causality: Researchers often attempt to inhibit SPHK1 to kill cancer cells. However, simply blocking SPHK1 may shunt this compound to SPHK2 (nuclear pool) or increase Ceramide levels. If the cell has high Acid Ceramidase activity, the Ceramide is quickly degraded back to this compound, creating a futile cycle. Effective therapy often requires dual inhibition or targeting the specific subcellular pool.
References
-
Spiegel, S., & Milstien, S. (2003). This compound-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology.
-
Pyne, N. J., & Pyne, S. (2010). This compound 1-phosphate and cancer. Nature Reviews Cancer.
-
Maceyka, M., et al. (2012). This compound-1-phosphate signaling and its role in disease. Trends in Cell Biology.
-
Saba, J. D. (2019). Lysing the plot: The this compound-1-phosphate lyase in health and disease. Journal of Lipid Research.
-
Hait, N. C., et al. (2009). Regulation of histone acetylation in the nucleus by this compound-1-phosphate. Science.
-
Brunkhorst, R., et al. (2014). Fingolimod for the treatment of multiple sclerosis. Expert Review of Clinical Pharmacology.
-
Cui, C., et al. (2021). The functional role of this compound kinase 2. Frontiers in Cell and Developmental Biology.
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole mass spectrometry. Journal of Lipid Research.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound kinase - Wikipedia [en.wikipedia.org]
- 5. Role of this compound kinase localization in sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SGPL1 this compound-1-phosphate lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Functional Role of this compound Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Kinases and this compound 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
The Sphingolipid Rheostat: A Technical Guide to a Critical Cell Fate Regulator
Abstract: The sphingolipid rheostat theory posits that the dynamic balance between key bioactive sphingolipid metabolites—ceramide, sphingosine, and this compound-1-phosphate (S1P)—acts as a critical determinant of cell fate. This guide provides a comprehensive technical overview of the sphingolipid rheostat, its core components, the enzymatic machinery that governs its balance, and its profound implications in cellular signaling, disease pathogenesis, and therapeutic development. We will delve into the pro-apoptotic functions of ceramide and the pro-survival signaling of S1P, offering field-proven insights into the experimental methodologies used to investigate this critical cellular mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the sphingolipid rheostat and its potential as a therapeutic target.
Introduction: The Concept of the Sphingolipid Rheostat
The "sphingolipid rheostat" is a fundamental concept in cell biology that describes how the intracellular balance between pro-death and pro-survival sphingolipids dictates a cell's decision to proliferate, differentiate, senesce, or undergo apoptosis.[1][2] This balance is not static but is a dynamic equilibrium, constantly adjusted by a network of enzymes that interconvert these signaling lipids. The two primary lipids at the opposing ends of this rheostat are ceramide and this compound-1-phosphate (S1P).[1][2]
-
Ceramide (Cer) , often considered the central hub of sphingolipid metabolism, is generally associated with anti-proliferative and pro-apoptotic signals.[3][4] Its accumulation is a common cellular response to stress stimuli, including chemotherapy, radiation, and inflammatory cytokines.[3][4]
-
This compound-1-Phosphate (S1P) , in contrast, is a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[5] It functions both as an intracellular second messenger and as an extracellular ligand for a family of G protein-coupled receptors (GPCRs).[5][6]
The ratio of ceramide to S1P is therefore a critical determinant of cellular fate. A shift towards ceramide accumulation pushes the cell towards apoptosis, while an increase in S1P levels promotes survival and growth. This delicate balance is a key area of investigation in numerous diseases, particularly in cancer, where the rheostat is often tilted towards the pro-survival actions of S1P.[7]
Figure 2: Downstream Signaling Pathways. Opposing signaling cascades initiated by ceramide and S1P. Ceramide activates stress kinases and mitochondrial pathways to induce apoptosis, while S1P engages cell surface receptors to activate pro-survival pathways like PI3K/Akt and Ras/MAPK.
The Enzymatic Machinery: Therapeutic Targets
The interconversion of ceramide, this compound, and S1P is tightly regulated by a series of enzymes. These enzymes represent attractive targets for pharmacological intervention to manipulate the sphingolipid rheostat for therapeutic benefit, particularly in cancer.
| Enzyme | Reaction | Cellular Location | Role in Rheostat |
| Ceramide Synthases (CerS) | This compound + Acyl-CoA → Ceramide | Endoplasmic Reticulum | Pushes towards apoptosis |
| Ceramidases (CDases) | Ceramide → this compound + Fatty Acid | Lysosomes, Mitochondria, Plasma Membrane | Pushes towards survival |
| This compound Kinases (SphK1/2) | This compound + ATP → S1P + ADP | Cytosol, Plasma Membrane (SphK1); Nucleus, Mitochondria (SphK2) | Pushes towards survival |
| S1P Phosphatases (SPP1/2) | S1P → this compound + Pi | Endoplasmic Reticulum | Pushes towards apoptosis |
| S1P Lyase (SPL) | S1P → Hexadecenal + Phosphoethanolamine | Endoplasmic Reticulum | Irreversibly removes S1P, pushing towards apoptosis |
Pharmacological Modulation of the Rheostat
A growing number of small molecule inhibitors and modulators are being developed to target the enzymes of the sphingolipid pathway. These tools are invaluable for both basic research and as potential therapeutics.
| Target Enzyme | Inhibitor/Modulator | Type | Notes |
| Ceramide Synthase | Fumonisin B1 | Pan-CerS inhibitor | Mycotoxin, widely used in research. [8] |
| P053 | Selective CerS1 inhibitor | Cell-permeable. | |
| Ceramidase | Ceranib-2 | Pan-ceramidase inhibitor | Cell-permeable, IC50 ≈ 28 µM. [9][10] |
| N-oleoylethanolamine (OEA) | Ceramidase inhibitor | Also affects glucosylceramide synthesis. [11][12] | |
| This compound Kinase 1/2 | PF-543 | Potent, selective SphK1 inhibitor | IC50 in whole blood ≈ 26.7 nM. [13] |
| SKI-II | Dual SphK1/2 inhibitor | IC50 ≈ 78 µM (SphK1), 45 µM (SphK2). [14] | |
| ABC294640 (Opaganib) | Selective SphK2 inhibitor | Orally available, has been in clinical trials. [15] | |
| F-12509A, B-5354c | SphK inhibitors | Of microbial origin. [16][17] | |
| Glucosylceramide Synthase | PDMP | Inhibitor | Blocks conversion of ceramide to glucosylceramide, increasing ceramide. [18] |
| S1P Receptors | FTY720 (Fingolimod) | Functional antagonist | S1PR modulator, approved for multiple sclerosis. [19][20][21] |
Experimental Protocols & Methodologies
Investigating the sphingolipid rheostat requires robust and sensitive methods for the quantification of sphingolipids and the measurement of enzyme activities.
Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipid species from biological samples. [1][3] Objective: To extract and quantify ceramide, this compound, and S1P from cultured cells.
Methodology:
-
Cell Harvesting and Lysis:
-
Culture cells to desired confluency (typically 1-5 x 106 cells are sufficient). [1] * Aspirate media, wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add an internal standard cocktail containing deuterated or 13C-labeled analogs of the lipids of interest (e.g., C17-sphingosine, C17-S1P, C17-ceramide). This is crucial for accurate quantification. [4] * Sonicate the cell suspension on ice to ensure complete lysis.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL cell lysate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.
-
Add 1.25 mL of chloroform. Vortex.
-
Add 1.25 mL of water. Vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent, typically methanol or a mobile phase-like mixture.
-
Inject the sample onto a C18 reverse-phase liquid chromatography column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile, both containing a small amount of formic acid and ammonium formate to improve ionization.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). [1] * Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
This compound (d18:1): m/z 300.3 → 282.3
-
S1P (d18:1): m/z 380.3 → 264.3
-
Ceramide (d18:1/C16:0): m/z 538.5 → 264.3
-
-
Quantify the endogenous lipids by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
-
Figure 3: LC-MS/MS Workflow. A typical workflow for the extraction and quantification of sphingolipids from biological samples.
This compound Kinase Activity Assay
Objective: To measure the activity of this compound Kinase 1 (SphK1) in cell lysates. This protocol is based on the principle of measuring ATP consumption during the phosphorylation of this compound.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates in a non-denaturing lysis buffer without high concentrations of detergents that could interfere with the assay.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Kinase Reaction:
-
In a 96-well plate, prepare the reaction mixture. For each reaction, combine:
-
Cell lysate (containing SphK1)
-
This compound substrate (typically in a buffer containing BSA to aid solubility)
-
SphK reaction buffer (containing MgCl2)
-
-
Initiate the reaction by adding a known concentration of ATP. [22] * Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and measure the amount of remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). [23] * The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore directly proportional to the SphK1 activity. [22] * Run parallel reactions without the this compound substrate to control for non-specific ATPase activity.
-
A standard curve of known ATP concentrations should be run to ensure accurate quantification.
-
The Sphingolipid Rheostat in Disease and Drug Development
The dysregulation of the sphingolipid rheostat is a hallmark of many diseases, most notably cancer. [7]Many tumors exhibit high levels of S1P and increased SphK1 activity, which contributes to their resistance to apoptosis, enhanced proliferation, and metastasis. [7]This makes the sphingolipid pathway a prime target for novel anti-cancer therapies.
Several therapeutic strategies are currently being explored:
-
Inhibition of SphK1/2: To decrease the production of pro-survival S1P.
-
Activation of Ceramide Synthesis or Inhibition of its Breakdown: To increase the levels of pro-apoptotic ceramide.
-
Modulation of S1P Receptors: To block the downstream signaling of S1P.
The FDA-approved drug Fingolimod (FTY720) , used for treating multiple sclerosis, is a prime example of a clinically successful drug that targets this pathway. [19][20]Fingolimod is a this compound analog that gets phosphorylated in vivo and acts as a functional antagonist of S1P receptors, trapping lymphocytes in lymph nodes. [24]Its success has spurred further interest in developing more specific modulators of the sphingolipid rheostat for a variety of indications.
Sphingolipid-Targeting Agents in Clinical Trials
| Agent | Target/Mechanism | Disease Indication(s) | Status (Selected Trials) |
| ABC294640 (Opaganib) | This compound Kinase 2 (SphK2) inhibitor | Solid tumors, Lymphoma, Cholangiocarcinoma | Phase II trials ongoing (NCT02229981, NCT03414489) [15] |
| Safingol | This compound Kinase inhibitor / PKC inhibitor | Advanced solid tumors | Phase I completed (in combination) [15] |
| FTY720 (Fingolimod) | S1P Receptor Modulator | High-grade glioma (in combination with radiation) | Phase I completed (NCT02490930) [15] |
| Nanoliposomal Ceramide (C6) | Ceramide delivery | Advanced solid tumors | Phase I ongoing (NCT02834611) [15] |
| Sonepcizumab | Anti-S1P Monoclonal Antibody | Refractory renal cell carcinoma | Phase II terminated (NCT01762033) [15] |
Conclusion
The sphingolipid rheostat represents a critical control point in cellular signaling, integrating various stress and survival signals to determine cell fate. The balance between the pro-apoptotic ceramide and the pro-survival this compound-1-phosphate is maintained by a tightly regulated network of enzymes, each of which presents a viable target for therapeutic intervention. As our understanding of the complexities of sphingolipid signaling deepens, and as our tools for its study become more sophisticated, the targeted modulation of this rheostat holds immense promise for the development of novel therapies for cancer and other diseases characterized by aberrant cell survival and proliferation. The continued development of specific enzyme inhibitors and advanced analytical techniques will undoubtedly accelerate the translation of this fundamental biological concept into clinical applications.
References
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC - PubMed Central. [Link]
-
Ceramide signaling in apoptosis. British Medical Bulletin - Oxford Academic. [Link]
-
Ceramide signaling in apoptosis. PubMed - NIH. [Link]
-
Role of this compound-1-Phosphate Signaling Pathway in Pancreatic Diseases. MDPI. [Link]
-
Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. PubMed. [Link]
-
Targeting Sphingolipids for Cancer Therapy. PMC - PubMed Central. [Link]
-
SPHK1 Assay Kit this compound kinase 78026. BPS Bioscience. [Link]
-
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol Alters Cellular Cholesterol Homeostasis by Modulating the Endosome Lipid Domains. PubMed. [Link]
-
Inhibition of recombinant this compound kinases by novel inhibitors of microbial origin, F-12509A and B-5354c. PubMed. [Link]
-
N-Oleoylethanolamine Inhibits Glucosylation of Natural Ceramides in CHP-100 Neuroepithelioma Cells: Possible Implications for Apoptosis. PubMed. [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
Downstream signaling pathways of this compound-1-phosphate (S1P)... ResearchGate. [Link]
-
The this compound Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of this compound Kinase 1 in Mammalian Cells. ResearchGate. [Link]
-
This compound‐1‐phosphate (S1P) receptors: Promising drug targets for treating bone‐related diseases. PMC - NIH. [Link]
-
Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. [Link]
-
Examining impacts of ceranib-2 on the proliferation, morphology and ultrastructure of human breast cancer cells. NIH. [Link]
-
This compound 1-phosphate signalling. PMC - NIH. [Link]
-
D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells. PubMed. [Link]
-
Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke. PubMed. [Link]
-
The emerging roles of this compound 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. PubMed Central. [Link]
-
Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues. ResearchGate. [Link]
-
Antineoplastic Agents Targeting Sphingolipid Pathways. Frontiers. [Link]
-
Oleoylethanolamide | C20H39NO2 | CID 5283454. PubChem - NIH. [Link]
-
S1P and C1P activate MAPK and AKT intracellular pathway proteins and... ResearchGate. [Link]
-
Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]
-
Sphingoid base 1-phosphate phosphatase: A key regulator of sphingolipid metabolism and stress response. PNAS. [Link]
-
Enzo Life Sciences DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol. Enzo Life Sciences. [Link]
-
Discovery of this compound Kinase Inhibition by Modified Quinoline-5,8-Diones. PMC. [Link]
-
Ceramide metabolism and cardiovascular risk factors: insights into therapeutic strategies. Frontiers. [Link]
-
Antitumor Efficacy of Ceranib-2 with Nano-Formulation of PEG and Rosin Esters. PubMed. [Link]
-
Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke. PMC. [Link]
-
This compound 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI. [Link]
-
DL-Ppmp | C29H51ClN2O3 | CID 49837889. PubChem - NIH. [Link]
-
Oleoylethanolamide. Wikipedia. [Link]
-
(PDF) Targeting Sphingolipids for Cancer Therapy. ResearchGate. [Link]
-
Inhibitors of the this compound Kinase Pathway as Potential Therapeutics. PubMed. [Link]
-
Identification of this compound Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega - ACS Publications. [Link]
Sources
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceranib-2 A cell-permeable, potent inhibitor of ceramidase (IC50 = 28 mM) with anti-proliferative and proapoptotic properties. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. N-Oleoylethanolamine inhibits glucosylation of natural ceramides in CHP-100 neuroepithelioma cells: possible implications for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]
- 16. Inhibition of recombinant this compound kinases by novel inhibitors of microbial origin, F-12509A and B-5354c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The emerging roles of this compound 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Sphingosine Metabolism: A Cross-Kingdom Technical Guide
The following technical guide details the comparative metabolism, quantification, and signaling of sphingosine and its phosphorylated derivative, this compound-1-Phosphate (S1P).
Content Type: Technical Whitepaper | Audience: Research Scientists & Drug Developers
Executive Summary
This compound-1-phosphate (S1P) is a bioactive lysosphingolipid that functions as a critical signaling node in eukaryotes.[1][2][3][4][5][6][7] While the central "Sphingolipid Rheostat"—the balance between pro-apoptotic ceramides and pro-survival S1P—is conserved, the metabolic machinery and signaling modalities differ radically across kingdoms.[8] In mammals, S1P acts via G-protein coupled receptors (GPCRs) to regulate immunity and vascular tone.[2][6] In yeast and plants, S1P (and its phytothis compound analog) mediates heat and drought stress responses through intracellular mechanisms, largely devoid of GPCR involvement. Furthermore, recent data on Bacteroides species reveals a unique prokaryotic capacity for sphingolipid synthesis that directly modulates host immunity.[8][9]
This guide provides a structural analysis of these divergent pathways, validated LC-MS/MS quantification protocols, and kinetic activity assays for drug discovery applications.[8]
Part 1: The Mammalian Paradigm – The Sphingolipid Rheostat[8]
In mammalian cells, this compound is not a de novo intermediate but a product of ceramide degradation.[8] The metabolic flux is controlled by the activity of this compound Kinases (SphK1/SphK2) and S1P Lyase (SGPL1).
The Metabolic Core
The "Rheostat" determines cell fate.[8] Accumulation of Ceramide/Sphingosine promotes apoptosis, whereas conversion to S1P promotes survival and proliferation.
-
Biosynthesis: De novo synthesis in the ER produces Dihydrothis compound (Sphinganine), which is acylated to Dihydroceramide and desaturated to Ceramide.[8]
-
Salvage Pathway: Ceramide is hydrolyzed by Ceramidase (CDase) to yield This compound .[7]
-
Activation: this compound is phosphorylated by SphK1 (cytosolic/membrane-associated) or SphK2 (nuclear/mitochondrial) to generate S1P.[1]
-
Irreversible Degradation: S1P Lyase (SGPL1) cleaves S1P into hexadecenal and phosphoethanolamine, the only exit point from the sphingolipid cycle.[8]
"Inside-Out" Signaling
Mammalian S1P functions uniquely through "Inside-Out" signaling.[1] Intracellularly produced S1P is transported out of the cell (via SPNS2 or ABC transporters) where it binds to five specific GPCRs (S1PR1–5) in an autocrine or paracrine manner.
Figure 1: Mammalian S1P Signaling Loop
Caption: The "Inside-Out" signaling model where intracellularly synthesized S1P is exported to activate surface GPCRs.[1]
Part 2: Comparative Metabolomics (Evolutionary Divergence)[1]
While the enzymatic logic is conserved, the substrates and signaling receptors differ significantly.[8]
Comparative Sphingoid Base Composition
The structural backbone of sphingolipids dictates their biophysical properties.[8]
| Feature | Mammals (H. sapiens) | Yeast (S. cerevisiae) | Plants (Arabidopsis) | Bacteria (Bacteroides) |
| Primary Base | This compound (d18:[1][10]1) | Phytothis compound (t18:[1][10]0) | Phytothis compound (t18:0) | Dihydroceramide / Deoxy-SLs |
| Desaturation | C4-Hydroxylation | Rare / Absent | ||
| Kinase | SphK1, SphK2 | Lcb4, Lcb5 | SphK1, SphK2 (Homologs) | Bacterial SphK |
| Receptors | S1PR1–5 (GPCRs) | None (Intracellular) | None (Intracellular) | None (Host Interaction) |
| Function | Immunity, Vascular | Heat Stress | Drought (Stomata) | Host Immune Modulation |
Organism-Specific Mechanisms[1]
Yeast (Saccharomyces cerevisiae)
Yeast do not produce this compound (d18:1) as a major base.[11] Instead, the precursor sphinganine is hydroxylated at C4 to form Phytothis compound .[8]
-
Enzymes: The kinases Lcb4p and Lcb5p phosphorylate phytothis compound and sphinganine.
-
Signaling: Phosphorylated bases (PHS-1-P) accumulate during heat stress.[1] Unlike mammals, yeast lack GPCRs for these lipids.[8] The signaling is strictly intracellular, regulating calcium mobilization and nutrient uptake.[8]
Plants (Arabidopsis thaliana)
Plants utilize a complex mix of sphingoid bases, including
-
Stress Response: S1P and Phytothis compound-1-P are critical for drought tolerance.[1] S1P mediates abscisic acid (ABA)-induced stomatal closure by regulating guard cell ion channels.[1]
-
Receptor Absence: Like yeast, plants lack S1P-specific GPCRs.[1] The "receptor" remains unidentified, likely an intracellular protein target.[8]
Bacteria (Bacteroides thetaiotaomicron)
Most bacteria do not synthesize sphingolipids. However, Bacteroides species in the human gut are a notable exception.[8]
-
Pathway: They possess a Serine Palmitoyltransferase (SPT) homolog but diverge downstream to produce ceramide phosphoinositol and deoxy-sphingolipids .[1]
-
Clinical Relevance: These bacterial sphingolipids can cross the gut barrier and inhibit host invariant Natural Killer T (iNKT) cells, reducing intestinal inflammation.[8] This represents a cross-kingdom signaling mechanism where bacterial lipids modulate mammalian immunity.
Part 3: Experimental Protocols
Lipidomics: LC-MS/MS Quantification of S1P
Accurate quantification is difficult due to the amphi-ionic nature of S1P.[1] The following protocol uses C17-S1P as an internal standard (IS) to differentiate from endogenous C18-S1P.
Protocol: Liquid-Liquid Extraction & Mass Spec
-
Sample Prep:
-
Aliquot 50 µL plasma or tissue homogenate.
-
Spike IS: Add 10 µL of 1 µM C17-S1P (Avanti Polar Lipids). Why: C17 analogs do not occur naturally, allowing precise normalization.[8]
-
-
Extraction (Acidified Bligh & Dyer):
-
Add 300 µL Methanol:HCl (conc) (100:1 v/v). Why: Acidification protonates the phosphate headgroup, improving solubility in the organic phase.[8]
-
Add 150 µL Chloroform. Vortex 1 min.
-
Add 150 µL Chloroform + 150 µL Water. Vortex.
-
Centrifuge 5 min @ 12,000 x g. Collect lower organic phase.
-
-
LC-MS/MS Settings:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.[8]
-
Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.
-
Transitions (MRM):
-
S1P (d18:1): 380.2
264.2 (Quantifier)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
C17-S1P (IS): 366.2
250.2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Enzymology: this compound Kinase (SphK) Activity Assay
This assay measures the conversion of this compound to S1P using ATP.[12][13]
Reagents:
-
Substrate: D-erythro-sphingosine (resuspended in Triton X-100).[1]
-
Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 10% Glycerol.[8]
-
Detection: ADP-Glo™ (Promega) or NBD-Sphingosine (Fluorescent).[1]
Workflow:
-
Incubation: Mix 10 µg cell lysate with 50 µM this compound and 500 µM ATP in kinase buffer.
-
Reaction: Incubate at 37°C for 30 mins.
-
Termination:
Part 4: Therapeutic Implications[1][8][14]
Functional Antagonism (Multiple Sclerosis)
The drug Fingolimod (FTY720) is a structural analog of this compound (derived from the fungal metabolite myriocin).
-
Mechanism: FTY720 is phosphorylated in vivo by SphK2. The resulting FTY720-P binds to S1PR1 with high affinity.[8]
-
The Paradox: Initially, it acts as an agonist.[8][14] However, persistent binding causes irreversible internalization and degradation of the S1PR1 receptor.[8]
-
Result: Lymphocytes become "blind" to the S1P gradient required to exit lymph nodes, effectively sequestering autoreactive T-cells and dampening neuroinflammation.[8]
Antifungal Targets
Since fungi rely on Phytothis compound and distinct enzymes (Lcb4/5, Isc1), inhibitors targeting fungal-specific sphingolipid biosynthesis (e.g., Aureobasidin A, which inhibits inositol phosphorylceramide synthase) are potent antifungals with low toxicity to mammals.[8]
References
-
Spiegel, S., & Milstien, S. (2003). this compound-1-phosphate: an enigmatic signaling lipid.[1][7][8] Nature Reviews Molecular Cell Biology.
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids.[8] Nature Reviews Molecular Cell Biology.
-
Heaver, S. L., et al. (2018). Characterization of the Bacteroides sphingolipid pathway.[8][15] Cell Host & Microbe.
-
Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.[1][8] Methods in Molecular Biology.
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets this compound 1-phosphate receptors.[8][14] Journal of Biological Chemistry.
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Sources, metabolism, and regulation of circulating this compound-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. A Glimpse of the Structural Biology of the Metabolism of this compound-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Role and interaction of bacterial sphingolipids in human health [frontiersin.org]
An In-depth Technical Guide to Sphingosine Degradation and Catabolism: Pathways, Methodologies, and Therapeutic Targeting
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids that play critical roles in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration. The delicate balance between the levels of different sphingolipid species is paramount for cellular homeostasis, and its dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer and neurodegenerative disorders. This guide provides a comprehensive technical overview of the core pathways of sphingosine degradation and catabolism, with a focus on the key enzymatic players: this compound kinases (SphKs) and this compound-1-phosphate lyase (SPL). We will delve into the mechanistic intricacies of these enzymes, their regulation, and their significance as therapeutic targets. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven methodologies for the study of this compound catabolism, including enzyme activity assays and state-of-the-art mass spectrometry-based lipidomics.
Introduction: The Sphingolipid Rheostat and the Central Role of this compound
The concept of the "sphingolipid rheostat" posits that the relative intracellular concentrations of pro-apoptotic ceramide and this compound versus pro-survival this compound-1-phosphate (S1P) dictate a cell's fate. This compound, derived from the hydrolysis of ceramide by ceramidases, sits at a critical juncture in this rheostat.[1] It can either be acylated to reform ceramide or be phosphorylated by this compound kinases to generate S1P. This phosphorylation is a pivotal step, as it commits this compound to a signaling role or to its ultimate and irreversible degradation. The catabolism of this compound is therefore a crucial control point in modulating the levels of these potent signaling molecules and maintaining cellular health. Dysregulation of this pathway has been linked to various pathologies, making the enzymes involved attractive targets for therapeutic intervention.[2][3]
The Canonical Pathway of this compound Degradation
The primary route for this compound catabolism is a two-step enzymatic process that converts this compound into soluble end products that can be utilized in other metabolic pathways.
Step 1: Phosphorylation by this compound Kinases (SphKs)
The first committed step in this compound degradation is its phosphorylation to S1P, a reaction catalyzed by this compound kinases (SphKs).[4] Mammals possess two isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, exhibit distinct subcellular localizations, kinetic properties, and physiological roles.[5][6]
-
This compound Kinase 1 (SphK1): Primarily localized in the cytoplasm, SphK1 can translocate to the plasma membrane upon activation by various stimuli, such as growth factors and cytokines.[5] It is generally considered a pro-survival kinase, and its overexpression is frequently observed in various cancers, where it contributes to tumor growth, angiogenesis, and resistance to therapy.[2]
-
This compound Kinase 2 (SphK2): In contrast to SphK1, SphK2 is predominantly found in the nucleus and mitochondria.[7][8] Its role is more complex and can be context-dependent, with reports suggesting both pro-apoptotic and pro-survival functions.[7]
The generation of S1P by SphKs is a critical regulatory node. S1P can act intracellularly as a second messenger or be exported out of the cell to signal in a paracrine or autocrine manner through a family of five G protein-coupled receptors (S1PR1-5).[4]
Caption: Phosphorylation of this compound to S1P.
Step 2: Irreversible Cleavage by this compound-1-Phosphate Lyase (SPL)
The final and irreversible step in this compound catabolism is the cleavage of S1P by this compound-1-phosphate lyase (SPL), also known as SGPL1.[9][10] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is located on the cytosolic face of the endoplasmic reticulum membrane.[11] SPL catalyzes the retro-aldol-like cleavage of S1P into two fragments: (2E)-hexadecenal and phosphoethanolamine.[10][12]
-
(2E)-Hexadecenal: This long-chain aldehyde is subsequently oxidized to hexadecanoic acid (palmitic acid), which can then enter fatty acid metabolism pathways, such as beta-oxidation or triglyceride synthesis.
-
Phosphoethanolamine: This water-soluble molecule is a precursor for the synthesis of the phospholipid phosphatidylethanolamine (PE), a key component of cellular membranes.
The irreversible nature of the SPL-catalyzed reaction makes it the sole exit point for the sphingolipid metabolic pathway, effectively controlling the overall flux of sphingolipid degradation.[11]
Caption: Cleavage of S1P by S1P Lyase.
Quantitative Analysis of Key Enzymes in this compound Catabolism
A thorough understanding of the enzymatic properties of SphKs and SPL is crucial for designing effective inhibitors and for interpreting experimental data. The following tables summarize the key kinetic parameters for the human isoforms of these enzymes.
Table 1: Kinetic Parameters of Human this compound Kinases (SphK1 and SphK2)
| Parameter | SphK1 | SphK2 | Source |
| Km for this compound | 5 - 15 µM | 9.3 µM | [6] |
| Km for ATP | 9 - 81 µM | 30 µM | [6] |
| kcat | ~1.5 s-1 | Not reported | [6] |
Table 2: Kinetic Parameters of Human this compound-1-Phosphate Lyase (SPL)
| Parameter | Value | Source |
| Km for S1P | 4.67 - 20 µM | [10][13] |
| Vmax | 2.6 pmol/min/µg | [13] |
Therapeutic Targeting of this compound Catabolism
The central role of the this compound catabolic pathway in regulating cell fate has made its constituent enzymes attractive targets for drug development, particularly in the fields of oncology and immunology.
Table 3: Selected Inhibitors of this compound Kinases and S1P Lyase
| Target | Inhibitor | Type of Inhibition | Ki / IC50 | Source |
| SphK1 | PF-543 | Competitive (this compound) | Ki = 3.6 nM | [14] |
| SKI-II | Competitive | IC50 = 12 µM | [15] | |
| Amgen-23 | Competitive | IC50 = 20 nM | [2] | |
| SphK2 | ABC294640 (Opaganib) | Competitive (this compound) | Ki = 9.8 µM | [14] |
| K145 | Competitive | Ki = 6.4 µM | [15] | |
| SLM6031434 | Competitive | Ki = 0.4 µM | [16] | |
| SPL | 2-acetyl-4-tetrahydroxybutyl imidazole (THI) | Mechanism-based | Not reported | [11] |
| LX2931 | Reversible | Not reported | [17] | |
| FTY720 (Fingolimod) | Weak, non-competitive | - | [10] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions. It is important to consult the primary literature for detailed experimental context.[15][18]
Experimental Protocols for Studying this compound Catabolism
This section provides detailed, step-by-step methodologies for the analysis of this compound catabolism, focusing on enzyme activity assays and mass spectrometry-based quantification of sphingolipids.
This compound Kinase Activity Assays
Several methods are available to measure SphK activity, each with its own advantages and limitations.
This classic and highly sensitive method measures the incorporation of 32P from [γ-32P]ATP into this compound to form [32P]S1P.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
5 mM MgCl2
-
1 mM DTT
-
0.5 mg/ml BSA
-
10 µM this compound (solubilized in BSA)
-
Recombinant SphK1 or SphK2 enzyme (e.g., 10-50 ng)
-
-
Initiation: Start the reaction by adding [γ-32P]ATP to a final concentration of 100 µM (specific activity ~500 cpm/pmol).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Termination and Extraction: Stop the reaction by adding 100 µl of 1 M HCl, followed by 200 µl of chloroform:methanol (1:1, v/v). Vortex vigorously and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
TLC Separation: Spot the lower organic phase onto a silica gel thin-layer chromatography (TLC) plate. Develop the plate in a solvent system of 1-butanol:acetic acid:water (3:1:1, v/v/v).
-
Detection and Quantification: Expose the dried TLC plate to a phosphor screen or X-ray film. The radioactive S1P spot can be quantified by phosphorimaging or by scraping the corresponding silica and measuring the radioactivity by liquid scintillation counting.
Caption: Workflow for Radiometric SphK Assay.
This method offers high specificity and the ability to simultaneously measure the substrate and product without the need for radioactivity.
Protocol:
-
Reaction Setup: Prepare the reaction mixture as described in the radiometric assay, but using non-radioactive ATP.
-
Internal Standard: Prior to lipid extraction, add a known amount of a stable isotope-labeled internal standard (e.g., S1P-d7).
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor-to-product ion transitions for both endogenous S1P and the internal standard.
-
Quantification: Calculate the concentration of the enzymatically produced S1P by comparing its peak area to that of the internal standard.
S1P Lyase Activity Assay
Similar to SphK assays, SPL activity can be measured using various techniques.
This continuous assay utilizes a fluorogenic S1P analog that releases a fluorescent product upon cleavage by SPL.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing:
-
50 mM potassium phosphate buffer, pH 7.2
-
1 mM DTT
-
10 µM PLP
-
Cell or tissue lysate containing SPL
-
-
Initiation: Start the reaction by adding a fluorogenic SPL substrate (e.g., a coumarinic sphinganine-1-phosphate analog) to a final concentration of 10-50 µM.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., umbelliferone).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
Comprehensive Sphingolipid Profiling by LC-MS/MS
For a complete understanding of the sphingolipid rheostat, it is often necessary to quantify a broad range of sphingolipid species simultaneously.
The choice of extraction method is critical for the accurate quantification of sphingolipids, as their physicochemical properties vary widely. A two-step extraction protocol is often employed to efficiently recover both polar and non-polar sphingolipids.[1][19]
Protocol for Lipid Extraction from Cultured Cells:
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation.
-
Homogenization: Resuspend the cell pellet in a small volume of water and homogenize by sonication.
-
Protein Quantification: Take an aliquot of the homogenate for protein determination (e.g., BCA assay) for normalization purposes.
-
Internal Standard Addition: To the remaining homogenate, add a cocktail of stable isotope-labeled internal standards for each class of sphingolipid to be quantified.
-
One-Phase Extraction: Add methanol and chloroform to the homogenate to achieve a single-phase mixture (e.g., methanol:chloroform:water, 2:1:0.8, v/v/v). Vortex and incubate at 48°C for 1 hour.
-
Phase Separation: Add chloroform and water to induce phase separation. Vortex and centrifuge to pellet the protein precipitate.
-
Collection of Phases: Carefully collect the lower organic phase (containing non-polar lipids like ceramides and sphingomyelin) and the upper aqueous phase (containing polar lipids like S1P).
-
Drying and Reconstitution: Dry the collected phases under a stream of nitrogen or in a vacuum concentrator. Reconstitute the lipid extracts in a solvent compatible with the LC-MS/MS mobile phase.
Caption: General Workflow for Sphingolipid Extraction.
The reconstituted lipid extracts are then analyzed by LC-MS/MS.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate the different sphingolipid species based on their acyl chain length and saturation. A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium formate is typically used.[4][19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is well-suited for sphingolipid analysis. Data is acquired in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored for high selectivity and sensitivity.[4][19]
Conclusion and Future Perspectives
The catabolism of this compound is a tightly regulated process that is fundamental to the maintenance of cellular homeostasis. The key enzymes in this pathway, SphK1, SphK2, and SPL, represent critical control points in the sphingolipid rheostat and have emerged as promising therapeutic targets for a range of diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of this compound degradation and to aid in the development of novel therapeutics that modulate this vital metabolic pathway. As our understanding of the complex interplay between different sphingolipid species continues to grow, so too will the opportunities for innovative therapeutic strategies targeting this compound catabolism.
References
-
Bedia, C., Camacho, L., Casas, J., et al. (2009). Synthesis of a fluorogenic analogue of this compound-1-phosphate and its use to determine this compound-1-phosphate lyase activity. Chembiochem, 10(5), 820-822. [Link]
-
Blair, I. A. (2022). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE (Journal of Visualized Experiments), (184), e3399. [Link]
-
Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. [Link]
-
Carreira, E. M., & Scheidt, K. A. (2021). Discovery of a Small Side Cavity in this compound Kinase 2 that Enhances Inhibitor Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11483-11498. [Link]
-
Couttas, T. A., Kain, N., Daniels, B., Lim, X. Y., Shepherd, C., Garner, B., Don, A. S., & van Eersel, J. (2018). S1P Lyase Regulates Intestinal Stem Cell Quiescence via Ki-67 and FOXO3. International Journal of Molecular Sciences, 19(11), 3449. [Link]
-
Fyrst, H., & Saba, J. D. (2010). This compound 1-phosphate lyase, a key regulator of this compound 1-phosphate signaling and function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 966-977. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods in molecular biology (Clifton, N.J.), 432, 21-43. [Link]
-
Hla, T. (2001). This compound kinase and this compound-1-phosphate. Prostaglandins & other lipid mediators, 64(1-4), 135-142. [Link]
-
Hofmann, L., Lorenz, K., & Ter-Ovanesyan, E. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Ikeda, H., Satoh, H., Yanase, M., Inoue, Y., & Yatomi, Y. (2004). S1P lyase, a key enzyme of S1P metabolism, is not only a gatekeeper of the sphingolipid pathway but is also a regulator of S1P-mediated biological processes. Journal of biochemistry, 135(5), 573-577. [Link]
-
KORNILOV, A. M., GAYNULLINA, D. K., GIMALETDINOVA, E. A., ZOBNINA, V. V., KHALIKOVA, A. I., GUMEROVA, A. A., ... & KULIKOV, S. N. (2020). The this compound kinase 2 inhibitors ABC294640 and K145 elevate (dihydro) this compound 1-phosphate levels in various cells. The Journal of steroid biochemistry and molecular biology, 198, 105574. [Link]
-
Maceyka, M., Payne, S. G., Milstien, S., & Spiegel, S. (2002). This compound kinase, this compound-1-phosphate, and apoptosis. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1585(2-3), 193-201. [Link]
-
Novartis. (2016). Characterization of homologous this compound-1-phosphate lyase isoforms in the bacterial pathogen Burkholderia pseudomallei. PloS one, 11(5), e0155883. [Link]
-
Othman, A., & Hornemann, T. (2021). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Metabolites, 11(2), 113. [Link]
-
Pitman, M. R., Powell, J. A., & Pitson, S. M. (2021). The Functional Role of this compound Kinase 2. Frontiers in Cell and Developmental Biology, 9, 673474. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...[Link]
-
Ren, S., Xin, C., Pfeilschifter, J., & Huwiler, A. (2018). Discovery of a Small Side Cavity in this compound Kinase 2 that Enhances Inhibitor Potency and Selectivity. Journal of medicinal chemistry, 61(17), 7877-7891. [Link]
-
Saigusa, D., Okamura, E., Okudaira, M., Okajima, F., & Imaizumi, A. (2014). Simultaneous quantification of sphingolipids in small quantities of liver by LC-MS/MS. Mass Spectrometry, 3(1), A0028-A0028. [Link]
-
Spiegel, S., & Milstien, S. (2003). This compound-1-phosphate: an enigmatic signalling lipid. Nature reviews Molecular cell biology, 4(5), 397-407. [Link]
-
Strub, C., Maceyka, M., Hait, N. C., Milstien, S., & Spiegel, S. (2010). Extracellular and intracellular actions of this compound-1-phosphate. Pflügers Archiv-European Journal of Physiology, 459(1), 41-55. [Link]
-
Sullards, M. C., & Merrill, A. H., Jr. (2001). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Journal of lipid research, 42(8), 1289-1297. [Link]
-
Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill, A. H. (2011). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of lipid research, 52(10), 1895-1907. [Link]
-
Taha, T. A., Argraves, K. M., & Obeid, L. M. (2004). This compound-1-phosphate receptors: receptor specificity and signaling. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1682(1-3), 48-55. [Link]
-
Tan, S. F., & Shui, G. (2021). Sphingolipidome quantification by liquid chromatography-high resolution mass spectrometry: whole blood vs. plasma. Preprints. [Link]
-
Tani, M., Igarashi, Y., & Ito, M. (2005). This compound-1-phosphate lyase: a key regulator of sphingolipid metabolism and signaling. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1735(1), 1-10. [Link]
-
UniProt. (n.d.). SPHK1 - this compound kinase 1 - Homo sapiens (Human). [Link]
-
Weigert, A., Weis, N., & Brüne, B. (2009). This compound-1-phosphate lyase inhibition causes increased cardiac S1P levels and bradycardia in rats. Journal of Pharmacology and Experimental Therapeutics, 331(2), 435-442. [Link]
-
Zhang, Y., Li, X., & Wang, L. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. International Journal of Molecular Sciences, 24(14), 11756. [Link]
Sources
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of this compound-1-phosphate receptor 3 suppresses ATP-induced NLRP3 inflammasome activation in macrophages via TWIK2-mediated potassium efflux [frontiersin.org]
- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound kinase - Wikipedia [en.wikipedia.org]
- 6. Mammalian this compound kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The Functional Role of this compound Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound 1‐phosphate lyase facilitates cancer progression through converting sphingolipids to glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 1-phosphate lyase, a key regulator of this compound 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of homologous this compound-1-phosphate lyase isoforms in the bacterial pathogen Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The this compound kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)this compound 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Small Side Cavity in this compound Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. preprints.org [preprints.org]
Methodological & Application
Application Note: A Validated Method for the Quantification of Sphingosine in Biological Matrices using HPLC with Fluorescence Detection
Abstract
Sphingosine and its phosphorylated derivative, this compound-1-phosphate (S1P), are critical bioactive lipid molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Accurate quantification of these sphingolipids in biological samples is paramount for understanding their roles in health and disease, and for the development of novel therapeutics. This application note presents a detailed and validated protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD). The methodology is centered around a pre-column derivatization strategy, which significantly enhances the sensitivity and selectivity of the analysis. We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation from complex biological matrices, the chemistry and application of common derivatization agents, and optimized HPLC-FLD conditions.
Introduction: The Significance of this compound Analysis
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. This compound, a primary component of this family, serves as a precursor to more complex sphingolipids and also functions as a signaling molecule in its own right. Its phosphorylated form, S1P, is a potent signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors. The balance between the levels of ceramide, this compound, and S1P (often termed the "sphingolipid rheostat") is crucial for determining cell fate. Consequently, the ability to accurately measure the concentration of this compound in biological samples such as plasma, serum, and tissues is of great interest in numerous fields of biomedical research, from cancer biology to immunology and neurodegenerative diseases.
While mass spectrometry-based methods are powerful tools for lipid analysis, HPLC with fluorescence detection offers a cost-effective, robust, and highly sensitive alternative, particularly for targeted quantification of specific analytes like this compound.[4] The primary challenge in analyzing this compound by HPLC-FLD is its lack of a native fluorophore. This is overcome by a chemical derivatization step, where a fluorescent tag is covalently attached to the primary amine group of the this compound molecule. This application note will focus on two widely used derivatization reagents: o-phthalaldehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA).
Principle of the Method: From Sample to Signal
The overall workflow for the analysis of this compound by HPLC-FLD can be broken down into three key stages: (1) extraction of sphingolipids from the biological matrix, (2) pre-column derivatization of this compound with a fluorescent reagent, and (3) separation and quantification of the derivatized this compound by reverse-phase HPLC with fluorescence detection.
Figure 1: General workflow for this compound analysis by HPLC-FLD.
The Chemistry of Fluorescence Derivatization
The selection of the derivatization reagent is a critical step that influences the sensitivity, stability, and selectivity of the assay. Both OPA and NDA react with the primary amine group of this compound to form highly fluorescent isoindole derivatives.
-
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[5] While widely used, OPA derivatives can be unstable, which necessitates careful control of reaction times and conditions.[5][6]
-
*Naphthalene-2,3-dicarboxaldehyde (NDA): NDA reacts with primary amines in the presence of a cyanide ion to form a stable and intensely fluorescent 1-cyano-2-alkyl-benz[f]isoindole (CBI) derivative.[7] NDA derivatives are generally more stable than their OPA counterparts, offering greater flexibility in sample handling and analysis.[7]
Figure 2: Chemical principle of OPA and NDA derivatization.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for the analysis of this compound in biological samples. It is essential to validate these methods in your laboratory to ensure optimal performance.[8][9]
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.
-
Reagents: this compound standard, o-phthalaldehyde (OPA), 2-mercaptoethanol, naphthalene-2,3-dicarboxaldehyde (NDA), potassium cyanide, boric acid, sodium hydroxide, formic acid, ammonium acetate.
-
Internal Standard (IS): C17-sphingosine or a similar structural analog not present in the sample.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or a suitable alternative for lipid extraction.
Sample Preparation: Extraction of Sphingolipids
The goal of sample preparation is to isolate sphingolipids from the complex biological matrix, removing interfering substances such as proteins and salts.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
-
Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold methanol, vortex vigorously for 1 minute, and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the sphingolipids with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the derivatization buffer or mobile phase.
Pre-Column Derivatization
Protocol 2: OPA Derivatization
-
OPA Reagent Preparation: Prepare the OPA reagent by dissolving OPA and 2-mercaptoethanol in a borate buffer (pH 10.4). This reagent is not stable and should be prepared fresh daily.[5][6]
-
Derivatization Reaction: To the reconstituted lipid extract, add the OPA reagent. The reaction is typically rapid and proceeds at room temperature.
-
Injection: Inject the derivatized sample into the HPLC system immediately, as the OPA derivatives have limited stability.[6]
Protocol 3: NDA Derivatization
-
NDA Reagent Preparation: Prepare the NDA reagent by dissolving NDA in a suitable solvent (e.g., methanol) and a cyanide solution (e.g., potassium cyanide in borate buffer).
-
Derivatization Reaction: To the reconstituted lipid extract, add the NDA reagent. The reaction is typically carried out at room temperature for a defined period (e.g., 10-20 minutes).[11]
-
Injection: Inject the derivatized sample into the HPLC system. NDA derivatives are significantly more stable than OPA derivatives.[7]
HPLC-FLD Conditions
The following table provides typical HPLC-FLD conditions for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | OPA Derivatization | NDA Derivatization |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[2] |
| Mobile Phase B | Acetonitrile/Methanol mixture | Acetonitrile/Isopropanol mixture[2] |
| Gradient Elution | A gradient from lower to higher organic phase concentration is typically used. | A gradient from lower to higher organic phase concentration is typically used. |
| Flow Rate | 1.0 mL/min | 0.3 - 1.0 mL/min[2] |
| Column Temperature | 30-40 °C | 30-40 °C |
| Injection Volume | 20 µL | 20 µL |
| Fluorescence Ex/Em | ~340 nm / ~455 nm | ~472 nm / ~528 nm[11] or 252 nm / 483 nm[6][7] |
Method Validation and Performance Characteristics
A robust analytical method requires thorough validation to ensure its reliability.[8][9] The following parameters should be assessed:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For NDA derivatization, LODs in the low femtomole range have been reported.[3]
-
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. These should be assessed at multiple concentration levels.[13][14]
-
Recovery: The efficiency of the extraction process should be determined by comparing the amount of analyte recovered from a spiked sample to the amount initially added.
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.[9]
| Parameter | Typical Performance (NDA Derivatization) | Reference |
| Limit of Detection (LOD) | 20.9 fmol | [3] |
| Limit of Quantification (LOQ) | 69.6 fmol | [3] |
| Linearity (r²) | > 0.99 | [12] |
| Intra-day Precision (RSD%) | < 5% | [3] |
| Inter-day Precision (RSD%) | < 8% | [3] |
| Recovery | > 90% | [14] |
Troubleshooting and Expert Insights
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the column. Using a high-purity silica column or adding a small amount of a competing base to the mobile phase can help mitigate this issue.
-
Low Recovery: Inefficient extraction can lead to low recovery. Ensure complete protein precipitation and optimize the SPE wash and elution steps. For tissue samples, thorough homogenization is crucial.[15]
-
Baseline Noise: Contaminants in the mobile phase or from the sample matrix can contribute to baseline noise. Use high-purity solvents and ensure thorough sample clean-up.
-
Inconsistent Derivatization: For OPA, ensure the reagent is freshly prepared and the reaction time is consistent. For NDA, ensure the pH of the reaction mixture is optimal.
Conclusion
The HPLC-FLD method with pre-column derivatization is a powerful and reliable technique for the quantification of this compound in biological samples. By carefully selecting the derivatization reagent and optimizing the sample preparation and chromatographic conditions, researchers can achieve the sensitivity and selectivity required for meaningful biological insights. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this analytical approach in the laboratory.
References
-
A rapid and validated HPLC method to quantify this compound 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. PubMed. [Link]
-
HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. [Link]
-
UPLC-MS/MS method for analysis of this compound 1-phosphate in biological samples. PubMed. [Link]
-
Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. MDPI. [Link]
-
Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. PubMed. [Link]
-
HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed. [Link]
-
Measurement of O-phthalaldehyde (OPA) by High Pressure Liquid Chromatography (HPLC) with Post Column Derivatization. TechConnect Briefs. [Link]
-
simple hplc-fluorescence method: Topics by Science.gov. Science.gov. [Link]
-
HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]
-
A rapid and validated HPLC method to quantify this compound 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. ResearchGate. [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. [Link]
-
O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. MDPI. [Link]
-
Quantitative analysis of this compound-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization. PubMed. [Link]
-
Validated LC-MS/MS method of this compound 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC. [Link]
-
Use of 2,3=Naphthalenedicarboxaldehyde Derivatization for SinglelCell Analysis of Glutathione by Capillary Electrophoresis and H. Stanford University. [Link]
-
Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Plataforma Sucupira. [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of this compound-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simple hplc-fluorescence method: Topics by Science.gov [science.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. Validated LC‐MS/MS method of this compound 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and validated HPLC method to quantify this compound 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
Application Note: In Vivo Pharmacology of Sphingosine Analogs
Protocols for FTY720 (Fingolimod) and Next-Generation S1P Modulators
Introduction: The Mechanism of Functional Antagonism
Sphingosine-1-phosphate (S1P) analogs represent a unique class of immunomodulators. Unlike traditional antagonists that simply block receptor binding, compounds like FTY720 (Fingolimod) act as functional antagonists .
Understanding this mechanism is critical for experimental design. FTY720 is a pro-drug that requires in vivo phosphorylation by this compound Kinase 2 (SphK2). The resulting phospho-FTY720 binds to the S1P1 receptor with high affinity, inducing irreversible internalization and ubiquitin-proteasomal degradation of the receptor. This renders the lymphocyte unresponsive to the S1P gradient required for egress from lymphoid organs, effectively sequestering them and causing peripheral lymphopenia.[1]
Mechanism of Action Pathway
The following diagram illustrates the critical activation step and downstream effects required for in vivo efficacy.
Figure 1: The FTY720 activation pathway.[2] Note that efficacy depends on SphK2 activity; in vitro assays lacking this kinase will fail to show activity for the pro-drug.
Compound Selection and Formulation
Lipophilic this compound analogs present solubility challenges. Inconsistent formulation is the primary cause of variability in in vivo data.
Chemical Form Selection
-
FTY720 Hydrochloride (HCl): Highly recommended for in vivo use. It is water-soluble and stable.
-
FTY720 Free Base: Hydrophobic. Requires DMSO or complex cycling with cyclodextrins. Avoid unless necessary for specific liposomal formulations.
Vehicle Preparation Protocol (Standard)
Target Concentration: 1 mg/mL (for 10 mg/kg dosing at 10 mL/kg volume).
-
Weighing: Weigh FTY720-HCl powder into a sterile glass vial (lipids may adhere to plastics).
-
Dissolution: Add sterile saline (0.9% NaCl) or Water for Injection (WFI).
-
Agitation: Vortex vigorously for 30 seconds. If the solution is not clear, sonicate in a water bath at 37°C for 5-10 minutes.
-
Storage: Prepare fresh weekly. Store at 4°C protected from light.
Critical Check: If using the phosphate form (FTY720-P) directly (rare for systemic dosing due to phosphatase liability), you must use a phosphatase inhibitor cocktail in the vehicle, though this is generally discouraged for long-term studies.
Pharmacodynamics: The Lymphopenia Model
Before proceeding to complex disease models, every batch of compound must be validated using the Lymphopenia Assay. This confirms bioavailability and in vivo conversion to the active phosphate.
Experimental Design
-
Species: C57BL/6 Mice (Male/Female, 8-10 weeks).
-
Group Size: n=3–5 per timepoint.
-
Dose: Single oral gavage (PO).
-
Effective Range: 0.1 mg/kg – 3.0 mg/kg.
-
Standard Validation Dose: 1.0 mg/kg.[3]
-
Step-by-Step Protocol
-
Baseline Bleed (T=0): Collect 50 µL blood via tail vein into EDTA-coated capillary tubes prior to dosing (or use a satellite control group).
-
Administration: Administer FTY720 or Vehicle (Saline) via oral gavage.
-
Timepoints: Collect blood at 6 hours (nadir of lymphocyte count) and 24 hours (recovery assessment).
-
Processing:
-
Lyse Red Blood Cells (RBCs) using ACK lysis buffer (5 mins at RT).
-
Wash 2x with FACS Buffer (PBS + 1% BSA).
-
Stain for 20 mins at 4°C with fluorophore-conjugated antibodies:
-
Anti-CD4 (T-helper)
-
Anti-CD8 (Cytotoxic T)
-
Anti-B220 (B-cells)
-
Anti-CD45 (Total Leukocytes)
-
-
-
Analysis: Acquire on Flow Cytometer. Gate on CD45+ / SSC-low (Lymphocytes).
Expected Results (Validation Criteria)
A successful study must meet these thresholds at 6–24 hours post-dose (1 mg/kg):
| Cell Population | Vehicle Count (cells/µL) | FTY720 Count (cells/µL) | % Reduction |
| Total Lymphocytes | 4,000 - 6,000 | < 1,000 | > 80% |
| CD4+ T Cells | 1,500 - 2,500 | < 200 | > 90% |
| Neutrophils | 1,000 - 2,000 | 1,000 - 2,000 | No Change |
Note: Neutrophils do not express S1P1 and should not be affected. A drop in neutrophils indicates off-target toxicity.
Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)[2][5][6][7]
The MOG35-55 induced EAE model in C57BL/6 mice is the industry standard for testing S1P modulators intended for Multiple Sclerosis (MS).
Workflow Diagram
The timing of Pertussis Toxin (PTX) and the choice of Prophylactic vs. Therapeutic dosing are critical.
Figure 2: EAE Induction and Dosing Timeline. PTX = Pertussis Toxin.[4][5][6]
Detailed Protocol
Reagents:
-
Antigen: MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK).
-
Adjuvant: Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
-
Co-adjuvant: Pertussis Toxin (PTX).[5]
Induction Steps:
-
Emulsification: Mix MOG35-55 (2 mg/mL in PBS) 1:1 with CFA. Emulsify until a stiff drop does not disperse in water.
-
Injection (Day 0): Inject 100 µL of emulsion subcutaneously (SC) into the flank (50 µL per side). Total dose: 200 µg MOG peptide per mouse.[6]
-
PTX (Day 0): Inject 200 ng PTX intraperitoneally (IP) immediately after emulsion.[4]
-
PTX (Day 2): Inject 200 ng PTX IP (48 hours later).
Dosing Regimens:
-
Prophylactic: Begin FTY720 (0.3 – 1.0 mg/kg PO daily) on Day 0. Expectation: Complete prevention of paralysis.
-
Therapeutic: Monitor mice daily. Begin dosing when clinical score reaches 1.0 (limp tail). Expectation: Halt in progression and partial reversal of scores.
Clinical Scoring System:
-
0: Normal
-
1: Limp tail
-
2: Hind limb weakness (waddling gait)
-
3: Hind limb paralysis
-
4: Hind limb + Forelimb paralysis
-
5: Moribund/Death
Bioanalysis: LC-MS/MS Quantification
To correlate efficacy with exposure, you must measure both the parent (FTY720) and the active metabolite (FTY720-P).
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation often yields poor recovery for these lipids. LLE is preferred.
-
Aliquot: 50 µL Plasma or Tissue Homogenate.
-
Internal Standard (IS): Add 10 µL of C17-Sphingosine (100 ng/mL).
-
Extraction: Add 200 µL Alkaline Methanol (MeOH + 0.1% NH4OH) to break protein binding, followed by 600 µL Ethyl Acetate .
-
Mix: Vortex 5 mins, Centrifuge 10 mins at 4000g.
-
Dry: Transfer supernatant to a fresh plate; evaporate under N2 stream.
-
Reconstitute: 100 µL MeOH:Water (80:20) + 0.1% Formic Acid.[7]
Mass Spectrometry Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1x50mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[7]
-
-
MRM Transitions (Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| FTY720 | 308.3 | 255.3 | Water loss |
| FTY720-P | 388.2 | 255.3 | Phosphate loss |
| C17-Sph (IS) | 286.3 | 268.3 | - |
References
-
Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets this compound 1-phosphate receptors."[8][9][10] Journal of Biological Chemistry, 277(24), 21453-21457. Link
-
Matloubian, M., et al. (2004). "Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1."[11] Nature, 427(6972), 355-360. Link
-
Mandala, S., et al. (2002). "Alteration of lymphocyte trafficking by this compound-1-phosphate receptor agonists."[9][10] Science, 296(5566), 346-349. Link
-
Kappos, L., et al. (2006). "Fingolimod (FTY720), an oral this compound-1-phosphate receptor modulator, in relapsing multiple sclerosis."[2][12] New England Journal of Medicine, 355(11), 1124-1140. Link
-
Stromnes, I. M., & Goverman, J. M. (2006). "Active induction of experimental allergic encephalomyelitis." Nature Protocols, 1(4), 1810-1819. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The effect of a novel immunosuppressant, FTY720, in mice without secondary lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a this compound-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Fingolimod (FTY720), this compound 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sci-Hub. Clinical immunology of the this compound 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis / Neurology, 2011 [sci-hub.box]
- 12. Fingolimod: direct CNS effects of this compound 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Sphingolipids in Cellular Signaling and Disease
An Application Guide to Sphingolipid Profiling by Mass Spectrometry
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a highly diverse and bioactive class of molecules central to cellular regulation.[1][2] This family of lipids, built upon a sphingoid base backbone, includes key signaling molecules like ceramide (Cer), sphingosine (Sph), and this compound-1-phosphate (S1P), which form a dynamic signaling hub.[3][4] These molecules act as critical regulators in a multitude of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.[5]
Given that the metabolic pathways of these lipids are intricately linked—whereby the level of one can directly influence another—a comprehensive, structure-specific, and quantitative analysis is paramount to understanding their role in health and disease.[1] This has led to the rise of "sphingolipidomics," the systematic study of all sphingolipids within a biological system.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technology for sphingolipidomics, offering the required sensitivity, specificity, and quantitative accuracy to resolve the complexity of the sphingolipidome from small biological samples.[1][6][7]
This guide provides a detailed framework for researchers, scientists, and drug development professionals, outlining both the theoretical underpinnings and practical protocols for robust sphingolipid profiling using LC-MS/MS.
The Sphingolipid Metabolic Network: A Hub of Bioactive Mediators
Sphingolipid metabolism is a tightly regulated network that can be broadly divided into three main pathways: de novo synthesis, the salvage pathway, and catabolism, with ceramide positioned at the metabolic core.[3][8][9]
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to ultimately form dihydroceramide, which is then desaturated to produce ceramide.[9]
-
Complex Sphingolipid Synthesis: Ceramide is transported to the Golgi apparatus where it serves as a precursor for complex sphingolipids such as sphingomyelin (SM) and various glycosphingolipids (e.g., glucosylceramide, lactosylceramide).[4]
-
Salvage and Catabolism: Complex sphingolipids can be broken down to regenerate ceramide.[3] Ceramide can then be further catabolized by ceramidases to produce this compound, which can either be re-acylated back into ceramide (the salvage pathway) or phosphorylated by this compound kinases to form the potent signaling molecule S1P.[4] S1P can be irreversibly cleaved by S1P lyase, representing the only exit point from the sphingolipid metabolic cycle.[9]
Caption: The core sphingolipid metabolic pathway.
The Sphingolipidomics Workflow: From Sample to Insight
A successful sphingolipidomics experiment relies on a meticulously planned workflow that minimizes variability and maximizes data quality. The process encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: The experimental workflow for LC-MS/MS sphingolipid profiling.
Part 1: Protocols for Sample Preparation
The goal of sample preparation is the efficient and reproducible extraction of sphingolipids from a complex biological matrix while minimizing degradation and the introduction of contaminants. The choice of method can significantly impact the recovery of different lipid classes.[10]
Protocol 1.1: Single-Phase Lipid Extraction from Cells or Plasma
This protocol, adapted from methods favoring the recovery of a broad range of sphingolipids including polar species, is suitable for cultured cells, plasma, or tissue homogenates.[5][11]
Rationale: The use of a single-phase system, often involving solvents like butanol or methyl-tert-butyl ether (MTBE), ensures efficient extraction of both nonpolar (ceramides, sphingomyelins) and polar (sphingoid base phosphates) lipids that can be lost in traditional two-phase (e.g., Folch) extractions.[10][12] The addition of an internal standard (IS) mixture at the very beginning is critical for accurate quantification, as it corrects for lipid loss during extraction and for variations in ionization efficiency (matrix effects).[2][13]
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10^6 pelleted cells)
-
Internal Standard (IS) Mixture: Containing known quantities of non-endogenous sphingolipid species (e.g., d17:1-S1P, C12-Ceramide, d18:1/C17:0-SM). Store at -20°C.
-
1-Butanol
-
Methanol (LC-MS Grade)
-
Pyrex® glass tubes with Teflon-lined caps to prevent lipid adhesion.[12]
-
Vortex mixer and Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Place the sample (e.g., 50 µL plasma) into a 13x100 mm Pyrex® glass tube.
-
Add 20 µL of the internal standard mixture directly to the sample.
-
Add 500 µL of a freshly prepared 1-butanol/methanol (95:5, v/v) mixture.
-
Vortex vigorously for 1 minute to create a single-phase mixture and denature proteins.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Carefully transfer the supernatant (containing the lipids) to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., Methanol/Acetonitrile). Vortex thoroughly to ensure complete dissolution.
Protocol 1.2: Optional - Mild Alkaline Hydrolysis
Rationale: Biological extracts are dominated by glycerophospholipids (e.g., phosphatidylcholine), which can co-elute with sphingolipids and cause significant ion suppression, masking the detection of low-abundance species.[14] A mild alkaline hydrolysis step selectively cleaves the ester bonds in glycerophospholipids, leaving the amide-linked fatty acid of sphingolipids intact.[15] This dramatically cleans up the sample and improves sensitivity.
Procedure (perform after Step 6 of Protocol 1.1):
-
To the collected supernatant, add 50 µL of 1 M potassium hydroxide (KOH) in methanol.
-
Incubate at 37°C for 1 hour.
-
Neutralize the reaction by adding 5 µL of glacial acetic acid.
-
Proceed to the evaporation step (Step 7 of Protocol 1.1).
Part 2: Protocols for LC-MS/MS Analysis
The analytical core of the workflow involves separating the complex lipid mixture by liquid chromatography and detecting and quantifying specific species using a tandem mass spectrometer, typically a triple quadrupole (QQQ) instrument.[16]
Protocol 2.1: Liquid Chromatography for Sphingolipid Separation
The choice between reversed-phase and normal-phase/HILIC chromatography depends on the analytical goal.
-
Reversed-Phase (RP-LC): Separates lipids primarily based on the length and saturation of their fatty acyl chains. It is robust and widely used for general profiling.
-
Normal-Phase (NP-LC) or Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. This is essential for separating isomeric species, such as glucosylceramide and galactosylceramide, which are indistinguishable by mass.[1][10]
Table 1: Example LC Parameters for Sphingolipid Analysis
| Parameter | Reversed-Phase (RP-LC) Method | HILIC Method |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | HILIC/Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid & 2 mM Ammonium Formate[15] | Acetonitrile/Acetone (9:1) with 0.1% Formic Acid |
| Mobile Phase B | Methanol/Acetonitrile (1:1) with 0.2% Formic Acid & 2 mM Ammonium Formate | Isopropanol/Water (8:2) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 60% B to 100% B over 10 min, hold 5 min | 5% B to 50% B over 8 min, hold 3 min |
| Column Temp. | 50°C | 45°C |
Protocol 2.2: Quantitative Analysis by Multiple Reaction Monitoring (MRM)
Rationale: Multiple Reaction Monitoring (MRM) is the gold standard for targeted quantification on a triple quadrupole mass spectrometer.[17] It is a highly specific and sensitive technique where the first quadrupole (Q1) is set to select a specific precursor ion (the m/z of the intact lipid), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion.[16] This precursor → product ion "transition" provides two dimensions of mass selectivity, dramatically reducing background noise and enabling precise quantification.[13]
Procedure:
-
Ion Source Optimization: Infuse a standard solution of a representative sphingolipid (e.g., C16-Ceramide) to optimize ESI source parameters, such as capillary voltage, gas flows, and temperature, for maximum signal intensity.[18]
-
Compound Optimization: For each sphingolipid to be quantified, determine the optimal precursor ion (typically [M+H]+) and the most intense, stable product ion generated upon collision-induced dissociation (CID).[19] For most sphingolipids, a characteristic fragment corresponds to the sphingoid base backbone.[15][20]
-
MRM Method Creation: Build an MRM method in the instrument control software by creating a list of the precursor/product ion transitions for all target analytes and internal standards.
-
Acquisition: Analyze samples using the created MRM method. The instrument will cycle through all the transitions rapidly, monitoring each analyte as it elutes from the LC column.
Table 2: Representative MRM Transitions for Common Sphingolipid Classes (Note: These are for d18:1 sphingoid base-containing species in positive ion mode. Exact m/z values will vary with acyl chain length. This table serves as a guide.)
| Sphingolipid Class | Precursor Ion (Q1) | Product Ion (Q3) | Rationale for Fragment |
| Ceramides (Cer) | [Cer+H]+ | 264.3 | Loss of fatty acid and water from the ceramide[15] |
| Sphingomyelins (SM) | [SM+H]+ | 184.1 | Phosphocholine headgroup fragment[21] |
| Hexosylceramides (HexCer) | [HexCer+H]+ | 264.3 | Loss of hexose, fatty acid, and water[20] |
| This compound (Sph) | [Sph+H]+ | 282.3 | Loss of water from protonated this compound |
| This compound-1-Phosphate (S1P) | [S1P+H]+ | 264.3 | Loss of the phosphate group and water[22] |
Part 3: Data Processing and Analysis
Raw data from the LC-MS/MS run must be processed to yield quantitative results. This involves peak integration, normalization, and concentration calculation using calibration curves.
Caption: Workflow for quantitative data analysis.
Procedure:
-
Peak Integration: Using the mass spectrometer's software (e.g., Sciex Analyst®, Thermo Xcalibur™), integrate the chromatographic peak area for each target analyte and its corresponding internal standard in every sample.
-
Response Ratio Calculation: For each analyte, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard). This normalization step corrects for any sample-to-sample variation in extraction recovery or instrument response.[13]
-
Calibration Curve Generation: Analyze a series of calibration standards with known concentrations of each analyte. Plot the response ratio against the known concentration for each point. Perform a linear regression to generate a calibration curve.[12]
-
Concentration Calculation: Use the linear regression equation (y = mx + b) from the calibration curve to calculate the concentration of the analyte in the unknown biological samples based on their measured response ratios.
Troubleshooting and Key Considerations
Table 3: Common Issues and Solutions in Sphingolipidomics
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Recovery | Inefficient extraction of specific lipid classes (e.g., polar lipids). Adhesion of lipids to plasticware. | Use a single-phase extraction method (Protocol 1.1).[10] Always use Pyrex® glass tubes with Teflon caps.[12] Ensure pH is appropriate for charged species like S1P.[22] |
| High Variability | Inconsistent sample handling or extraction. No or inappropriate internal standard used. | Use a dedicated internal standard for each lipid class. Add IS at the very first step. Ensure precise and consistent pipetting. |
| Ion Suppression | High abundance of co-eluting compounds (especially glycerophospholipids) competing for ionization. | Improve chromatographic separation to resolve interferences.[23] Perform mild alkaline hydrolysis to remove glycerophospholipids (Protocol 1.2).[14][15] |
| Inability to Separate Isomers | Using a non-selective LC method (e.g., RP-LC for GlcCer/GalCer). | Employ a HILIC or NP-LC method for separation based on headgroup polarity.[1][10] |
| Peak Tailing / Carryover | "Sticky" nature of lipids, especially S1P, adsorbing to LC system components. | Use a robust column wash step between injections. Optimize mobile phase additives (e.g., ammonium formate).[22] |
References
-
Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207–224. [Link]
-
García-Cañaveras, J. C., et al. (2025). High-resolution targeted mass spectrometry for comprehensive quantification of sphingolipids: clinical applications and characterization of extracellular vesicles. Analytical Biochemistry, 698, 115732. [Link]
-
Reactome. (n.d.). Sphingolipid metabolism. Reactome Pathway Database. Retrieved from [Link]
-
Pettazzoni, M., et al. (2023). Tandem Mass Spectrometry of Sphingolipids: Applications for Diagnosis of Sphingolipidoses. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Markham, J. E., & Jaworski, J. G. (2021). Mass Spectrometry-Based Profiling of Plant Sphingolipids from Typical and Aberrant Metabolism. Methods in Molecular Biology, 2295, 157–177. [Link]
-
PubChem. (n.d.). Sphingolipid Metabolism. PubChem Pathway. Retrieved from [Link]
-
Bracht, T., et al. (2011). Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 721, 31–41. [Link]
-
Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., & Merrill, A. H., Jr. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 838–853. [Link]
-
ResearchGate. (n.d.). Pathway of sphingolipid metabolism. Retrieved from [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1–23. [Link]
-
Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(7), 1532–1544. [Link]
-
Al-Howail, A. H. (2023). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences, 24(2), 1624. [Link]
-
Wood, P. L., & Woltjer, R. L. (2019). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Lipids, 54(1), 63–70. [Link]
-
Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(7), 1545-1555. [Link]
-
D'Angelo, G. (2008). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Biochimica et Biophysica Acta, 1780(3), 405-419. [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Retrieved from [Link]
-
Chen, Y., et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. International Journal of Molecular Sciences, 24(14), 11787. [Link]
-
Nishi, K., et al. (2024). Development of an advanced liquid chromatography-tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Journal of Chromatography B, 1234, 124029. [Link]
-
Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(7), 1545–1555. [Link]
-
Le, T. D., et al. (2009). Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. Journal of the American Society for Mass Spectrometry, 20(11), 2056–2069. [Link]
-
Ejsing, C. S., et al. (2006). Collision-induced dissociation pathways of yeast sphingolipids and their molecular profiling in total lipid extracts. Journal of Mass Spectrometry, 41(3), 372–389. [Link]
-
Liu, Y., et al. (2022). Quantitative Determination of Sphingolipids by HPLC-ESI/MSn. Journal of the Chinese Chemical Society, 69(10), 1785-1791. [Link]
-
Al-Masri, M., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Future Science OA, 7(8), FSO726. [Link]
-
Bielawski, J., & Bielawska, A. (2016). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. In Lipidomics (pp. 39-53). Humana Press. [Link]
-
Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 838-853. [Link]
-
G. D'Angelo, et al. (2012). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta, 1821(5), 724-733. [Link]
-
Del Poeta, M., et al. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 513. [Link]
-
Xu, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Metabolomics, 18(2), 11. [Link]
-
Sanni, A., et al. (2024). Optimization of Sphingolipids Extraction. Bio-protocol, 14(19), e1011140. [Link]
-
Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. Molecules, 27(10), 3218. [Link]
-
Dodds, J. N., et al. (2024). Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 96(15), 5899–5907. [Link]
-
Tsugawa, H., et al. (2017). Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library. Journal of Cheminformatics, 9, 19. [Link]
-
Hammad, S. M., et al. (2010). Blood sphingolipidomics in healthy humans: impact of sample collection methodology. Journal of Lipid Research, 51(10), 3074–3087. [Link]
-
Kumar, R., & Del Poeta, M. (2015). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in Molecular Biology, 1376, 115–125. [Link]
-
Xu, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Metabolomics, 18(2), 11. [Link]
-
Guma, M., et al. (2023). Psoriatic Arthritis (PsA) Clinical Lipidomics Dataset with Hidden Laboratory Workflow Artifacts: A Benchmark Dataset for Data Processing Quality Control in Lipidomics. Data, 8(11), 163. [Link]
-
Bielawski, J., et al. (2016). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 105, 3-12. [Link]
-
Aston Labs. (n.d.). MRM-Profiling for Lipidomics and Metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Collision induced dissociation (CID) of the ganglioside standard.... Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation parameters of the multiple-reaction-monitoring (MRM) mode used for the quantification of ceramides. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Collision-induced dissociation of glycero phospholipids using electrospray ion-trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1845-1851. [Link]
-
Williams, J. P., et al. (2012). Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD). Journal of the American Society for Mass Spectrometry, 23(11), 1935–1945. [Link]
Sources
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Reactome | Sphingolipid metabolism [reactome.org]
- 9. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 16. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 18. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Assays for Measuring Sphingolipid Metabolism
[1]
Introduction: The Sphingolipid Rheostat[2]
Sphingolipids are no longer viewed merely as structural components of cell membranes. They are dynamic signaling molecules regulating the balance between cell survival and apoptosis—a concept known as the Sphingolipid Rheostat .[1]
The central variable in this rheostat is the metabolic conversion between Ceramide (pro-apoptotic), Sphingosine (growth arrest), and This compound-1-Phosphate (S1P) (pro-survival/proliferation). Dysregulation of the enzymes controlling these conversions is a hallmark of cancer, neurodegeneration, and metabolic disorders.
This guide provides three field-validated, enzymatic protocols to measure the activity of the critical rheostat enzymes: Sphingomyelinase (SMase) , This compound Kinase (SphK) , and Ceramide Synthase (CerS) . Unlike generic immunoassay kits, these protocols measure functional catalytic activity, providing a direct readout of metabolic flux.
Metabolic Pathway Visualization
The following diagram illustrates the interconversion of sphingolipids and the enzymes targeted in this guide.
Caption: The Sphingolipid Rheostat. Red arrows indicate enzymes detailed in this protocol guide.
Sample Preparation: The Critical Foundation
Lipid enzymes are often membrane-bound or require specific lipid interfaces for activity. Improper solubilization is the #1 cause of assay failure.
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA.
-
Detergent Strategy:
-
For Neutral SMase: Use 0.1% Triton X-100. (High concentrations inhibit nSMase).
-
For Acid SMase: Requires 0.1-0.2% Triton X-100 or Taurocholate.
-
For SphK: No detergent in the assay buffer itself; cytosolic fraction is often sufficient, but membrane fractions require mild sonication.
-
-
Protease Inhibitors: Essential. Add PMSF (1 mM) and a protease inhibitor cocktail immediately prior to lysis.
Protocol A: Neutral Sphingomyelinase (nSMase) Activity
Method: Amplex Red Coupled Fluorometric Assay
This is a continuous, high-throughput compatible assay. It relies on a cascade of four enzymes to convert the hydrolysis of Sphingomyelin into a fluorescent Resorufin signal.
Mechanism of Action
-
nSMase hydrolyzes Sphingomyelin
Ceramide + Phosphorylcholine.[2][3][4][5][6] -
Alkaline Phosphatase (ALP) hydrolyzes Phosphorylcholine
Choline.[2][3] -
Choline Oxidase oxidizes Choline
Betaine + .[3] -
HRP catalyzes
+ Amplex Red Resorufin (Fluorescent).[5][7]
Reagents
-
Substrate: Sphingomyelin (from bovine brain or egg yolk), 0.5 mM stock in 2% Triton X-100/Ethanol.
-
Coupling Enzymes: Alkaline Phosphatase (4 U/mL), Choline Oxidase (0.2 U/mL), HRP (2 U/mL).
-
Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), 50 µM final.[7]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2 (Mg2+ is critical for nSMase).
Experimental Workflow
Caption: Step-by-step workflow for the Amplex Red coupled nSMase assay.
Protocol Steps
-
Blanking: Prepare wells with buffer + substrate (no lysate) to measure background hydrolysis.
-
Standard Curve: Use
(0–10 µM) or Phosphorylcholine standards to quantify the signal. -
Reaction:
-
Add 50 µL Sample (10–20 µg protein).
-
Add 50 µL Master Mix (Enzymes + Amplex Red).
-
Initiate with 10 µL Sphingomyelin substrate.
-
-
Kinetics: Measure fluorescence every 2 minutes for 60 minutes at 37°C.
-
Validation: Use GW4869 (10–20 µM) as a specific nSMase inhibitor to confirm specificity.
Protocol B: this compound Kinase 1 (SphK1) Activity
Method: NBD-Sphingosine Extraction Assay
While ATP-depletion assays (luciferase) exist, they are prone to false positives from ATPases. The NBD-Sphingosine assay is the gold standard for specificity because it physically separates the product (NBD-S1P) from the substrate (NBD-Sph) based on polarity.
Reagents[1][8]
-
Substrate: NBD-Sphingosine (fluorescent analog), 10 µM final.
-
Co-factor: ATP, 1 mM.
-
Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5 mM deoxypyridoxine, 15 mM NaF (phosphatase inhibitor).
-
Extraction Buffer: Chloroform:Methanol:HCl (100:200:1 v/v).
Protocol Steps
-
Incubation: Mix 20 µg lysate protein with NBD-Sphingosine and ATP in 100 µL buffer. Incubate at 37°C for 30 min.
-
Termination & Phase Separation:
-
Add 250 µL Chloroform:Methanol:HCl.
-
Add 100 µL 1M KCl.
-
Vortex vigorously and centrifuge (5 min at 10,000 x g).
-
-
The "Self-Validating" Step:
-
Lower Phase (Organic): Contains unreacted NBD-Sphingosine.
-
Upper Phase (Aqueous): Contains NBD-S1P (Product). The phosphate group makes S1P highly polar.
-
-
Quantification: Transfer 100 µL of the Upper Phase to a black 96-well plate.
-
Read: Fluorescence Ex/Em: 460/535 nm.
Protocol C: Ceramide Synthase (CerS) Activity
Method: NBD-Sphinganine Acylation[8]
CerS acylates Sphinganine (dihydrothis compound) to form Dihydroceramide.[9] This assay uses NBD-Sphinganine; the hydrophobicity of the product changes, allowing separation via TLC or differential extraction.
Reagents
-
Substrate: NBD-Sphinganine (15 µM).
-
Acyl Donor: Fatty Acyl-CoA (e.g., C16:0-CoA or C24:0-CoA), 50 µM. Note: Different CerS isoforms prefer different chain lengths.
-
Buffer: 20 mM HEPES pH 7.4, 2 mM MgCl2, 0.5 mM DTT.
Protocol Steps
-
Reaction: Incubate 25-50 µg microsomal protein with NBD-Sphinganine and Acyl-CoA for 15-30 min at 37°C.
-
Lipid Extraction: Stop with 2:1 Chloroform:Methanol.
-
Separation (TLC):
-
Spot organic phase onto Silica Gel 60 TLC plates.
-
Mobile Phase: Chloroform:Methanol:2M NH4OH (40:10:1).
-
NBD-Ceramide moves higher (less polar) than NBD-Sphinganine.
-
-
Quantification: Scan the TLC plate using a fluorescence imager (Typhoon or similar) or scrape bands and extract for plate reading.
Data Analysis & Comparison
| Assay Target | Readout Type | Sensitivity | Throughput | Key Interference |
| nSMase | Fluorescence (Resorufin) | High (<10 pmol) | High (96/384 well) | Thiols (DTT >1mM), Sodium Azide |
| SphK1 | Fluorescence (NBD-S1P) | Medium (50 pmol) | Medium (Extraction req.) | ATPases (if not using extraction) |
| CerS | Fluorescence (TLC/Plate) | Medium | Low (TLC required) | Endogenous lipids |
Calculation of Specific Activity
10Troubleshooting & Validation (E-E-A-T)
-
Signal Stability: Amplex Red product (Resorufin) is unstable in the presence of high thiols. Avoid DTT in the nSMase lysis buffer.
-
Substrate Delivery: Sphingolipids are hydrophobic. Always prepare stock solutions in a vehicle (BSA complex or Triton X-100 micelles) to ensure bioavailability to the enzyme.
-
Isoform Specificity:
-
To distinguish SphK1 from SphK2 , add 1 M KCl to the assay buffer. SphK2 is inhibited by high salt, while SphK1 is stimulated.
-
To distinguish nSMase from Acid SMase , strictly control pH (7.4 vs 4.5) and Mg2+ presence (required for nSMase).[6]
-
References
Sources
- 1. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Sphingomyelin Assay Kit - 96 Well | Bioarp [bioarp.com]
- 5. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. pure.mpg.de [pure.mpg.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A real-time high-throughput fluorescence assay for this compound kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting poor peak shape in sphingosine HPLC analysis"
A Senior Application Scientist's Guide to Achieving Optimal Peak Shape
Welcome to the technical support center for sphingosine HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape in their chromatographic analysis of this compound. As a long-chain amino alcohol, this compound presents unique challenges in reversed-phase HPLC. This guide provides in-depth, cause-and-effect explanations and actionable, field-proven troubleshooting protocols to help you achieve sharp, symmetrical, and reproducible peaks.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound peak tailing severely on a standard C18 column?
Peak tailing is the most common issue in this compound analysis and is primarily caused by secondary interactions between the basic this compound molecule and the silica-based stationary phase of the column.[1][2]
-
The Culprit: Silanol Interactions: Standard silica-based columns, including C18, have residual silanol groups (Si-OH) on their surface.[2] At typical mobile phase pH ranges (above 3-4), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][3] this compound, being a basic compound with a primary amine group, will be protonated and positively charged (NH₃⁺) in acidic to neutral mobile phases.[3] This leads to a strong ionic interaction between the positively charged this compound and the negatively charged silanol groups, causing the peak to tail.[1][3]
-
The Causality: This secondary retention mechanism is much stronger than the desired hydrophobic interactions with the C18 chains. As a result, some this compound molecules are held more strongly by the stationary phase, leading to a delayed and drawn-out elution profile, which manifests as a tailing peak.
FAQ 2: I'm observing peak fronting. What are the likely causes?
Peak fronting, where the peak is broader in the first half, is less common than tailing for this compound but can occur under specific conditions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to some analyte molecules eluting prematurely and causing the peak to front.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak.
FAQ 3: My peak shape is inconsistent between runs. What should I investigate?
Inconsistent peak shape is often a sign of an unstable chromatographic system or issues with sample preparation.
-
Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can fluctuate, leading to variable ionization of both the this compound analyte and the column's residual silanols. This will cause run-to-run variations in peak shape.
-
Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups and leading to worsening peak tailing.
-
Sample Matrix Effects: If analyzing this compound from a complex biological matrix, co-eluting compounds can interfere with the peak shape.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step approach to systematically address and resolve peak tailing in this compound analysis, starting with the simplest and most common solutions.
Step 1: Mobile Phase pH Optimization
The first and most critical step is to control the ionization of both the this compound and the silanol groups on the column. This compound has reported pKa values of approximately 6.7 and 9.1.[5] To minimize silanol interactions, it's generally recommended to work at a low pH.
-
Protocol:
-
Prepare a mobile phase with a pH between 2.5 and 3.0. A common choice is 0.1% formic acid in both the aqueous and organic mobile phase components.[3]
-
At this low pH, the residual silanol groups on the silica surface will be fully protonated (Si-OH), neutralizing their negative charge and significantly reducing the secondary ionic interactions with the positively charged this compound.[1][6]
-
Ensure the mobile phase is well-buffered to maintain a consistent pH throughout the analysis. A 10-20 mM phosphate buffer at pH 2.5 can be effective.[6]
-
Step 2: Employing Mobile Phase Additives
If pH optimization alone is insufficient, the use of mobile phase additives can further mask the effects of residual silanols.
-
Protocol: Competing Base Addition
-
Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5 mM.[6]
-
The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the this compound analyte.[6]
-
Caution: Prolonged use of amine additives can sometimes lead to shorter column lifetimes.[6]
-
-
Protocol: Ion-Pairing Agents
-
For more challenging separations, an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% can be used.
-
TFA serves a dual purpose: it lowers the mobile phase pH to around 2.0 and the trifluoroacetate anion forms an ion pair with the protonated this compound.[3] This neutralizes the positive charge on the analyte, further reducing interactions with the stationary phase.
-
Step 3: Column Selection and Alternative Chemistries
If mobile phase modifications do not resolve the issue, the column itself is the next area to address.
-
Protocol: High-Purity, End-Capped Columns
-
Ensure you are using a modern, high-purity silica column with robust end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound to block their activity.
-
Look for columns specifically marketed for the analysis of basic compounds, as these often have proprietary surface treatments to further reduce silanol interactions.
-
-
Protocol: Alternative Column Chemistries
-
Hybrid Silica Columns: Consider using columns with a hybrid particle technology (e.g., bridged ethylene hybrid - BEH). These are more resistant to high pH and can offer better peak shape for basic compounds.
-
Charged Surface Hybrid (CSH) Columns: These columns have a stationary phase with a slight positive charge. In an acidic mobile phase, both the this compound and the stationary phase surface will be positively charged, leading to electrostatic repulsion that minimizes secondary interactions and improves peak shape.
-
Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase (e.g., C18) and ion-exchange properties.[7][8] This allows for a more controlled separation of charged and non-polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar analytes, HILIC can be a valuable alternative to reversed-phase chromatography.[4][9]
-
Guide 2: Advanced Strategy - Derivatization
For highly sensitive applications or when other methods fail to provide adequate peak shape and retention, derivatization of the primary amine group of this compound can be an effective solution.
-
Rationale: By chemically modifying the amine group, its basicity is eliminated, which in turn prevents the undesirable interactions with silanol groups. Derivatization can also introduce a fluorescent or UV-active tag, significantly enhancing detection sensitivity.
-
Example Protocol: Derivatization with o-phthalaldehyde (OPA)
-
A detailed protocol for the derivatization of this compound 1-phosphate with OPA has been published and can be adapted for this compound.[10] This method involves a pre-column derivatization step.
-
The resulting derivative is less polar and no longer basic, leading to excellent peak shape on a standard C18 column.
-
-
Example Protocol: Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA)
-
A method for quantifying this compound-1-phosphate using NDA derivatization has been reported and demonstrates high sensitivity and reproducibility.[11] This approach can also be applied to this compound analysis.
-
Data and Visualization
Table 1: Summary of Troubleshooting Strategies for this compound Peak Tailing
| Strategy | Principle | Advantages | Disadvantages |
| Low pH Mobile Phase | Neutralizes silanol groups on the stationary phase. | Simple to implement, effective for many cases. | May not be sufficient for highly active columns. |
| Competing Base Additive | Masks active silanol sites. | Can significantly improve peak shape. | May reduce column lifetime. |
| Ion-Pairing Agent | Neutralizes analyte charge and lowers pH. | Very effective for strong bases. | Can be difficult to remove from the column. |
| High-Purity/End-Capped Column | Reduces the number of available silanol groups. | Good general practice for all analyses. | May not eliminate all secondary interactions. |
| Alternative Column Chemistry | Utilizes different stationary phase properties to minimize interactions. | Can provide excellent peak shape and unique selectivity. | May require method redevelopment. |
| Derivatization | Eliminates the basicity of the analyte. | Excellent peak shape, can improve sensitivity. | Adds an extra step to the workflow. |
Diagram 1: Troubleshooting Workflow for Poor this compound Peak Shape
Caption: Illustration of the ionic interaction between protonated this compound and deprotonated silanol groups on the silica surface, which is the primary cause of peak tailing.
References
-
pH Dependence of this compound Aggregation. The Stephen White Laboratory at UC Irvine. [Link]
-
This compound 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences. PMC - NIH. [Link]
-
This compound 1-phosphate pKa and binding constants: Intramolecular and intermolecular influences. ScienceDirect. [Link]
-
Quantification of this compound and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]
-
HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. [Link]
-
Quantitative analysis of this compound-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization. PubMed. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
This compound - Wikipedia. Wikipedia. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]
-
High-Throughput Analysis of this compound 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
A rapid and validated HPLC method to quantify this compound 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. PubMed. [Link]
-
Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]
-
High-throughput analysis of this compound 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. [Link]
-
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF. ResearchGate. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
(PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography. PubMed. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
UPLC-MS/MS method for analysis of this compound 1-phosphate in biological samples. PubMed. [Link]
-
Evolution of Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. [Link]
-
Aggregation Analysis Using SE-HPLC and SE-UHPLC Methods in USP General Chapter <129> Analytical Procedures for Recombinant Therapeutic Monoclonal Antibodies. Waters Corporation. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]
-
Can peak tailing on C18 be column-independent?. Chromatography Forum. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. support.waters.com [support.waters.com]
- 4. High-throughput analysis of this compound 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blanco.biomol.uci.edu [blanco.biomol.uci.edu]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and validated HPLC method to quantify this compound 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of this compound-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Sphingosine Mass Spectrometry
Welcome to the technical support center for sphingosine mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound and related analytes in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods.
Matrix effects are a significant challenge in LC-MS, causing signal suppression or enhancement that can compromise the accuracy, reproducibility, and sensitivity of your results.[1][2] This guide provides a structured approach to understanding, diagnosing, and mitigating these effects to ensure the integrity of your data.
Section 1: Understanding the Challenge - Core Concepts & FAQs
This section addresses the fundamental questions surrounding matrix effects in the context of sphingolipid analysis.
FAQ 1: What exactly are "matrix effects" and why are they a major problem for this compound quantification?
Answer: In liquid chromatography-mass spectrometry (LC-MS), a "matrix effect" is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] These effects manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which are detrimental to accurate quantification.[1][2]
The core issue is that these co-eluting molecules compete with your target analyte (e.g., this compound) for ionization in the MS source.[3][4] In electrospray ionization (ESI), a finite number of charges are available on the surface of sprayed droplets. If matrix components are more abundant or have a higher affinity for these charges, they can prevent the analyte from being efficiently ionized, leading to a suppressed signal.[3] This variability can make it impossible to trust concentration values derived from a standard curve prepared in a clean solvent.[3]
For this compound and other sphingolipids, the primary culprits in biological samples like plasma or tissue are phospholipids, salts, and proteins.[5][6] Given their high abundance and structural similarities, phospholipids are particularly problematic, often co-extracting and co-eluting with this compound, leading to significant and unpredictable matrix effects.[5][6]
Sources
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Sensitivity of Sphingosine Detection Methods
Welcome to the technical support center for sphingosine detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately and sensitively measuring this compound and its phosphorylated form, this compound-1-phosphate (S1P). Given the pivotal role of these bioactive lipids in numerous cellular processes, from signaling to apoptosis, robust and sensitive detection methods are paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and enhance the sensitivity of your assays.
The Challenge of Sensitive this compound Detection
This compound and S1P are often present at low concentrations in biological matrices, making their detection a significant analytical challenge.[1] Furthermore, their amphipathic nature can lead to difficulties in extraction and chromatographic separation. The choice of detection method—be it mass spectrometry, fluorescence-based assays, or ELISAs—is critical and depends on the specific research question, sample type, and required level of sensitivity.
Mass Spectrometry-Based Detection: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for sphingolipid analysis due to its high specificity, sensitivity, and broad dynamic range.[2][3] However, achieving optimal sensitivity requires careful optimization of sample preparation, chromatography, and mass spectrometer parameters.
Troubleshooting Guide: LC-MS/MS
Question: I'm observing poor peak shape and tailing for this compound and S1P, which is affecting my sensitivity. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in sphingolipid analysis, often stemming from the interaction of the positively charged amine group of this compound or the phosphate group of S1P with the stationary phase or metal components of the LC system.[4]
-
Causality: The zwitterionic nature of S1P and the positive charge of this compound at acidic pH can lead to strong interactions with residual silanols on conventional C18 columns, causing peak tailing.[4] Additionally, the phosphate group of S1P can chelate with metal ions in the LC system, further degrading peak shape.[4]
-
Solution:
-
Column Selection: Opt for a column with a stationary phase that minimizes these secondary interactions. Columns with a slight positive charge on the stationary phase can repel the positively charged analytes in an acidic mobile phase, improving peak shape.[5] Using columns with smaller, superficially porous particles can also enhance resolution and sensitivity.[5]
-
Mobile Phase Optimization: Incorporating a highly acidic mobile phase can help to protonate the analytes and minimize interactions with the stationary phase.[4]
-
Chemical Derivatization: Derivatizing the primary amine group of this compound can improve chromatographic behavior and ionization efficiency. Phenylisothiocyanate (PITC) derivatization has been shown to enhance the detection of non-phosphorylated sphingoid bases.[6]
-
Dephosphorylation of S1P: For S1P analysis, enzymatic (e.g., alkaline phosphatase) or chemical (e.g., hydrogen fluoride) dephosphorylation to this compound can circumvent the chromatographic challenges associated with the phosphate group, leading to sharper peaks and improved sensitivity.[4]
-
Pro-Tip from the Field: When developing an LC-MS/MS method for sphingolipids, pay close attention to carryover. These lipids can be "sticky" and adsorb to surfaces in the autosampler and LC system. A thorough needle wash with a strong organic solvent and the inclusion of blank injections between samples are crucial to prevent carryover and ensure accurate quantification.[3]
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines a robust method for extracting sphingolipids from plasma.
-
Sample Collection: Collect blood in EDTA-containing tubes and prepare plasma by centrifugation at 400 x g for 15 minutes.[7] Store plasma at -80°C until analysis.[7]
-
Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., C17-sphingosine or a stable isotope-labeled this compound).
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex thoroughly for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 3500 x g for 15 minutes at room temperature to separate the phases.[7]
-
-
Solvent Evaporation: Carefully collect the lower organic phase containing the lipids and transfer it to a new tube. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis, such as a methanol/chloroform mixture.[3]
Workflow for Improving this compound Detection by LC-MS/MS
Caption: Workflow for enhancing this compound detection via LC-MS/MS.
Fluorescence-Based Detection Methods
Fluorescent probes offer a valuable alternative for visualizing and quantifying this compound in living cells.[8][9][10][11] These methods are particularly useful for studying the subcellular localization and dynamic changes of this compound levels.
Troubleshooting Guide: Fluorescence Microscopy
Question: I am observing high background fluorescence and a low signal-to-noise ratio with my fluorescent this compound probe. What could be the issue?
Answer: High background and low signal can be attributed to several factors, including probe instability, incomplete quenching, and non-specific binding.
-
Causality: Some fluorescent probes are susceptible to hydrolysis under biological conditions, leading to the release of the fluorophore and increased background fluorescence.[9] Incomplete quenching of the fluorophore in the unbound state can also contribute to a high baseline signal.[9]
-
Solution:
-
Probe Selection: Choose a probe with high stability and a large dynamic range. Newer generation probes are being developed to address issues of stability and background fluorescence.[9]
-
Optimize Incubation Time: The reaction rate of some probes can be slow, requiring long incubation times.[9] Optimize the incubation period to maximize the signal from this compound binding while minimizing background from probe degradation.
-
Control Experiments: Always include control experiments to confirm that the observed fluorescence is specific to this compound. This can include using a control probe that does not react with this compound or treating cells with an inhibitor of this compound synthesis.[9]
-
Image Analysis: Use appropriate image analysis software to subtract background fluorescence and accurately quantify the signal.
-
FAQ: Fluorescence-Based Assays
Q: Can I use a fluorescent probe to quantify the absolute concentration of this compound in my samples?
A: While fluorescent probes are excellent for detecting relative changes in this compound levels and for imaging, they are generally not ideal for absolute quantification. For precise concentration measurements, LC-MS/MS is the recommended method.
ELISA-Based Detection
Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput method for quantifying S1P in various biological samples.[12] These kits are commercially available and offer a convenient alternative to mass spectrometry.
Troubleshooting Guide: ELISA
Question: My ELISA results show high variability between replicate wells. What are the likely causes and how can I improve precision?
Answer: High variability in ELISA results can arise from several sources, including improper sample handling, pipetting errors, and inconsistent washing steps.[13]
-
Causality: Inconsistent pipetting technique can lead to variations in the volume of reagents and samples added to each well.[13] Inadequate washing can result in high background and variable results.[13]
-
Solution:
-
Pipetting Technique: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard to avoid cross-contamination.[14]
-
Washing: Follow the kit's instructions for the number of washes and the washing buffer volume. Ensure that all wells are completely filled and emptied during each wash step.
-
Incubation: Ensure consistent incubation times and temperatures for all wells.[13]
-
Sample Preparation: For serum or plasma samples, avoid repeated freeze-thaw cycles.[13] If analyzing tissue homogenates, ensure complete homogenization and clarification of the lysate.[13]
-
Comparison of this compound Detection Methods
| Method | Sensitivity | Specificity | Throughput | Application |
| LC-MS/MS | Very High | Very High | Medium | Absolute quantification, lipidomics |
| Fluorescence | High | Moderate | High | Live-cell imaging, relative quantification |
| ELISA | Moderate | High | High | High-throughput screening, quantification |
This compound Metabolism and Detection Targets
Caption: Key targets in the this compound metabolic pathway for detection.
References
-
Fitzgerald, R., et al. (2018). Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites, 8(4), 64. [Link]
-
Gorden, D. L., et al. (2011). Approaches for probing and evaluating mammalian sphingolipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 856–873. [Link]
-
Rudd, A. K., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells. Journal of the American Chemical Society, 142(42), 17887–17891. [Link]
-
Mittal, N., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]
-
German, T. L., et al. (2006). Fluorescent lipids as probes for this compound kinase activity by capillary electrophoresis. Analytical and Bioanalytical Chemistry, 386(6), 1839–1846. [Link]
-
Neuber, C., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1184. [Link]
-
Karsai, G., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(42), 15617–15625. [Link]
-
Rudd, A. K., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells. Journal of the American Chemical Society, 142(42), 17887–17891. [Link]
-
Kim, H. Y., et al. (2020). HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 25(23), 5589. [Link]
-
Deutschman, C. S., et al. (2014). Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 1198, 15–26. [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Retrieved from [Link]
-
AFG Scientific. (n.d.). Human this compound 1 Phosphate (S1P) Elisa Kit. Retrieved from [Link]
-
Al-Soud, W. A., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(18), 5439–5451. [Link]
-
Rudd, A. K., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells. Journal of the American Chemical Society, 142(42), 17887–17891. [Link]
-
Abbkine. (n.d.). Human this compound 1-phosphate receptor type 3 (S1P3) ELISA Kit. Retrieved from [Link]
-
Antibodies.com. (n.d.). Human this compound-1-phosphate ELISA Kit (A73746). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 56(6), 1213–1222. [Link]
-
Mittal, N., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]
Sources
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. This compound 1-Phosphate (S1P) Assay Service - Echelon Biosciences [echelon-inc.com]
- 13. Human this compound 1 Phosphate (S1P) Elisa Kit – AFG Scientific [afgsci.com]
- 14. Human this compound 1-phosphate receptor type 3 (S1P3) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
"sphingosine stability issues during sample storage and preparation"
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Stability Challenges During Sample Storage and Preparation
Welcome to the Technical Support Center focused on the critical, yet often underestimated, challenges of sphingosine stability. As a Senior Application Scientist, I've seen firsthand how improper handling of this pivotal lipid can compromise experimental outcomes. This guide is designed to provide you with not just protocols, but the scientific reasoning behind them, empowering you to ensure the integrity of your samples and the reliability of your data.
Here, we will delve into the common pitfalls that can lead to this compound degradation and provide actionable troubleshooting advice in a practical question-and-answer format. We will also equip you with detailed protocols and a deeper understanding of the biochemical pathways at play.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing insights into their causes and step-by-step solutions.
Question 1: I'm seeing lower than expected concentrations of this compound in my samples after storage. What could be the cause?
Answer:
A decrease in this compound concentration post-storage is a frequent issue, often stemming from degradation. The primary culprits are oxidation and hydrolysis, especially with improper storage conditions.
Potential Causes and Solutions:
-
Oxidation: this compound and other unsaturated lipids are susceptible to autoxidation when exposed to air and light.[1] This process can be accelerated by elevated temperatures.
-
Solution: Store purified this compound or lipid extracts under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1] For long-term storage, amber glass vials are recommended to protect from light.
-
-
Hydrolysis: If your samples are stored in aqueous solutions, hydrolysis can occur, particularly for related sphingolipids like sphingomyelin, which can degrade and alter the overall sphingolipid profile.[1]
-
Solution: Avoid storing sphingolipids in aqueous solutions.[1] The recommended practice is to store them in an organic solvent, such as a chloroform/methanol mixture, at low temperatures.
-
-
Improper Storage Temperature: Temperature plays a significant role in the rate of chemical reactions, including degradation.
Question 2: My LC-MS/MS data for this compound-1-phosphate (S1P) shows broad, tailing peaks. How can I improve the chromatography?
Answer:
This is a classic problem when analyzing S1P and is attributed to its zwitterionic nature at physiological pH. The polar phosphate group can interact with metal ions in the analytical column and system, leading to poor peak shape.[4]
Potential Causes and Solutions:
-
Interaction with Metal Ions: The negatively charged phosphate group can chelate with metal ions in the stainless steel components of the HPLC and the column, causing peak tailing.[4]
-
Solution 1: Use a Metal-Free or PEEK-Lined Column: These columns are designed to minimize interactions with charged analytes.
-
Solution 2: Acidify the Mobile Phase: Using a mobile phase with a low pH (e.g., containing formic acid) can protonate the phosphate group, reducing its negative charge and minimizing ionic interactions.[4]
-
-
Zwitterionic Properties: The presence of both a positive charge on the amine and a negative charge on the phosphate can lead to complex interactions with the stationary phase.
Question 3: I'm observing unexpected adducts in my mass spectrometry data for this compound. What are they and how can I minimize them?
Answer:
The formation of adducts is common in electrospray ionization mass spectrometry (ESI-MS). For this compound, you might see sodium [M+Na]+ or potassium [M+K]+ adducts in addition to the expected protonated molecule [M+H]+.[6] In some cases, unusual adducts can form from mobile phase components.[7]
Potential Causes and Solutions:
-
Salt Contamination: The presence of sodium or potassium salts in your sample, solvents, or on glassware can lead to the formation of these adducts.
-
Solution 1: Use High-Purity Solvents: Ensure that all solvents used in sample preparation and as the mobile phase are of the highest purity (e.g., LC-MS grade).
-
Solution 2: Acid-Wash Glassware: Thoroughly clean all glassware to remove any residual salts.
-
Solution 3: Optimize Mobile Phase Additives: The addition of a small amount of a volatile acid, like formic acid, can promote the formation of the protonated molecule [M+H]+ and suppress salt adducts.
-
-
Mobile Phase Components: Certain solvents can lead to the formation of unexpected adducts. For example, acetonitrile has been reported to form ethylamine adducts with some lipids.[7]
-
Solution: If you suspect an adduct from your mobile phase, try substituting the solvent with an alternative (e.g., methanol instead of acetonitrile) to see if the adduct disappears.
-
Question 4: I'm concerned about the stability of this compound in my biological samples (plasma, tissue) during collection and initial processing. What are the best practices?
Answer:
The pre-analytical phase is critical for obtaining accurate measurements of sphingolipids from biological matrices. Enzymatic activity can rapidly alter sphingolipid concentrations after sample collection.[8]
Potential Causes and Solutions:
-
Enzymatic Degradation: Enzymes like ceramidases and this compound kinases are present in biological samples and can metabolize this compound and its derivatives.[9][10]
-
Solution 1: Rapid Processing and Freezing: Process samples as quickly as possible after collection. If immediate extraction is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
Solution 2: Use of Enzyme Inhibitors: For some applications, the addition of a cocktail of relevant enzyme inhibitors to the collection tubes may be considered, although this needs to be validated for your specific assay.
-
-
Cell Lysis and Release of Sphingolipids: During blood clotting to generate serum, platelets are activated and release this compound-1-phosphate (S1P), leading to artificially elevated levels compared to plasma.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound standards and extracts?
For long-term storage, it is recommended to store this compound and other unsaturated lipids at -20°C or below.[1][2][3] For storage periods exceeding several months, -80°C is preferable to minimize any potential degradation.
Q2: Can I store this compound in a plastic tube?
It is strongly advised to use glass containers with Teflon-lined caps for storing lipids in organic solvents.[1] Plasticizers and other contaminants can leach from plastic tubes into the organic solvent, potentially interfering with your analysis.[1]
Q3: What is the best solvent for dissolving and storing this compound?
Sphingolipids have limited solubility in many common solvents. A mixture of chloroform and methanol (e.g., 2:1, v/v) is a widely used and effective solvent system for dissolving and storing this compound and other sphingolipids.[12][13]
Q4: How many freeze-thaw cycles can my this compound samples tolerate?
While there is no definitive number, it is best to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation. It is recommended to aliquot your samples into smaller, single-use volumes before freezing to avoid repeated thawing of the entire stock.[3]
Q5: My tissue samples are embedded in OCT compound. Will this affect my sphingolipid analysis?
Yes, OCT (Optimal Cutting Temperature) compound can interfere with mass spectrometry-based lipid analysis and protein quantification assays.[14] It is necessary to use a validated method to remove the OCT compound from the tissue sections before proceeding with lipid extraction.[14]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Atmosphere |
| Short-term | 4°C | Days to weeks | Glass vial | Inert gas (e.g., Argon) |
| Long-term | -20°C to -80°C | Months to years | Glass vial | Inert gas (e.g., Argon) |
Table 2: Solvent Compatibility for this compound
| Solvent/Mixture | Suitability for Storage | Suitability for Cell Culture | Notes |
| Chloroform/Methanol | Excellent | No | Toxic to cells.[12] |
| Ethanol | Good (for some derivatives) | Yes (at low concentrations) | Solubility may be limited. |
| DMSO | Fair | Yes (at low concentrations) | Check for solubility and potential for oxidation. |
| Aqueous Buffers | Not Recommended | N/A | Risk of hydrolysis.[1] |
Key Experimental Protocols
Protocol 1: General Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol is a robust method for extracting sphingolipids from various biological matrices like plasma, cell pellets, or tissue homogenates.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation:
-
For plasma or serum: Use 100 µL.
-
For cell pellets: Resuspend in 100 µL of deionized water.
-
For tissue: Homogenize a known weight of tissue in an appropriate volume of water.
-
-
Solvent Addition:
-
To your sample in a glass tube, add 375 µL of methanol. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex again.
-
-
Phase Separation:
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of deionized water. Vortex.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass pipette and transfer it to a new glass tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Storage:
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your analysis (e.g., methanol or chloroform/methanol).
-
Store the extract at -20°C or -80°C under an inert atmosphere.
-
Protocol 2: Long-Term Storage of this compound Standards
This protocol ensures the long-term stability of your this compound standards.
Materials:
-
This compound (high purity solid)
-
Chloroform/Methanol (2:1, v/v) mixture (HPLC grade)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in the chloroform/methanol mixture to a known concentration (e.g., 1 mg/mL).
-
-
Aliquoting:
-
Dispense small, single-use aliquots of the stock solution into amber glass vials.
-
-
Inert Atmosphere:
-
Before capping, flush the headspace of each vial with argon or nitrogen gas for a few seconds to displace any oxygen.
-
-
Sealing and Storage:
-
Tightly seal the vials with Teflon-lined caps.
-
Store the vials at -20°C or -80°C.
-
Visualizing Key Concepts
Sphingolipid Metabolism and Degradation Pathways
The stability of this compound in biological samples is intrinsically linked to its metabolism. The following diagram illustrates the major pathways involved.
Caption: Sphingolipid metabolic pathways highlighting synthesis, degradation, and the salvage pathway.
Workflow for Stable Sample Preparation and Analysis
This workflow provides a logical sequence of steps to ensure the integrity of your this compound samples from collection to analysis.
Caption: Recommended workflow for this compound sample handling and analysis.
References
-
Q1 Scientific. (2020-08-19). A Q&A guide to stability storage. [Link]
-
World Health Organization. (Date not available). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
U.S. Food and Drug Administration. (Date not available). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Food and Drug Administration Thailand. (Date not available). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
D'Alessandro, A., et al. (2023). This compound 1-phosphate has a negative effect on RBC storage quality. Blood Advances. [Link]
-
Food and Drug Administration Philippines. (2005-02-22). ASEAN Guideline on Stability Study of Drug Product. [Link]
-
Li, M., et al. (2025). Effects of storage conditions on the stability of spray dried, inhalable bacteriophage powders. International Journal of Pharmaceutics. [Link]
-
Bode, C., et al. (Date not available). Analyses of this compound-1-phosphate in the context of transfusion: how much is in stored blood products and in patient blood?. ResearchGate. [Link]
-
D'Alessandro, A., et al. (2023). This compound 1-phosphate has a negative effect on RBC storage quality. PubMed. [Link]
-
Al-Amri, J., et al. (2018). Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. PMC. [Link]
-
sb-PEPTIDE. (Date not available). Peptide handling & storage guidelines. [Link]
-
Wang, D., et al. (2020). Validated LC-MS/MS method of this compound 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC. [Link]
-
Al-Amri, J., et al. (2018). Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]
-
Kim, J., et al. (2022). HPLC-MS/MS Analysis for this compound 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]
-
Garrido, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. [Link]
-
Guri, Y., et al. (2017). High-Throughput Analysis of this compound 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Hammerschmidt, P., et al. (2015). Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PMC. [Link]
-
Schmidt, H., et al. (2006). LC-MS/MS-analysis of this compound-1-phosphate and related compounds in plasma samples. ResearchGate. [Link]
-
Billich, A., et al. (2013). Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]
-
Sullards, M.C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. [Link]
-
Gowda, S., et al. (2022). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. IntechOpen. [Link]
-
Burla, B., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. Lipids. [Link]
-
Bourquin, F., et al. (2018). The pathways of sphingolipid degradation and synthesis. ResearchGate. [Link]
-
Le, T., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. [Link]
-
Clark, J., et al. (2021). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research. [Link]
-
Liebisch, G., et al. (2004). Quantification of this compound and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Gomez-Larrauri, A., et al. (2022). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]
-
Cifelli, M., et al. (2016). Preanalytical Standardization of this compound-1-Phosphate, Spinganine-1-Phosphate and this compound Analysis in Human Plasma by Liquid Chromatography - Tandem Mass Spectrometry. ResearchGate. [Link]
-
Billich, A., et al. (2013). Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. [Link]
-
Varela, O., et al. (2022). Structural diversity of photoswitchable sphingolipids for optodynamic control of lipid microdomains. PMC. [Link]
-
Kitatani, K., et al. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. [Link]
-
Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. ResearchGate. [Link]
-
Al-masaeed, A., et al. (2024). Optimized Lipidomics Extraction of this compound and Sphinganine from Optic Nerve for Signaling Studies. PubMed. [Link]
-
Jin, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Cellular and Molecular Life Sciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. www3.paho.org [www3.paho.org]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Optimized Lipidomics Extraction of this compound and Sphinganine from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S1P Receptor Internalization Assays
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) receptor internalization assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical experiments. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Core Principles of S1P Receptor Internalization
This compound-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological processes, most notably in regulating immune cell trafficking.[1][2][3] Ligand-induced internalization is a key mechanism for regulating the cell surface population of these receptors and, consequently, their signaling activity. Agonists such as S1P or the synthetic drug FTY720-P (fingolimod phosphate) bind to S1P receptors, triggering a cascade of events that leads to the receptor's removal from the plasma membrane into intracellular vesicles.[1][4][5]
This process, primarily mediated by β-arrestin and the clathrin-dependent endocytic pathway, is a critical step in signal desensitization and is a major therapeutic target.[6][7][8] Assays that accurately measure receptor internalization are therefore essential for screening and characterizing novel S1PR modulators.
Visualizing the Pathway: From Agonist Binding to Internalization
The following diagram outlines the canonical pathway for agonist-induced S1P receptor internalization, a process central to many therapeutic strategies targeting this receptor family.
Caption: Agonist-induced S1P receptor internalization pathway.
Recommended Experimental Workflow & Protocol
This section details a robust, imaging-based protocol for quantifying S1P receptor internalization. The workflow is designed to maximize reproducibility and provides clear decision points for optimization.
Experimental Workflow Diagram
Caption: A typical workflow for an imaging-based S1P receptor internalization assay.
Detailed Step-by-Step Protocol (Imaging-Based)
This protocol is optimized for cells stably expressing a fluorescently-tagged S1P receptor (e.g., S1PR1-GFP) seeded in a 96-well, glass-bottom plate.
Materials:
-
HEK293 or CHO cells stably expressing S1PR1-GFP
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Starvation Medium: DMEM with 2% charcoal-stripped FBS[9][10] or serum-free medium.
-
Assay Buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)
-
Agonists: S1P, FTY720-P stock solutions
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS
-
Nuclear Stain: Hoechst 33342 solution (1 µM)
-
96-well glass-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Seed S1PR1-GFP expressing cells into a 96-well glass-bottom plate at a density that will result in 60-70% confluency on the day of the experiment.[1]
-
Rationale: A sub-confluent monolayer prevents cell-cell contact artifacts and allows for clear delineation of individual cell boundaries during image analysis.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.[11]
-
-
Serum Starvation:
-
Carefully aspirate the culture medium.
-
Wash cells once with pre-warmed PBS.
-
Add 100 µL of Starvation Medium.
-
Rationale: Standard serum contains high levels of S1P which can cause basal receptor internalization, masking the effect of your test compounds.[9][10] Using charcoal-stripped serum or serum-free medium maximizes the number of receptors at the cell surface prior to stimulation.[9]
-
Incubate for 16-18 hours at 37°C, 5% CO₂.[9] Some protocols may use a shorter starvation of 2-3 hours.[1][12]
-
-
Ligand Stimulation:
-
Prepare 2X concentrations of your agonists (e.g., S1P, FTY720-P) and test compounds in pre-warmed Assay Buffer.
-
Gently remove the starvation medium and add 50 µL of fresh Assay Buffer to each well.
-
Add 50 µL of the 2X agonist/compound solutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO or buffer).
-
Rationale: Preparing 2X solutions and adding them to an equal volume in the well minimizes cell disturbance from a full media exchange.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C, 5% CO₂.[13] A time-course experiment (5, 15, 30, 60 min) is recommended for initial characterization.[1]
-
-
Fixation and Staining:
-
Gently aspirate the stimulation solution.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.[1][11]
-
Wash the cells three times with 150 µL of PBS per well.[11]
-
Add 100 µL of 1 µM Hoechst solution to stain the nuclei. Incubate for 10-15 minutes.
-
Wash twice more with PBS, leaving 100 µL of PBS in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content imaging system. Capture both the GFP (S1PR1) and DAPI (Hoechst/nuclei) channels.
-
Quantify internalization using an appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).[1] The most common method is to measure the intensity and number of fluorescent puncta (internalized vesicles) within the cytoplasm and normalize it to the total cell fluorescence.[14][15]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during S1P receptor internalization assays in a direct question-and-answer format.
Question 1: Why is my signal-to-noise ratio low, making it difficult to distinguish internalized receptors from the background?
-
Possible Cause 1: High Background Fluorescence.
-
Insight: Background can arise from cellular autofluorescence, non-specific antibody binding (if using immunofluorescence), or components in the media.
-
Solution:
-
Autofluorescence: Ensure your fixation protocol is optimized. Some fixatives can induce autofluorescence. If the problem persists, consider using a commercial autofluorescence quenching reagent.[16]
-
Blocking (for Immunofluorescence): If you are detecting the receptor with antibodies, a robust blocking step is critical. Use a blocking buffer containing 5-10% normal serum from the same species as your secondary antibody.[17]
-
Media: Phenol red in culture media can contribute to background. Use phenol red-free assay buffers during the final steps before imaging.
-
-
-
Possible Cause 2: Low Signal Intensity.
-
Insight: The signal from your fluorescently-tagged receptor or antibody may be inherently weak or photobleaching quickly.
-
Solution:
-
Antibody Titration: If using immunofluorescence, you must titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing background.
-
Antifade Mountant: Always use a high-quality antifade mounting medium to preserve your signal, especially if you need to acquire images over a longer period.[17]
-
Imaging Parameters: Optimize your microscope's laser power and exposure time. Use the lowest laser power that gives you a detectable signal to minimize phototoxicity and bleaching.
-
-
Question 2: My negative control (vehicle-only) wells show significant receptor internalization. What's wrong?
-
Possible Cause: Basal S1P in Serum.
-
Insight: This is the most common cause. Standard FBS contains endogenous S1P, which will activate and internalize the receptors before you add your test compounds.
-
Solution: As detailed in the protocol, you must perform a thorough serum starvation step using either serum-free medium or medium supplemented with charcoal-stripped FBS.[9][10][13] This procedure removes lipids and other small molecules, including S1P.
-
Question 3: My cells are detaching from the plate during the wash steps. How can I prevent this?
-
Possible Cause 1: Overly Aggressive Washing.
-
Insight: The shear force from pipetting can easily dislodge loosely adherent cells like HEK293.
-
Solution: Be gentle. Do not pipette solutions directly onto the cell monolayer. Instead, add and remove solutions from the side of the well. An automated plate washer with optimized dispense/aspirate settings can also improve consistency.
-
-
Possible Cause 2: Poor Cell Adhesion.
-
Insight: The plate surface may not be optimal for your cell type.
-
Solution: Use plates pre-coated with an extracellular matrix protein like Poly-D-Lysine or Collagen to enhance cell attachment.[1]
-
Question 4: The internalization induced by FTY720-P looks different from S1P. Is this expected?
-
Answer: Yes, this is an expected and well-documented phenomenon. While both are potent agonists, FTY720-P is known to cause a more profound and persistent internalization of the S1P1 receptor compared to the natural ligand, S1P.[1][18][19] After S1P stimulation, the receptor tends to recycle back to the plasma membrane more readily. In contrast, FTY720-P effectively "traps" the receptor inside the cell, leading to its eventual degradation.[7][19] This persistent internalization is key to its therapeutic mechanism of action.[4][19]
Question 5: How do I properly quantify my imaging data?
-
Answer: Visual inspection is subjective. Robust quantification is essential.
-
Recommended Approach: Use image analysis software to define cellular boundaries (using a whole-cell stain or the GFP signal itself) and the nuclear region (using the Hoechst stain). The cytoplasm can then be defined as the cellular region minus the nuclear region.
-
Quantification Metric: The primary metric should be the integrated fluorescence intensity of puncta (vesicles) within the cytoplasm. This can be expressed as a ratio of cytoplasmic puncta intensity to either total cell fluorescence or plasma membrane fluorescence.[1][14] This normalization accounts for variations in expression levels between cells.
-
Data Presentation: Results are typically plotted as "Fold Change over Vehicle Control" or "% Internalization." Always include statistical analysis from multiple replicate wells and independent experiments.
-
Data Summary Table
The following table provides an example of typical parameters and expected outcomes for key agonists in an S1PR1 internalization assay.
| Parameter | S1P (Endogenous Ligand) | FTY720-P (Fingolimod) | Vehicle Control |
| Typical Concentration | 100 nM - 1 µM | 10 nM - 100 nM | N/A |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes | 60 minutes |
| Expected Outcome | Rapid internalization, forms intracellular puncta.[1][18] | Strong and persistent internalization.[7][18][19] | Receptor remains primarily on the plasma membrane. |
| Recycling Potential | High; receptor recycles to the membrane post-washout.[18][19] | Low; receptor remains internalized and is targeted for degradation.[19] | N/A |
References
-
Gandy, K. A. F. T. Y. (2011). FTY720 (Gilenya) Phosphate Selectivity of this compound 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2. ResearchGate. [Link]
-
Reeves, P. M., Kang, Y. L., & Kirchhausen, T. (2016). Endocytosis of ligand activated this compound 1-phosphate receptor 1 mediated by the clathrin-pathway. Traffic, 17(1), 40–52. [Link]
-
Salas-Calvo, E., et al. (2017). S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of this compound 1-phosphate, FTY720-P, phorbol esters, and paroxetine. Cellular and Molecular Life Sciences, 74(2), 327–344. [Link]
-
Chun, J., et al. (2016). Assessment of this compound-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation. Methods in Molecular Biology, 1419, 143–152. [Link]
-
Ntranos, A., & Hall, O. (2017). This compound-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Immunology, 152(2), 195–203. [Link]
-
Piali, L., et al. (2019). In Vitro Characterization of this compound 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator. Cells, 8(11), 1438. [Link]
-
Bigaud, M., et al. (2014). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British Journal of Pharmacology, 171(23), 5371–5383. [Link]
-
Tshikudi, D. M., et al. (2022). Visualizing this compound-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination. Molecular Neurobiology, 59(11), 6960–6976. [Link]
-
ResearchGate. (n.d.). Immunofluorescence staining of S1P receptors in freshly isolated... ResearchGate. [Link]
-
Asle-Rousta, M., et al. (2021). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
Bigaud, M., et al. (2014). Investigating the Molecular Mechanisms Through Which FTY720-P Causes Persistent S1P1 Receptor Internalization. British Journal of Pharmacology, 171(23), 5371-83. [Link]
-
Haugh, J. M. (2012). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. ACS Chemical Biology, 7(5), 800–810. [Link]
-
ONI Bio. (2019). 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
-
Reeves, P. M., Kang, Y. L., & Kirchhausen, T. (2016). ENDOCYTOSIS OF LIGAND ACTIVATED this compound 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY. Traffic, 17(1), 40–52. [Link]
-
Müllershausen, F., et al. (2009). Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors. Nature Chemical Biology, 5(6), 428–434. [Link]
-
Jean-Charles, P. Y., et al. (2016). GPCR Signaling and Trafficking: The Long and Short of It. Cellular Logistics, 6(3), e1213776. [Link]
-
ResearchGate. (2018). How do I calculate the signal to noise ratio on images taken during an antibody titration experiment for immunofluorescence?. ResearchGate. [Link]
-
Innoprot. (n.d.). Green Fluorescent S1P1 Lysophospholipid Receptor Cell Line. Innoprot. [Link]
-
Reeves, P. M., Kang, Y. L., & Kirchhausen, T. (2016). Endocytosis of Ligand-Activated this compound 1-Phosphate Receptor 1 Mediated by the Clathrin-Pathway. Traffic, 17(1), 40-52. [Link]
-
Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 739–748. [Link]
-
Trask, O. J., & de-la-Puente, P. (2015). G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. Methods in Molecular Biology, 1272, 111–123. [Link]
-
Salas-Calvo, E., et al. (2017). S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of this compound 1-phosphate, FTY720-P, phorbol esters, and paroxetine. Portland Press. [Link]
-
ResearchGate. (n.d.). β-Arrestin binding and this compound-1-phosphate receptor 1 (S1P 1 )... ResearchGate. [Link]
-
Otálora-Otálora, B. A., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1361. [Link]
-
Grant, M., et al. (2021). Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors. International Journal of Molecular Sciences, 22(19), 10356. [Link]
-
Ceco, E., et al. (2023). FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. International Journal of Molecular Sciences, 24(8), 7434. [Link]
-
Gurevich, V. V., & Gurevich, E. V. (2019). Biased GPCR signaling: possible mechanisms and inherent limitations. Pharmacology & Therapeutics, 197, 74–86. [Link]
Sources
- 1. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of this compound 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Visualizing this compound-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocytosis of Ligand-Activated this compound 1-Phosphate Receptor 1 Mediated by the Clathrin-Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 10. Assessment of this compound-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. In Vitro Characterization of this compound 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ENDOCYTOSIS OF LIGAND ACTIVATED this compound 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. oni.bio [oni.bio]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conditions for Sphingosine-Protein Binding Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in sphingosine-protein binding studies. It is designed to address common challenges and provide robust, scientifically-grounded solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound-protein interaction assays.
1. My protein is aggregating or precipitating during the experiment. How can I improve its stability?
Protein aggregation is a common hurdle that can mask true binding events.[1] Several strategies can be employed to mitigate this:
-
Optimize Buffer pH and Ionic Strength: Ensure the buffer pH is at least 1 pH unit away from your protein's isoelectric point (pI) to avoid aggregation.[1] Screening a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) can also help, as both high and low ionic strengths can influence protein solubility.[1]
-
Utilize Stabilizing Additives: Various additives can help maintain protein stability.[1] Glycerol, for instance, is often used as a stabilizer at concentrations of 5-20% (v/v).[1]
-
Consider the Impact of this compound: this compound itself can induce changes in membrane rigidity and potentially lead to the formation of distinct lipid domains, which might indirectly affect protein stability.[2]
2. I'm observing high non-specific binding in my assay. What are the likely causes and solutions?
Non-specific binding can obscure your specific interaction signal. Here are some common causes and troubleshooting steps:
-
Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or casein to minimize non-specific binding to surfaces.[3] For assays involving this compound-1-phosphate (S1P), fatty acid-free BSA is often included in the assay buffer.[4]
-
Detergent Choice and Concentration: The type and concentration of detergent are critical. Non-ionic detergents are generally preferred as they are milder and less likely to denature proteins, preserving their native structure.[5][6] It is crucial to work at a detergent concentration above the critical micelle concentration (CMC) to ensure proper solubilization of lipids and proteins.[5][7]
-
Optimize Washing Steps: Rigorous washing steps are essential to remove unbound molecules.[3]
-
Control Experiments: Always include appropriate controls, such as a non-binding protein variant, to assess the level of non-specific binding.[3]
3. My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can make it difficult to detect a true binding event. Consider the following:
-
Increase Analyte Concentration: If feasible, increasing the concentration of the binding partner in solution can enhance the signal. However, be mindful of potential solubility issues.
-
Optimize Assay Temperature: Temperature can influence binding kinetics.[8] Experiment with a range of temperatures to find the optimal condition for your specific interaction.
-
Choice of Detection Method: The sensitivity of your chosen technique (e.g., Surface Plasmon Resonance, Microscale Thermophoresis) plays a significant role. High-sensitivity instruments may be necessary for detecting weak interactions.[8]
-
Fluorescent Labeling: For fluorescence-based assays, ensure efficient labeling of your molecule of interest.[9] Inadequate labeling can lead to a weak signal.
4. How do I choose the right detergent for my experiment?
Detergent selection is critical for maintaining the native conformation of your protein while effectively solubilizing the lipid.
-
Non-ionic vs. Ionic Detergents: Non-ionic detergents (e.g., DDM, Triton X-100) are generally milder and break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[5][6] Ionic detergents are harsher and can denature proteins.[5]
-
Zwitterionic Detergents: Zwitterionic detergents (e.g., CHAPS) possess characteristics of both ionic and non-ionic detergents and can be effective at breaking protein-protein interactions while being less denaturing than ionic detergents.[6]
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles.[5][10] It's crucial to work above the CMC to ensure proper solubilization.[5][7] The CMC can be affected by buffer conditions such as salt concentration.[11]
II. Troubleshooting Guides for Specific Techniques
This section provides detailed troubleshooting advice for common techniques used in this compound-protein binding studies.
A. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying real-time biomolecular interactions.[8][12] However, achieving reliable data requires careful optimization.
Problem: Low or No Binding Signal
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inactive Protein | Verify protein activity using a separate assay. Optimize buffer conditions (pH, ionic strength) to ensure protein stability.[1][3] | The protein must be in its native, active conformation to bind its ligand. |
| Improper Ligand Immobilization | Ensure efficient and stable immobilization of the sphingolipid or protein to the sensor chip surface. | A stable baseline is crucial for accurate measurement of binding events. |
| Mass Transport Limitation | Increase the flow rate of the analyte solution.[8] | A higher flow rate ensures a constant supply of analyte to the sensor surface, minimizing mass transport effects. |
| Low Analyte Concentration | Increase the concentration of the analyte being injected. | A higher concentration can drive the binding equilibrium towards complex formation, resulting in a stronger signal. |
Problem: High Non-Specific Binding
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Hydrophobic Interactions with Sensor Surface | Add a blocking agent like BSA to the running buffer.[3] Use a sensor chip with a more hydrophilic surface. | Blocking agents saturate non-specific binding sites on the sensor surface. |
| Ionic Interactions | Optimize the ionic strength of the running buffer.[1] | Salt concentration can modulate non-specific electrostatic interactions. |
| Presence of Aggregates | Centrifuge protein samples before injection to remove aggregates.[13] | Aggregates can bind non-specifically and cause artifacts in the sensorgram. |
B. Microscale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a temperature gradient to determine binding affinities.[14]
Problem: No or Weak Thermophoretic Signal
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inefficient Fluorescent Labeling | Optimize the labeling reaction to achieve a 1:1 dye-to-molecule ratio.[13] Confirm labeling efficiency. | The fluorescent signal is essential for tracking the movement of the labeled molecule. |
| Low Protein Concentration | The optimal concentration of the fluorescently labeled molecule should be in the range of or lower than the expected dissociation constant (Kd).[15] | This ensures that the binding event can be accurately measured across the titration range. |
| Protein Adsorption to Capillaries | Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the buffer.[9] | Detergents can prevent the protein from sticking to the capillary walls, which can interfere with the measurement. |
Problem: Incomplete Binding Curve
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Ligand Concentration Range is Too Narrow | Broaden the range of ligand concentrations used in the titration.[9] | A wider concentration range is needed to accurately determine the saturation point of the binding curve. |
| Protein Aggregation at High Ligand Concentrations | Visually inspect the samples for precipitation. If aggregation is observed, try reducing the protein concentration or adding stabilizing agents.[9] | Aggregation can lead to artifacts and an inaccurate determination of the binding affinity. |
III. Experimental Protocols & Workflows
A. General Buffer Optimization Workflow
A systematic approach to buffer optimization is crucial for success.
Caption: A systematic workflow for optimizing buffer conditions.
B. This compound-1-Phosphate (S1P) Receptor Binding Assay Protocol
This protocol is adapted from a method for determining the binding affinity of compounds to S1P receptors.[4]
Materials:
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[4]
-
S1PR Membranes (e.g., S1PR₁₋₃)
-
Test Compounds (dissolved in DMSO or methanol)
-
Radiolabeled S1P (e.g., [³²P]S1P)
Procedure:
-
Dilute S1PR membranes in assay buffer to a final concentration of 1-2 µ g/well for a 96-well plate.[4]
-
Prepare serial dilutions of test compounds in assay buffer.
-
Pre-incubate the test compounds with the S1PR membranes for 30 minutes at room temperature.[4]
-
Add the radiolabeled S1P to a final concentration of 0.1-0.2 nM.[4]
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.[4]
-
Terminate the reaction by filtering the mixture through a glass fiber filter plate to separate bound from unbound radioligand.[4]
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the amount of bound radioligand using a scintillation counter.
IV. Data Presentation
Table 1: Common Buffer Additives for Protein Stabilization
| Additive | Typical Working Concentration | Purpose | Reference |
| Glycerol | 5-20% (v/v) | Cryoprotectant and stabilizer | [1] |
| NaCl | 50-500 mM | Modulates ionic strength | [1] |
| Fatty Acid-Free BSA | 0.1-0.5% (w/v) | Reduces non-specific binding | [4] |
| Tween-20 | 0.005-0.1% (v/v) | Prevents aggregation and surface adsorption | [9] |
Table 2: Properties of Commonly Used Detergents
| Detergent | Type | CMC (mM, in water) | Notes |
| Triton X-100 | Non-ionic | ~0.24 | Can interfere with UV absorbance readings. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | Often used for solubilizing and purifying membrane proteins.[16] |
| CHAPS | Zwitterionic | ~6 | Useful for solubilizing membrane proteins while maintaining their function. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 | A harsh, denaturing detergent.[5] |
Note: CMC values can vary with buffer composition and temperature.
V. Visualization of Key Concepts
Caption: Simplified overview of the sphingolipid metabolic pathway.
VI. Concluding Remarks
Optimizing the conditions for this compound-protein binding studies requires a systematic and multi-faceted approach. By carefully considering buffer composition, detergent properties, and the specific requirements of the chosen analytical technique, researchers can significantly improve the quality and reliability of their data. This guide provides a foundation for troubleshooting common issues and developing robust experimental protocols.
VII. References
-
BenchChem. (n.d.). Optimizing buffer conditions for Azaphilone-9 binding studies. Retrieved from
-
Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments. Retrieved from
-
Mrozowich, T., & McKenna, S. A. (2019). Microscale thermophoresis: warming up to a new biomolecular interaction technique. Portland Press. Retrieved from
-
EMBL. (n.d.). Sample quality control – Sample Preparation and Characterisation Facility. Retrieved from
-
Li, Z., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC - PubMed Central. Retrieved from
-
EMBL Hamburg. (n.d.). Optimizing buffer conditions to improve crystallizability and SAXS measurement. Retrieved from
-
NanoTemper Technologies. (2018). Top 6 ways to optimize your MST assay. Retrieved from
-
Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from
-
Clarke, C. (2021). Protein-sphingolipid interactions and their role in immunity and disease. Apollo - University of Cambridge Repository. Retrieved from
-
Schmitt, K. (2011). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from
-
Ruiz-Argüello, M. B., et al. (1996). This compound Increases the Permeability of Model and Cell Membranes. PMC - NIH. Retrieved from
-
G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from
-
Carlson, J. C., et al. (2022). Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. JoVE. Retrieved from
-
K-H. R., & F. G. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. Retrieved from
-
Hopax Fine Chemicals. (2020). What is the critical micelle concentration (CMC)?. Retrieved from
-
CMI. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Retrieved from
-
Liu, Y., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. PubMed - NIH. Retrieved from
-
NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). Retrieved from
-
Schmitt, L., & Tampe, R. (2010). High-throughput evaluation of the critical micelle concentration of detergents. Request PDF. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 14. Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanotempertech.com [nanotempertech.com]
- 16. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining protocols for studying sphingosine trafficking"
Technical Support Center: Refining Protocols for Studying Sphingosine Trafficking
Introduction: The Kinetic Challenge
Studying this compound trafficking is not merely about tracking a lipid; it is about capturing a rapid metabolic flux. This compound (Sph) is a transient intermediate, rapidly phosphorylated to this compound-1-Phosphate (S1P) by this compound kinases (SphK1/2) or acylated to ceramide by ceramide synthases (CerS).
A common failure mode in these experiments is probe bias —where the fluorescent analog behaves differently than the endogenous lipid—or signal masking , where plasma membrane retention obscures intracellular pools. This guide addresses these specific bottlenecks with self-validating protocols.
Module 1: Probe Selection & Input Troubleshooting
Q1: Why does my NBD-sphingosine signal remain stuck at the plasma membrane, even after 60 minutes?
Diagnosis: This is likely an artifact of transbilayer movement kinetics , not a lack of internalization. NBD (nitrobenzoxadiazole) is somewhat polar. While it inserts into the outer leaflet, its "flip-flop" to the inner leaflet (required for metabolism) can be slow or masked by the overwhelming fluorescence of the remaining outer-leaflet pool.
The Fix: The BSA Back-Exchange Protocol You must strip the non-internalized probe from the outer leaflet to visualize the intracellular pool.
-
Pulse: Incubate cells with NBD-Sphingosine (e.g., 5 µM) for 30 min at 37°C.
-
Chase: Wash with probe-free media for the desired time.
-
Quench (Critical Step): Place cells on ice. Wash 3x with ice-cold HBSS containing 5% Fatty-Acid Free (FAF) BSA .
-
Image: Immediately image in cold buffer to prevent retrograde transport.
Q2: I am using clickable alkyne-sphingosine to avoid NBD artifacts. Is it metabolically identical to endogenous this compound?
Technical Insight: Not always. While alkyne-sphingosine is structurally closer to natural this compound than NBD variants, the alkyne tag can alter enzyme kinetics.
-
Watchout: Some reports indicate that certain alkyne-sphingosine analogs are preferentially acylated to ceramide rather than phosphorylated to S1P in specific cell types [1].
-
Validation: You must perform a "Fix and Click" followed by TLC or HPLC to confirm the ratio of Alkyne-Ceramide vs. Alkyne-S1P matches endogenous controls.
Data Comparison: Probe Capabilities
| Feature | NBD-Sphingosine | Alkyne-Sphingosine (Click) | Radiolabeled [3H]-Sph |
| Live Imaging | Yes (Real-time) | No (Requires fixation) | No |
| Steric Bulk | High (Perturbs membranes) | Low (Mimics natural lipid) | None (Native) |
| Metabolic Fidelity | Moderate (Slower kinetics) | High (But verify S1P conversion) | Gold Standard |
| Key Limitation | Photobleaching & PM retention | No dynamic tracking | Hazardous/Low resolution |
Module 2: Experimental Workflows & Visualizations
Workflow 1: The Optimized Pulse-Chase
This workflow ensures you are measuring trafficking, not just surface binding.
Caption: Optimized Pulse-Chase Workflow. The green "Back-Exchange" node is the critical control point for distinguishing surface binding from true internalization.
Module 3: Biochemical Validation (S1P Export)
Q3: How do I measure S1P export (e.g., via Spns2) without contamination from cell lysis?
Protocol: BSA-Capture S1P Release Assay S1P is hydrophobic and will not accumulate in serum-free media unless a carrier is present.
-
Seeding: Seed cells (e.g., HeLa or RBCs) to 80% confluence.
-
Equilibration: Wash with warm PBS.[3]
-
Release Media: Add DMEM containing 0.5 mg/mL FAF-BSA .
-
Why: Albumin acts as a "sink," pulling exported S1P into solution. Without it, S1P sticks to the plastic or re-associates with the cell surface.
-
-
Incubation: 1–4 hours (optimize linearity).
-
Extraction (TCA Method):
Pathway Logic: Where does the signal go?
Caption: Sphingolipid Metabolic Fate. Competing pathways (Acylation vs. Phosphorylation) dictate probe fate. Export (Spns2) requires S1P formation first.
Module 4: Advanced Troubleshooting (FAQs)
Q4: My "Total S1P" levels are high, but I see no export. Is the transporter broken? Check: S1P Lyase (SGPL1) activity. If SGPL1 is highly active, it degrades S1P into hexadecenal before it can be exported.
-
Test: Treat cells with Deoxypyridoxine (DOP) (1 mM), a vitamin B6 antagonist that inhibits S1P Lyase. If export signal spikes, your transporter is functional, but the metabolic flux was diverted to degradation.
Q5: How do I validate that my inhibitor (e.g., PF-543) is actually working in my cells? Do not rely on literature IC50s. Intracellular ATP levels compete with inhibitors.
-
Protocol: Treat cells with PF-543 (100 nM - 1 µM) for 1 hour. Pulse with NBD-Sphingosine.[4][8][9]
-
Readout: If SphK1 is inhibited, you should see a retention of NBD-Sphingosine (bright fluorescence) and a failure to form the characteristic NBD-S1P puncta or export.
-
Biochem: Perform lipid extraction. The Sph:S1P ratio should shift dramatically toward Sph.
References
-
Gallion, J. et al. "Fix and Click" for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells.[10] Analytical Chemistry. (2022). Link
-
Kharel, Y. et al. Assay of this compound 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors.[7] SLAS Discovery. (2023).[7] Link
-
Hoglinger, D. et al. Lysosome-targeted lipid probes reveal sterol transporters NPC1 and LIMP2 as this compound transporters.[2] PNAS. (2021). Link
-
BenchChem. Application Notes and Protocols for Monitoring Sphingolipid Transport Using NBD-Sphingosine. (2025).[9] Link
Sources
- 1. Alteration of lymphocyte trafficking by this compound-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of this compound 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional insights into Spns2-mediated transport of this compound-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. "Fix and Click" for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.biologists.com [journals.biologists.com]
"addressing non-specific binding in sphingosine receptor assays"
A Guide to Understanding and Mitigating Non-Specific Binding
Welcome to the technical support resource for researchers engaged in sphingosine-1-phosphate (S1P) receptor assays. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in this field: non-specific binding (NSB). This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a particular problem for S1P receptors?
A: Non-specific binding refers to the interaction of a ligand with sites other than its intended receptor target. These interactions are typically of low affinity but high capacity and are often driven by physicochemical properties like hydrophobicity.
S1P receptors present a unique challenge due to the lipophilic nature of their endogenous ligand, this compound-1-phosphate, and many of the synthetic ligands used to study them. This inherent "stickiness" means ligands can readily adhere to plasticware, cell membranes, and filter materials, creating a high background signal that can obscure the true specific binding signal you are trying to measure.
Q2: I'm seeing extremely high counts in my "non-specific" wells, sometimes even higher than my "total binding" wells. What's going on?
A: This is a classic and frustrating sign of overwhelming non-specific binding. When NSB is excessively high, it can saturate the system, leading to highly variable and unreliable data. The most common culprits include:
-
Ligand Hydrophobicity: Your radiolabeled or fluorescent ligand is binding indiscriminately to the assay plates, filter mats, and even the cell membranes themselves.
-
Inappropriate Blocking Agents: The blocking agent you're using (or not using) is insufficient to prevent the ligand from adhering to surfaces.
-
Suboptimal Assay Buffer: The composition of your buffer (e.g., pH, ionic strength, detergent concentration) may be promoting hydrophobic interactions.
To diagnose this, you must systematically evaluate each component of your assay, starting with the buffer and blocking conditions.
Q3: What is the single most important component to add to my assay buffer to reduce NSB for S1P ligands?
A: Without question, the most critical component is a carrier protein , most commonly Bovine Serum Albumin (BSA). Because S1P and many of its analogs are lipids, they are physiologically transported by carrier proteins like albumin in the blood.
By including BSA (typically at a concentration of 0.1% to 0.5% w/v) in your assay buffer, you achieve two things:
-
"Mopping Up" Free Ligand: The BSA binds to the hydrophobic ligand, reducing its free concentration and preventing it from sticking to assay surfaces.
-
Mimicking Physiology: It creates a more physiologically relevant environment, ensuring that the binding you observe is more likely to be a true receptor-ligand interaction.
It is crucial to use a high-quality, fatty-acid-free BSA to avoid introducing endogenous lipids that could compete for binding to the S1P receptors.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB
High non-specific binding can compromise the validity of your entire experiment. Follow this workflow to systematically identify and resolve the source of the issue.
Caption: Troubleshooting workflow for addressing high non-specific binding.
Detailed Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay to Determine Total, Specific, and Non-Specific Binding
This experiment is fundamental for characterizing a new ligand or optimizing assay conditions. It allows you to determine the binding affinity (Kd) and receptor density (Bmax).
Objective: To quantify specific binding of a radioligand across a range of concentrations.
Materials:
-
HEK293 cell membranes expressing the target S1P receptor subtype.
-
Radioligand (e.g., [³H]-S1P).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Fatty-Acid-Free BSA, pH 7.4.
-
Cold competing ligand (e.g., non-radiolabeled S1P or a potent antagonist) at 100-1000x the Kd of the radioligand.
-
96-well assay plates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Plate Setup: Design a plate map with triplicate wells for Total Binding, Non-Specific Binding (NSB), and background (no membranes).
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical range would be 0.1x to 10x the expected Kd.
-
Prepare the NSB-defining cold ligand in Assay Buffer at a high concentration (e.g., 10 µM).
-
-
Assay Incubation:
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of the high-concentration cold ligand.
-
Add 50 µL of the appropriate radioligand serial dilution to all wells.
-
Add 100 µL of the cell membrane preparation (e.g., 5-10 µg protein/well) to all wells except the background.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) with gentle shaking. This step should be optimized.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration over the glass fiber filter mats using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer (Assay Buffer without BSA).
-
Counting: Dry the filter mats, place them in a scintillation vial or bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Plot Specific Binding against the concentration of the radioligand.
-
Use non-linear regression (one-site specific binding model) in software like GraphPad Prism to calculate the Kd and Bmax.
-
Caption: Workflow for a radioligand saturation binding experiment.
Data Interpretation & Quantitative Benchmarks
A successful and reliable assay has clear, mathematically defined characteristics. Use this table to benchmark your results.
| Parameter | Poor Quality Assay | Acceptable Assay | High-Quality Assay | Rationale |
| Non-Specific Binding | > 30% of Total Binding | 10% - 30% of Total Binding | < 10% of Total Binding | High NSB masks the specific signal, reducing the assay window and reliability. |
| Signal-to-Background | < 2 | 3 - 5 | > 5 | A low ratio indicates that the specific binding signal is weak compared to the background noise, making data interpretation difficult. |
| Z'-factor | < 0 | 0 - 0.5 | > 0.5 | This statistical parameter measures the separation between positive and negative controls. A Z' > 0.5 is considered excellent for high-throughput screening. |
Advanced Topic: The Impact of Membrane Preparation
The quality of your cell membrane preparation is paramount. Inadequately prepared membranes can contain intracellular components and proteases that degrade receptors and ligands, leading to inconsistent results.
Best Practices for Membrane Prep:
-
Cell Lysis: Use hypotonic lysis buffer followed by mechanical homogenization (Dounce or needle). Avoid harsh detergents that can solubilize the receptors.
-
Centrifugation: Perform a low-speed spin to remove nuclei and intact cells, followed by a high-speed ultracentrifugation step (e.g., >100,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet multiple times with fresh buffer to remove cytosolic contaminants.
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (like sucrose) and protease inhibitors. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
References
-
Title: GPCR Radioligand Binding Assay Source: BMG LABTECH URL: [Link]
-
Title: How to design a radioligand binding assay Source: Cisbio URL: [Link]
-
Title: Assay Guidance Manual: Radioligand Binding Assays for GPCRs Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Signal-to-Background and Signal-to-Noise Ratios in Bioassays Source: Bitesize Bio URL: [Link]
-
Title: Radioligand binding assays: what determines the binding of a radiolabeled ligand? Source: Journal of Receptors and Signal Transduction URL: [Link]
-
Title: The S1P1 receptor antagonist W146 disrupts S1P-S1P1 receptor-G protein coupling and signaling Source: Journal of Biological Chemistry URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]
Validation & Comparative
The Sphinx's Riddle Solved: A Comparative Analysis of Sphingosine and Ceramide Signaling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, few molecules hold the dramatic, often opposing, sway over a cell's fate as ceramide and its metabolic precursor, sphingosine. These bioactive sphingolipids are central players in a dynamic equilibrium, often referred to as the "sphingolipid rheostat," which dictates whether a cell proliferates and survives or enters a state of arrest and apoptosis[1][2]. For researchers in oncology, immunology, and neurodegenerative diseases, understanding the nuances of their signaling pathways is paramount for identifying novel therapeutic targets. This guide provides an in-depth comparative analysis of ceramide and this compound signaling, grounded in experimental evidence and practical insights.
The Metabolic Nexus: A Shared Origin, Divergent Destinies
Ceramide and this compound are not independent entities but are metabolically intertwined. Ceramide, a central hub in sphingolipid metabolism, is composed of a this compound backbone linked to a fatty acid[1][3]. It can be generated through several pathways, including the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles complex sphingolipids[4].
Ceramidases can then hydrolyze ceramide to produce this compound[5][6]. This compound, in turn, stands at a critical juncture. It can be re-acylated to form ceramide or be phosphorylated by this compound kinases (SphKs) to generate this compound-1-phosphate (S1P), a molecule with predominantly pro-survival and pro-proliferative functions[1][5][6]. This metabolic relationship is the foundation of the sphingolipid rheostat concept, where the relative levels of ceramide and this compound versus S1P can determine cellular outcomes[1][2].
Caption: The Sphingolipid Rheostat.
Ceramide Signaling: The Pro-Death Messenger
Ceramide has been extensively characterized as a pro-apoptotic and anti-proliferative second messenger[5][7][8]. Its accumulation, often in response to cellular stressors like chemotherapy, radiation, and inflammatory cytokines, triggers a cascade of events leading to cell cycle arrest and apoptosis[1][6][9][10].
Key Signaling Pathways and Molecular Targets:
-
Protein Phosphatase Activation: Ceramide can directly or indirectly activate protein phosphatases, such as Protein Phosphatase 2A (PP2A)[11][12]. This activation can lead to the dephosphorylation and inactivation of pro-survival kinases like Akt/PKB, thereby inhibiting cell growth and promoting apoptosis[13][14].
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: In many cellular systems, ceramide signaling is linked to the activation of the SAPK/JNK cascade, a key pathway in the cellular stress response that can promote apoptosis[10].
-
Mitochondrial Dysfunction: Ceramide can induce apoptosis by directly affecting the mitochondria, leading to changes in mitochondrial membrane potential and the release of pro-apoptotic factors[2].
Cellular Outcomes of Ceramide Signaling:
-
Apoptosis: The primary and most studied outcome of elevated ceramide levels is the induction of programmed cell death[1][2][8].
-
Cell Cycle Arrest: Ceramide can halt the cell cycle, often in the G0/G1 phase, preventing cellular proliferation[15][16][17].
-
Senescence: In some contexts, ceramide can induce a state of cellular senescence.
-
Autophagy: The role of ceramide in autophagy is complex, and it can promote this process, which can sometimes lead to cell death[5][7].
This compound Signaling: A Partner in Cell Fate Decisions
While often studied in the context of its conversion to S1P, this compound itself is a bioactive molecule with signaling roles that are both similar to and distinct from ceramide[1]. It is also generally considered a pro-apoptotic and anti-proliferative agent[1][8].
Key Signaling Pathways and Molecular Targets:
The direct downstream effectors of this compound are less well-defined compared to ceramide. However, some studies suggest that this compound can:
-
Inhibit Protein Kinase C (PKC): Early work identified this compound as an inhibitor of PKC, a family of kinases involved in cell proliferation and survival[18].
-
Modulate Ion Channels: this compound has been shown to affect the activity of various ion channels, which can have widespread effects on cellular function.
Cellular Outcomes of this compound Signaling:
-
Apoptosis: Similar to ceramide, the accumulation of this compound can induce apoptosis[1][8].
-
Cell Cycle Arrest: this compound can also contribute to the cessation of cell proliferation.
The Pro-Survival Counterpart: this compound-1-Phosphate (S1P)
To fully appreciate the roles of ceramide and this compound, it is essential to contrast them with their metabolic product, S1P. Unlike its precursors, S1P is a potent pro-survival and pro-proliferative signaling molecule[1][5][19]. It primarily functions by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating a variety of downstream signaling cascades[20][21][22][23].
Key Signaling Pathways and Molecular Targets:
-
S1P Receptor Activation: The binding of S1P to its receptors activates downstream pathways involving molecules like PI3K, Akt, Rac, and NF-κB, which are crucial for cell migration, proliferation, and survival[24].
-
Intracellular Targets: S1P may also have intracellular targets, contributing to its diverse biological effects[24].
Cellular Outcomes of S1P Signaling:
-
Cell Proliferation and Survival: S1P actively promotes cell growth and protects against apoptosis[1][2][19].
-
Cell Migration: S1P signaling is a key regulator of cell migration, a critical process in development, immune responses, and cancer metastasis[22][25].
-
Angiogenesis: S1P is involved in the formation of new blood vessels[2].
Comparative Analysis: A Tale of Two Signals
| Feature | Ceramide | This compound | This compound-1-Phosphate (S1P) |
| Primary Cellular Role | Pro-apoptotic, Anti-proliferative[1][2][5] | Pro-apoptotic, Anti-proliferative[1][8] | Pro-survival, Pro-proliferative[1][2][5] |
| Mode of Action | Intracellular second messenger[10] | Intracellular signaling molecule[8] | Both extracellular (via S1PRs) and intracellular signaling[21][22][24] |
| Key Downstream Effectors | Protein Phosphatase 2A (PP2A), SAPK/JNK pathway[10][12] | Protein Kinase C (PKC) inhibition[18] | S1P Receptors (S1PR1-5), PI3K/Akt pathway, NF-κB[20][24] |
| Primary Cellular Outcomes | Apoptosis, Cell Cycle Arrest[2][15][16][17] | Apoptosis, Cell Cycle Arrest[1][8] | Proliferation, Survival, Migration, Angiogenesis[1][2][19] |
| Role in Cancer | Tumor suppressive[5][7] | Generally considered tumor suppressive | Oncogenic[7][26] |
Experimental Protocols for Studying Sphingolipid Signaling
A robust investigation of ceramide and this compound signaling requires a multi-faceted experimental approach.
Quantification of Sphingolipids by LC-MS/MS
The gold standard for measuring the levels of ceramide, this compound, and S1P is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous quantification of multiple sphingolipid species[27][28][29][30].
Workflow for Sphingolipid Quantification:
Caption: LC-MS/MS Workflow for Sphingolipid Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh and Dyer procedure.
-
Chromatographic Separation: Inject the lipid extract into a liquid chromatography system to separate the different sphingolipid species based on their physicochemical properties.
-
Mass Spectrometric Analysis: The separated lipids are ionized and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for each sphingolipid of interest to ensure accurate quantification.
-
Data Analysis: Quantify the amount of each sphingolipid by comparing the signal intensity to that of known internal standards.
Measuring Plasma Membrane Ceramide
While total cellular ceramide levels are informative, understanding its signaling role often requires measuring its concentration in specific subcellular compartments, such as the plasma membrane. A recently developed method allows for the quantification of ceramide specifically at the plasma membrane[31][32].
Protocol Outline:
-
Cell Fixation: Chemically fix cells to halt sphingolipid metabolism.
-
Ceramidase Treatment: Treat intact cells with a recombinant neutral ceramidase, which hydrolyzes plasma membrane ceramide to this compound.
-
This compound Quantification: Extract lipids and quantify the newly generated this compound by LC-MS/MS. The amount of this compound produced is stoichiometric to the amount of ceramide present at the plasma membrane[31][32].
Assessing Downstream Signaling Events
Beyond quantifying the lipids themselves, it is crucial to measure the activity of their downstream signaling pathways.
-
Western Blotting: Use specific antibodies to measure the phosphorylation status of key signaling proteins, such as the dephosphorylation of Akt at Serine 473 in response to ceramide[13], or the phosphorylation of downstream effectors of S1P signaling.
-
Kinase and Phosphatase Activity Assays: In vitro assays can be used to directly measure the activity of enzymes like PP2A or this compound kinases in response to stimuli.
-
Cell-Based Assays: Employ assays to measure apoptosis (e.g., Annexin V staining, caspase activity assays) and cell proliferation (e.g., MTS assay, BrdU incorporation) to determine the functional consequences of altered sphingolipid signaling.
Therapeutic Implications and Future Directions
The opposing roles of ceramide/sphingosine and S1P make the enzymes that regulate their balance attractive targets for drug development, particularly in oncology[5][9][33].
-
Inhibitors of this compound Kinases (SphKs): By blocking the conversion of pro-apoptotic this compound to pro-survival S1P, SphK inhibitors can shift the sphingolipid rheostat towards cell death and are being investigated as anti-cancer agents[6][9][26].
-
Ceramidase Inhibitors: Blocking the breakdown of ceramide can increase its pro-apoptotic effects and is another promising therapeutic strategy[5][9].
The intricate crosstalk between this compound, ceramide, and other signaling pathways continues to be an active area of research[18][34][35]. A deeper understanding of this complex network will undoubtedly unveil new therapeutic opportunities for a wide range of diseases.
References
-
Newton, J., et al. (2015). A house divided: ceramide, this compound, and this compound-1-phosphate in programmed cell death. PMC. [Link]
-
Gangoiti, P., et al. (2012). Ceramide and this compound-1-P regulate and stimulate opposite cellular pathways. ResearchGate. [Link]
-
Barth, B. M., et al. (2024). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. PMC. [Link]
-
Kumar, A., et al. (2021). Identification of this compound Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. [Link]
-
Gibbs, B. P., et al. (2024). The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. PubMed Central. [Link]
-
Jayadev, S., et al. (1995). Role for ceramide in cell cycle arrest. PubMed. [Link]
-
An, S., et al. (2018). This compound-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation. PubMed. [Link]
-
Oskeritzian, C. A., et al. (2005). This compound 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science. [Link]
-
Jayadev, S., et al. (1995). Role for Ceramide in Cell Cycle Arrest. ResearchGate. [Link]
-
M-R, C., et al. (2020). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI. [Link]
-
Xie, S. (2020). This compound-1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). YouTube. [Link]
-
Masood, M. A., et al. (2014). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. [Link]
-
Ito, D., et al. (2014). Association of this compound-1-phosphate (S1P)/S1P Receptor-1 Pathway with Cell Proliferation and Survival in Canine Hemangiosarcoma. NIH. [Link]
-
Canals, D., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]
-
Rosen, H., et al. (2013). This compound 1-phosphate signalling. PMC. [Link]
-
Al-beit, Z., et al. (2022). Crosstalk between pro-survival sphingolipid metabolism and complement signaling induces inflammasome-mediated tumor metastasis. PubMed. [Link]
-
Woodcock, J. (2006). This compound and ceramide signalling in apoptosis. PubMed. [Link]
-
Furuya, H., et al. (2022). Inhibitors of Ceramide- and this compound-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma. PubMed Central. [Link]
-
Espaillat, M. P. (2015). Ceramide and this compound-1-phosphate in cancer, two faces of the sphinx. Translational Cancer Research. [Link]
-
Kujawska, M., et al. (2021). The Cross-Talk Between Sphingolipids and Insulin-Like Growth Factor Signaling: Significance for Aging and Neurodegeneration. PMC. [Link]
-
Li, D. D., et al. (2007). Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells. World Journal of Gastroenterology. [Link]
-
French, K. J., et al. (2003). Discovery and Evaluation of Inhibitors of Human this compound Kinase1. AACR Journals. [Link]
-
Gagliano, H., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. [Link]
-
Bonab, M. K. F., et al. (2024). A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. [Link]
-
Schubert, K. M., et al. (2000). Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473. Journal of Biological Chemistry. [Link]
-
Chen, Y., et al. (2021). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry. [Link]
-
Fazzari, M., et al. (2022). Special Issue : Sphingolipid Metabolism and Signaling in Health and Diseases. MDPI. [Link]
-
Chen, H., et al. (2022). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers. [Link]
-
S-Neto, F., et al. (2022). Ceramide-1-Phosphate as a Potential Regulator of the Second Sodium Pump from Kidney Proximal Tubules by Triggering Distinct Protein Kinase Pathways in a Hierarchic Way. MDPI. [Link]
-
Korte, S., et al. (2020). The this compound and Phytothis compound Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. ResearchGate. [Link]
-
C-G, B., et al. (2016). Analytical methods in sphingolipidomics: Quantitative and profiling approaches in food analysis. PubMed. [Link]
-
Proia, R. L., et al. (2016). This compound 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. PubMed Central. [Link]
-
QIAGEN. (n.d.). This compound-1-phosphate Signaling. GeneGlobe. [Link]
-
Zhang, Y., et al. (2022). How do this compound-1-phosphate affect immune cells to resolve inflammation?. Frontiers. [Link]
-
T-G, A., et al. (2002). Ceramide-activated PKC ζ and protein phosphatase PP2A... ResearchGate. [Link]
-
Masood, M. A., et al. (2014). Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. ResearchGate. [Link]
-
Patwardhan, G. A., et al. (2013). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. PMC. [Link]
-
Pyne, N. J., et al. (2012). The Role of this compound-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. PMC. [Link]
-
Canals, D., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. PubMed. [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]
-
Stiban, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology. [Link]
-
Heffernan-Stroud, L. A., et al. (2019). Ceramide Signaling and p53 Pathways. PMC. [Link]
-
Verheij, M., et al. (1995). Ceramide Activates the Stress-activated Protein Kinases. Journal of Biological Chemistry. [Link]
-
Zhang, Q. J., et al. (2012). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. PMC. [Link]
-
Hannun, Y. A. (1997). Ceramide signaling in apoptosis. PubMed. [Link]
-
Le, Q. (2014). How do you measure Ceramide levels?. ResearchGate. [Link]
-
Iwamori, M., et al. (1979). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytothis compound by high-performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. A house divided: ceramide, this compound, and this compound-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 3. Ceramide and this compound-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 4. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways [mdpi.com]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Ceramide- and this compound-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Association of this compound‐1‐phosphate (S1P)/S1P Receptor‐1 Pathway with Cell Proliferation and Survival in Canine Hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 22. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | How do this compound-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. This compound 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. air.unimi.it [air.unimi.it]
- 29. Analytical methods in sphingolipidomics: Quantitative and profiling approaches in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Crosstalk between pro-survival sphingolipid metabolism and complement signaling induces inflammasome-mediated tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The Cross-Talk Between Sphingolipids and Insulin-Like Growth Factor Signaling: Significance for Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Sphingosine vs. FTY720 (Fingolimod)
This guide provides an in-depth, objective comparison of the endogenous signaling lipid, sphingosine, and the therapeutic modulator, FTY720 (fingolimod). We will dissect their distinct mechanisms of action at the molecular and cellular levels, supported by experimental data and protocols, to provide a clear understanding for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.
Introduction: The this compound-1-Phosphate (S1P) Signaling Axis
The this compound-1-phosphate (S1P) signaling pathway is a critical regulator of a vast array of cellular processes, including cell migration, differentiation, and survival.[1] At its core, this axis governs the trafficking of lymphocytes, making it a pivotal target for immunomodulatory therapies.[2] The key components are the bioactive lipid S1P, its five cognate G protein-coupled receptors (GPCRs) termed S1P₁ through S1P₅, and the enzymes that regulate S1P metabolism.[3] A physiological gradient of S1P, which is high in blood and lymph and low within secondary lymphoid organs (SLOs), acts as a chemotactic cue that is essential for lymphocyte egress from SLOs into circulation.[4][5] Disrupting this finely tuned system forms the basis of action for FTY720.
The Endogenous Ligand: this compound and its Activation
This compound is a precursor lipid that, on its own, has limited signaling capacity in this context. Its biological activity is unlocked upon phosphorylation by two isoenzymes, this compound kinase 1 (SphK1) and this compound kinase 2 (SphK2), to form the active ligand, S1P.[6]
-
Activation: this compound is converted to S1P within the cell.
-
Transport: S1P is then transported to the extracellular space to act in a paracrine or autocrine fashion.[7]
-
Receptor Interaction: As the natural ligand, S1P binds to all five S1P receptors, initiating downstream signaling cascades that are crucial for cellular function.[3] For lymphocyte trafficking, the interaction with the S1P₁ receptor is paramount.
-
Receptor Fate: Upon binding by S1P, the S1P₁ receptor is internalized; however, it is subsequently recycled back to the cell surface, allowing the cell to continuously sense and respond to the S1P gradient.[8] This recycling is a key point of divergence from FTY720's mechanism.
The Therapeutic Modulator: FTY720 (Fingolimod)
FTY720 (Gilenya®) is a structural analog of this compound, approved as the first oral disease-modifying therapy for multiple sclerosis.[9] It is a prodrug that requires in vivo phosphorylation to exert its therapeutic effect.[10]
-
Activation: FTY720 is efficiently phosphorylated by this compound kinase 2 (SphK2) to form its active moiety, FTY720-phosphate (FTY720-P).[11][12]
-
Receptor Interaction: FTY720-P is a high-affinity agonist for four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[6] It notably lacks activity at the S1P₂ receptor.
-
Mechanism of Action: The therapeutic efficacy of FTY720 hinges on its unique interaction with the S1P₁ receptor on lymphocytes. While FTY720-P is a potent agonist at the molecular level, its ultimate effect is that of a functional antagonist.[6][13]
This paradoxical behavior stems from its ability to induce profound and irreversible receptor internalization. Unlike S1P, which promotes receptor recycling, FTY720-P binding targets the S1P₁ receptor for polyubiquitination and subsequent degradation.[6][8] This sustained downregulation of S1P₁ renders lymphocytes insensitive to the natural S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the circulation and subsequent infiltration into tissues like the central nervous system (CNS).[14][15]
Visualizing the Mechanistic Divergence
The following diagrams illustrate the distinct fates of the S1P₁ receptor upon binding its endogenous ligand versus FTY720-P.
Caption: Physiological activation of S1P₁ by S1P leads to signaling and reversible receptor internalization.
Caption: FTY720-P causes irreversible S1P₁ internalization and degradation, leading to functional antagonism.
Head-to-Head Comparison: this compound (as S1P) vs. FTY720-P
To provide a clear, quantitative, and functional overview, the key properties of S1P and FTY720-P are summarized below.
| Feature | This compound-1-Phosphate (S1P) | FTY720-Phosphate (FTY720-P) |
| Origin | Endogenous, from this compound | Synthetic, from FTY720 prodrug |
| Activating Kinase | This compound Kinase 1 & 2 (SphK1/2) | Preferentially this compound Kinase 2 (SphK2)[11] |
| Receptor Selectivity | Agonist for all 5 receptors (S1P₁₋₅)[3] | Agonist for S1P₁, S1P₃, S1P₄, S1P₅[16] |
| S1P₁ Receptor Fate | Reversible internalization and recycling[8] | Irreversible internalization and degradation[6][17] |
| Primary Mechanism | Physiological Agonist | Functional Antagonist[13] |
| Effect on Lymphocytes | Promotes egress from lymph nodes | Blocks egress from lymph nodes (Sequestration)[14][18] |
| Therapeutic Use | None (physiological signaling molecule) | Immunosuppression (e.g., Multiple Sclerosis)[9] |
| Other Notable Effects | Regulates vascular integrity, angiogenesis[19] | Direct effects on CNS cells (astrocytes, etc.)[8][15]; inhibits TRPM7 (unphosphorylated form)[20] |
Experimental Validation: Protocol for S1P₁ Receptor Internalization Assay
The divergence in receptor fate is the critical mechanistic difference between S1P and FTY720-P. This can be robustly quantified using a flow cytometry-based receptor internalization assay. The causality behind this experimental design is to directly measure the density of S1P₁ receptors remaining on the cell surface after ligand exposure, providing a direct readout of internalization.
Objective:
To quantify and compare the extent and persistence of S1P₁ receptor internalization induced by S1P versus FTY720-P on a human T cell line.
Materials:
-
Jurkat T cells (or other suitable lymphocyte cell line expressing S1P₁)
-
RPMI-1640 medium with 2% charcoal-stripped fetal bovine serum (FBS) (to reduce background S1P)
-
S1P (ligand)
-
FTY720-P (ligand)
-
Vehicle control (e.g., 4 mg/ml fatty acid-free BSA in PBS)
-
Anti-S1P₁-PE conjugated antibody (or a primary/secondary antibody combination)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Culture (Pre-Assay):
-
Culture Jurkat T cells in standard conditions. 24 hours prior to the experiment, switch to RPMI with 2% charcoal-stripped FBS. This starvation step is crucial to minimize receptor internalization from serum-derived S1P and maximize surface expression.
-
-
Ligand Stimulation:
-
Harvest cells and adjust the density to 1 x 10⁶ cells/mL in the charcoal-stripped FBS medium.
-
Aliquot 500 µL of cell suspension into flow cytometry tubes.
-
Prepare stock solutions of S1P and FTY720-P. Add the respective ligands to the cells to achieve a final concentration of 1 µM (or a dose-response range, e.g., 1 nM to 1 µM). Include a vehicle-only tube as the negative control.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator for 1 hour. This allows for initial receptor binding and internalization.
-
-
Antibody Staining:
-
After incubation, wash the cells twice with 2 mL of cold PBS containing 1% BSA (FACS buffer) to remove unbound ligand. Centrifuge at 300 x g for 5 minutes between washes. Keeping the cells cold is critical to halt membrane trafficking.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-S1P₁-PE antibody at the manufacturer's recommended concentration.
-
Incubate on ice, protected from light, for 30 minutes.
-
-
Data Acquisition:
-
Wash the cells twice more with cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the PE signal (e.g., on the FL2 channel) for at least 10,000 events per sample.
-
-
Data Analysis (Self-Validation):
-
Gate on the live, single-cell population.
-
Calculate the Median Fluorescence Intensity (MFI) of the PE signal for each condition.
-
The vehicle control represents 100% surface S1P₁ expression. Normalize the MFI of the treated samples to the vehicle control to determine the percentage of remaining surface receptors.
-
Expected Outcome: Both S1P and FTY720-P will show a significant reduction in MFI compared to the vehicle control, indicating internalization. To test for irreversible internalization (the key difference), a "washout" experiment can be added: after the 1-hour stimulation, wash the cells and re-incubate them in ligand-free medium for several hours. S1P-treated cells should show a recovery of surface S1P₁, whereas FTY720-P-treated cells will not.
-
Experimental Workflow Diagram
Caption: Workflow for quantifying S1P₁ receptor internalization via flow cytometry.
Conclusion and Field Insights
The distinction between this compound (via S1P) and FTY720 is a classic example of how a synthetic analog can exploit a physiological pathway for therapeutic benefit. While both molecules engage the same receptor, their profound difference in dictating the post-ligation fate of that receptor—recycling versus degradation—underpins their opposing effects on lymphocyte trafficking. S1P acts as a transient, guidance-based signal, whereas FTY720-P acts as a potent, long-lasting sequestration agent. This understanding has not only provided a powerful therapy for autoimmune diseases like multiple sclerosis but has also paved the way for the development of more selective S1P receptor modulators with potentially improved safety profiles.[16] For researchers, appreciating this "agonist-as-antagonist" mechanism is crucial for designing experiments and interpreting data related to the S1P signaling axis.
References
-
National Center for Biotechnology Information. (n.d.). This compound-1–Phosphate, FTY720, and this compound-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC. PubMed Central. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Overview of this compound-1-phosphate (S1P) and fingolimod (FTY720)... Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). The emerging role of FTY720 as a this compound 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. PubMed. Retrieved January 31, 2026, from [Link]
-
Semantic Scholar. (n.d.). Fingolimod (FTY720), this compound 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fingolimod (FTY720), this compound 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis. PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antagonism of this compound-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization. PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). This compound and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels. PubMed. Retrieved January 31, 2026, from [Link]
-
Proceedings of the National Academy of Sciences. (2010). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte this compound 1-phosphate receptor 1 (S1P1) modulation. PNAS. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). (S)-FTY720-P inhibits S1P/S1P1-dependent lymphocyte egress from... Retrieved January 31, 2026, from [Link]
-
American Society for Clinical Investigation. (2016). Effects of this compound-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation. JCI Insight. Retrieved January 31, 2026, from [Link]
-
AIMS Press. (2014). Role of this compound 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Molecular Science. Retrieved January 31, 2026, from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Structural insights into this compound-1-phosphate receptor activation. PNAS. Retrieved January 31, 2026, from [Link]
-
MDPI. (2023). FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. Retrieved January 31, 2026, from [Link]
-
Frontiers. (2022). The functional antagonist of this compound-1-phosphate, FTY720, impairs gut barrier function. Retrieved January 31, 2026, from [Link]
-
YouTube. (2022). Exit strategies: S1P signaling in inflammation - 12th July 2021. Retrieved January 31, 2026, from [Link]
-
VJNeurology. (2021). Advantages of ozanimod over previous this compound 1-phosphate modulators. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The immune modulator FTY720 targets this compound 1-phosphate receptors. PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of this compound-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC. NIH. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound 1-phosphate signalling - PMC. NIH. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Fingolimod: direct CNS effects of this compound 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2003). The Immunosuppressant FTY720 Is Phosphorylated by this compound Kinase Type 2. PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC. PubMed Central. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and this compound Kinase 2 Signaling in Macrophages. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Fingolimod. StatPearls - NCBI Bookshelf. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). This compound-1-phosphate. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The vascular S1P gradient—Cellular sources and biological significance - PMC. NIH. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Action mechanism of fingolimod and other S1P receptor modulators... Retrieved January 31, 2026, from [Link]
-
MDPI. (2022). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Retrieved January 31, 2026, from [Link]
-
Frontiers. (n.d.). How do this compound-1-phosphate affect immune cells to resolve inflammation? Retrieved January 31, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Retrieved January 31, 2026, from [Link]
Sources
- 1. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How do this compound-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 6. Role of this compound 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The immune modulator FTY720 targets this compound 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunosuppressant FTY720 is phosphorylated by this compound kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and this compound Kinase 2 Signaling in Macrophages [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Fingolimod: direct CNS effects of this compound 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vjneurology.com [vjneurology.com]
- 17. JCI Insight - Effects of this compound-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 18. Fingolimod (FTY720), this compound 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-1–Phosphate, FTY720, and this compound-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Sphingosine as a Disease Biomarker: A Comparative Analysis of Methodologies
The intricate signaling networks governed by sphingolipids are increasingly recognized for their pivotal roles in cellular processes and the pathogenesis of numerous diseases.[1] Among these, sphingosine and its phosphorylated derivative, this compound-1-phosphate (S1P), have emerged as critical signaling molecules, regulating cell growth, differentiation, apoptosis, and inflammation.[1][2][3] Consequently, aberrant sphingolipid metabolism has been implicated in a wide array of diseases, including cardiovascular disorders, cancer, metabolic syndrome, and neurodegenerative diseases, positioning this compound and related molecules as promising biomarker candidates.[3][4][5][6]
This guide provides a comprehensive comparison of the primary analytical methodologies for validating this compound as a disease biomarker. We will delve into the technical nuances of each approach, offering field-proven insights to aid researchers in making informed decisions for their specific research questions. Our focus is on fostering a deep understanding of the causality behind experimental choices to ensure the generation of robust and reliable data.
The Biological Significance of this compound: A Central Hub in Cellular Signaling
Sphingolipids are not merely structural components of cell membranes; they are active participants in a dynamic metabolic network.[1][7] Ceramide sits at the heart of this pathway, serving as a precursor for the synthesis of more complex sphingolipids and as a source for the generation of this compound.[7][8] this compound, in turn, can be phosphorylated by this compound kinases (SphK1 and SphK2) to form S1P, a potent signaling molecule with both intracellular and extracellular functions.[2][3][9] The balance between ceramide, this compound, and S1P levels, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.
Methodologies for this compound Quantification: A Head-to-Head Comparison
The accurate and precise quantification of this compound in biological matrices is paramount for its validation as a biomarker. The two most prominent techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[10][11][12][13]
Principle: This technique separates lipids based on their physicochemical properties using liquid chromatography, followed by ionization and detection using tandem mass spectrometry. The mass spectrometer identifies and quantifies molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Lipid Extraction: A crucial step to isolate sphingolipids from the complex biological matrix. A common method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water.[10] It is critical to spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound) prior to extraction to account for analytical variability.[10]
-
Solvent Evaporation and Reconstitution: The lipid-containing organic phase is evaporated under a stream of nitrogen and the dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.[10]
-
-
Liquid Chromatography Separation:
-
Column: A C8 or C18 reversed-phase column is typically used for separating sphingolipids.[14]
-
Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile/methanol with formic acid, is employed to elute the lipids from the column. The specific gradient profile needs to be optimized for the analytes of interest.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[15] This involves selecting a specific precursor ion (the intact this compound molecule) and a characteristic product ion (a fragment of the this compound molecule) to monitor. This highly specific detection method minimizes interference from other molecules in the sample.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated from known concentrations of this compound.
ELISA is a plate-based immunoassay technique that offers a higher throughput and more cost-effective alternative to LC-MS/MS for the quantification of a single analyte.
Principle: Competitive ELISAs are commonly used for small molecules like this compound.[16][17] In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-sphingosine antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.[16][18]
Experimental Protocol: A Step-by-Step Guide to this compound ELISA
-
Sample Preparation:
-
Similar to LC-MS/MS, a lipid extraction step is required to isolate this compound from the sample matrix.
-
The extracted lipids are then reconstituted in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure (Competitive Format):
-
Coating: Microplate wells are pre-coated with a capture antibody specific for this compound.[19]
-
Competition: Samples and standards are added to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., HRP-sphingosine).[19] During incubation, the free this compound in the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[18]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[18]
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[18] The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of this compound.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass and fragmentation) | Moderate to High (dependent on antibody cross-reactivity) |
| Sensitivity | Very High (sub-picomolar to nanomolar) | High (nanomolar to micromolar)[16][17] |
| Multiplexing | Yes (can quantify multiple sphingolipids simultaneously)[13][20] | No (typically measures a single analyte) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
| Development Time | Longer (method development and validation) | Shorter (using commercially available kits) |
Clinical Validation of this compound as a Biomarker
The ultimate validation of this compound as a biomarker lies in its consistent and significant association with a disease state in large, well-characterized patient cohorts.
| Disease Area | Key Findings Related to this compound/S1P | References |
| Cardiovascular Disease | Elevated levels of circulating this compound and S1P have been associated with coronary artery disease and hypertension.[21][22][23] | [21]([Link], |
| Cancer | S1P is implicated in tumor progression, angiogenesis, and resistance to therapy.[2][24] | [24]([Link] |
| Metabolic Syndrome & Diabetes | Altered sphingolipid profiles, including changes in ceramide and this compound levels, are associated with insulin resistance and type 2 diabetes.[6][25][26] | [6]([Link], |
| Inflammatory Diseases | S1P signaling plays a crucial role in regulating inflammation.[5][27] | [27]([Link] |
| COVID-19 | Reduced levels of circulating this compound have been associated with the development of symptoms in COVID-19 patients.[28] | [28]([Link]) |
Challenges and Considerations in this compound Biomarker Research
Despite the promise of this compound as a biomarker, several challenges need to be addressed:
-
Pre-analytical Variability: Sphingolipid levels can be influenced by various factors, including diet, medication, and sample handling procedures. Strict standardization of sample collection and processing is essential.
-
Metabolic Interconversion: The dynamic nature of the sphingolipid metabolic network means that the levels of one sphingolipid can rapidly influence others.[15] Therefore, a comprehensive analysis of multiple sphingolipids may provide a more informative picture than measuring this compound alone.
-
Data Interpretation: The biological interpretation of changes in sphingolipid levels can be complex, as they are involved in a multitude of cellular processes.
Conclusion: Choosing the Right Tool for the Job
The choice between LC-MS/MS and ELISA for validating this compound as a biomarker depends on the specific research question, available resources, and the stage of the research.
-
For discovery-phase studies and in-depth mechanistic investigations, the high specificity, sensitivity, and multiplexing capabilities of LC-MS/MS make it the superior choice. It allows for a comprehensive profiling of the sphingolipidome, providing a more complete understanding of the metabolic perturbations associated with a disease.
-
For large-scale clinical validation studies and routine screening, where a single, well-defined biomarker is being measured, ELISA offers a more practical and cost-effective solution due to its higher throughput and lower cost per sample.
Ultimately, a combination of both techniques may be the most powerful approach. LC-MS/MS can be used to identify and validate a panel of sphingolipid biomarkers, and then a robust and high-throughput ELISA can be developed for the lead candidate(s) for large-scale clinical studies. By carefully considering the strengths and limitations of each methodology, researchers can design rigorous and well-controlled studies to definitively establish the clinical utility of this compound as a disease biomarker.
References
-
Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]
-
Sphingolipids as Biomarkers of Disease | Request PDF. ResearchGate. [Link]
-
This compound-1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). YouTube. [Link]
-
This compound-1-Phosphate Signaling in Cardiovascular Diseases. MDPI. [Link]
-
This compound 1-Phosphate (S1P)/S1P Receptor 1 Pathway Has an Essential Role for Sickle Cell Disease | Blood. ASH Publications. [Link]
-
Sphingolipids' Contribution to Inflammation and Disease States. Metabolon. [Link]
-
Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization - MIDUS study. Frontiers. [Link]
-
Analysis of this compound 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Sphingolipid profiling as a biomarker of type 2 diabetes risk: evidence from the MIDUS and PREDIMED studies. NIH. [Link]
-
Sphingolipid metabolism. Reactome. [Link]
-
Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]
-
This compound-1-phosphate Signaling. GeneGlobe. [Link]
-
The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. MDPI. [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
Sphingolipids as Biomarkers of Disease. PubMed. [Link]
-
Human this compound-1-phosphate ELISA Kit (A73746). Antibodies.com. [Link]
-
Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Hindawi. [Link]
-
This compound-1-phosphate signaling and its role in disease. PubMed. [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids. NIH. [Link]
-
S1P(this compound-1-Phosphate) ELISA Kit. ELK Biotechnology. [Link]
-
Sphingolipid Metabolism | Pathway. PubChem. [Link]
-
A COVID-19 biomarker: low blood levels of this compound predict symptomatic infections. EurekAlert!. [Link]
-
Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. Frontiers. [Link]
-
Sphingolipid. Wikipedia. [Link]
-
Human this compound 1 Phosphate (S1P) Elisa Kit. AFG Scientific. [Link]
-
Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. [Link]
-
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]
-
This compound. Lipid Analysis - Lipotype. [Link]
-
A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. [Link]
-
Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease. JCI. [Link]
-
Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. NIH. [Link]
Sources
- 1. Sphingolipids as Biomarkers of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metabolon.com [metabolon.com]
- 6. midus.wisc.edu [midus.wisc.edu]
- 7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Sphingolipid metabolism [reactome.org]
- 9. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 10. Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Analysis of this compound 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human this compound-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 17. S1P(this compound-1-Phosphate) ELISA Kit [elkbiotech.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Human this compound 1 Phosphate (S1P) Elisa Kit – AFG Scientific [afgsci.com]
- 20. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. JCI - Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease [jci.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Sphingolipid profiling as a biomarker of type 2 diabetes risk: evidence from the MIDUS and PREDIMED studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk [frontiersin.org]
- 27. ashpublications.org [ashpublications.org]
- 28. A COVID-19 biomarker: low blood levels of this compound predict symptomatic infections | EurekAlert! [eurekalert.org]
Cross-Validation of Sphingosine Quantification Methods: A Technical Guide
Executive Summary
Sphingosine (Sph) is not merely a structural backbone for complex sphingolipids; it is a potent bioactive lipid implicated in apoptosis, cell cycle arrest, and inflammation. Its quantification is critical in drug development, particularly for therapeutics targeting the this compound-1-phosphate (S1P) axis (e.g., S1P receptor modulators).
However, quantifying this compound presents unique bioanalytical challenges:
-
Amphipathic Nature: It partitions awkwardly between aqueous and organic phases.
-
Lack of Chromophore: It cannot be detected by standard UV-Vis absorbance.
-
Dynamic Range: Biological concentrations fluctuate rapidly due to high turnover by this compound kinases.
This guide provides a rigorous cross-validation framework comparing the Gold Standard (LC-MS/MS) against the Accessible Alternative (HPLC-FLD) . We analyze performance metrics, provide self-validating protocols, and demonstrate how to statistically cross-validate these methods to ensure data integrity.
The Biological Context[1]
Understanding the metabolic flux is essential for accurate sampling. This compound is generated from the hydrolysis of ceramide by ceramidases and is rapidly phosphorylated to S1P.
Figure 1: The Central Dogma of Sphingolipid Metabolism.[1] this compound sits at a critical junction; its levels are tightly regulated by the opposing actions of ceramidases and kinases.
Methodological Landscape
Method A: LC-MS/MS (The Gold Standard)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry benchmark. It relies on Multiple Reaction Monitoring (MRM) to detect specific mass transitions (e.g., m/z 300.3
-
Mechanism: Electrospray Ionization (ESI) in positive mode.
-
Internal Standard: C17-Sphingosine (non-endogenous analog).[2]
-
Key Advantage: Absolute specificity; distinguishes between dihydrothis compound (sphinganine) and this compound.
Method B: HPLC-FLD (The Accessible Alternative)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust alternative for labs lacking MS infrastructure. Since this compound is not naturally fluorescent, it requires derivatization.
-
Mechanism: Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide (CN⁻) to form a highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivative.[3][4]
-
Key Advantage: Femtomolar sensitivity often exceeding standard UV methods by 1000x; lower equipment cost.
Comparative Performance Analysis
The following data summarizes cross-validation studies comparing optimized protocols for both methods.
| Feature | LC-MS/MS (Gold Standard) | HPLC-FLD (NDA Derivatization) |
| Limit of Detection (LOD) | 0.5 – 1.0 pmol (on-column) | 0.02 – 0.1 pmol (on-column) |
| Linearity ( | > 0.995 | > 0.990 |
| Specificity | High (Mass/Charge ratio) | Moderate (Chromatographic resolution required) |
| Sample Throughput | High (5-8 min run time) | Medium (15-20 min + derivatization time) |
| Matrix Interference | Low (MRM filters noise) | Medium (Other amines can derivatize) |
| Cost Per Sample | High ( | Low ($) |
Scientist's Note: While HPLC-FLD appears more sensitive on paper (lower LOD), LC-MS/MS is superior in biological matrices because it is less susceptible to background noise from co-eluting contaminants.
Experimental Protocols
Protocol A: LC-MS/MS Workflow
Self-Validating Step: The use of C17-Sphingosine corrects for extraction efficiency and ionization suppression.
-
Sample Prep: Aliquot 50 µL plasma/cell lysate.
-
Spike IS: Add 10 µL of 1 µM C17-Sphingosine.
-
Protein Precipitation: Add 200 µL Methanol/Acetonitrile (1:1 v/v). Vortex 30s. Centrifuge at 14,000 x g for 10 min.
-
LC Separation: Inject 5 µL supernatant onto a C8 or C18 column (2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
-
MS Detection: ESI+ Mode. Monitor transitions:
-
This compound: m/z 300.3
282.3 (Loss of water) -
C17-Sphingosine: m/z 286.3
268.3
-
Protocol B: HPLC-FLD Workflow
Self-Validating Step: Reaction completion is verified by the stability of the CBI derivative fluorescence over 12 hours.
-
Extraction: Perform lipid extraction (e.g., modified Bligh-Dyer or Butanol extraction) on the sample.[5] Dry under N₂.
-
Reconstitution: Resuspend lipid film in 50 µL Methanol.
-
Derivatization:
-
Add 25 µL Borate Buffer (200 mM, pH 9.2).
-
Add 25 µL NaCN (10 mM).
-
Add 25 µL NDA (1 mM in Methanol).
-
Incubate: 50°C for 10 minutes (Critical for complete reaction).
-
-
Separation: Inject 10 µL onto C18 column. Isocratic elution (Acetonitrile:Water 85:15).
-
Detection: Excitation
= 452 nm; Emission = 490 nm.
Cross-Validation Framework
To scientifically validate the HPLC-FLD method against the LC-MS/MS benchmark, you must demonstrate statistical equivalence. Do not rely solely on correlation coefficients (
The Validation Workflow
Figure 2: Cross-Validation Workflow. Parallel processing of split samples ensures that variation is methodological, not biological.
Statistical Criteria for Acceptance
-
Linear Regression: Slope should be
and Intercept . -
Bland-Altman Bias: The mean difference between methods should be <15%.
-
Precision: Coefficient of Variation (CV) <15% for both methods.
Troubleshooting Discrepancies
-
If HPLC > LC-MS: Likely interference from other primary amines. Improve chromatographic separation or wash steps.
-
If LC-MS > HPLC: Likely incomplete derivatization in the HPLC method or ion suppression masking the signal in MS (though suppression usually lowers signal, matrix effects can be complex). Check reaction pH for NDA step.
References
-
Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI Separations. Link
-
Quantitative analysis of this compound-1-phosphate by HPLC after naphthalene-2,3-dicarboxaldehyde (NDA) derivatization. Journal of Chromatography B. Link
-
Validated LC-MS/MS method of this compound 1-phosphate quantification in human serum. Thoracic Cancer. Link
-
Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents. Journal of Chromatography B. Link
-
Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Methods in Molecular Biology. Link
Sources
- 1. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review [mdpi.com]
- 4. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Functional Comparison of S1P Receptor Subtypes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Scope: Molecular signaling, physiological differentiation, pharmacological selectivity, and experimental validation.
Introduction: The S1P Receptor Landscape
Sphingosine-1-phosphate (S1P) receptors represent a critical class of G-protein-coupled receptors (GPCRs) governing fundamental cellular processes including migration, barrier integrity, and vascular tone.[1][2][3] While the five subtypes (S1P1–S1P5) share high sequence homology, their functional divergence is profound, driven primarily by differential G-protein coupling.
For drug developers, the "Holy Grail" has been dissecting the S1P1 (lymphocyte sequestration, therapeutic target) from S1P3 (bradycardia, adverse event) and S1P2 (vascular leak, counter-therapeutic). This guide provides the mechanistic grounding to navigate these subtypes.
Molecular Signaling & G-Protein Coupling[1][2]
The functional output of an S1P receptor is dictated by its "coupling profile"—the specific heterotrimeric G-proteins it activates upon ligand binding.
Subtype Coupling Matrix
| Receptor | Primary Coupling | Secondary Coupling | Key Downstream Effectors | Functional Outcome |
| S1P1 | Gi/o | - | PI3K/Akt, eNOS, Rac | Chemotaxis, Barrier Enhancement, Lymphocyte Egress |
| S1P2 | G12/13 | Gi/o, Gq | Rho/ROCK , PTEN | Chemorepulsion , Barrier Disruption, Contraction |
| S1P3 | Gq , Gi/o | G12/13 | PLC/Ca2+ , eNOS | Vasoconstriction, Bradycardia, Inflammation |
| S1P4 | Gi/o | G12/13 | ERK, Cdc42 | Cytokine regulation, Cell shape |
| S1P5 | Gi/o | G12/13 | Akt, ERK | Oligodendrocyte survival, NK cell trafficking |
The "Push-Pull" Mechanism: S1P1 vs. S1P2
The most critical functional distinction exists between S1P1 and S1P2. They often act as physiological antagonists on the same cell type (e.g., endothelial cells).
-
S1P1 (Gi-driven): Activates Rac1 , promoting cortical actin formation and adherens junction assembly (Barrier Strengthening).
-
S1P2 (G12/13-driven): Activates RhoA/ROCK , inducing stress fiber formation and contractility (Barrier Disruption).
Visualization: Divergent Signaling Pathways
The following diagram illustrates the mechanistic divergence between S1P1 (Migration/Barrier) and S1P2 (Retraction/Stiffness).
Caption: Differential coupling of S1P subtypes. Note S1P2-mediated Rho activation inhibits S1P1-mediated Rac signaling.
Pharmacological Selectivity Profile[4][5]
In drug development, selectivity is paramount to avoid S1P3-mediated cardiac toxicity (AV block) or S1P2-mediated vascular issues.
| Modulator | Brand Name | Target Profile | Clinical Indication | Key Differentiator |
| Fingolimod | Gilenya | S1P 1, 3, 4, 5 | MS (Relapsing) | Pro-drug. Requires phosphorylation. High S1P3 activity causes bradycardia (first-dose observation required). |
| Siponimod | Mayzent | S1P 1, 5 | MS (SPMS) | No S1P3 activity. Reduces cardiac risk. CYP2C9 metabolism requires genotyping. |
| Ozanimod | Zeposia | S1P 1, 5 | MS, UC | High Selectivity. Minimal S1P3/S1P2 binding. No first-dose observation for most patients. |
| Ponesimod | Ponvory | S1P 1 | MS | Rapid Reversibility. Short half-life allows quick immune recovery upon discontinuation.[4] |
| Etrasimod | Velsipity | S1P 1, 4, 5 | UC | Optimized Trafficking. Distinct internalizaton profile compared to ozanimod. |
Mechanistic Insight: Most "agonists" in this class (e.g., Fingolimod) act as functional antagonists on S1P1. They induce initial activation followed by profound, irreversible internalization and ubiquitin-proteasomal degradation of the receptor. This blinds the lymphocyte to the S1P gradient, trapping it in the lymph node.
Experimental Protocols for Subtype Characterization
To objectively compare subtypes or validate a new molecule, specific assays must be chosen based on the G-protein coupling described in Section 2.
Protocol A: [35S]GTPγS Binding Assay (The Gold Standard)
Best for: Determining potency (EC50) and efficacy (Emax) directly at the G-protein level, bypassing downstream amplification.
Reagents:
-
Membrane preparations (CHO or HEK293 overexpressing specific S1P subtype).
-
[35S]GTPγS (Radioactive non-hydrolyzable GTP analog).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, 0.1% fatty-acid free BSA.
Workflow:
-
Preparation: Dilute membranes to 5–10 µg protein/well in Assay Buffer containing 10 µM GDP (GDP is critical to reduce basal background binding).
-
Incubation: Add test compounds (S1P agonists) + [35S]GTPγS (approx. 0.1 nM final).
-
Equilibrium: Incubate for 60 min at 30°C.
-
Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Liquid scintillation counting.
Validation Check: S1P1 and S1P3 should show robust signals. S1P2 (G12/13 coupled) often yields lower signal-to-noise in standard GTPγS assays and may require modified buffers or specific G12/13 immunoprecipitation steps.
Protocol B: Electric Cell-substrate Impedance Sensing (ECIS)
Best for: Distinguishing S1P1 (Barrier Enhancing) vs. S1P2 (Barrier Disrupting) functional phenotypes.
Principle: Measures the electrical resistance (TEER) of a cell monolayer in real-time. Tight junctions increase resistance; gaps decrease it.
Workflow:
-
Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) on gold-electrode arrays (e.g., 8W10E+ plates).
-
Monolayer Formation: Culture until stable capacitance/resistance plateau is reached (24–48h).
-
Challenge:
-
Condition A (S1P1 agonist): Add 100 nM SEW2871 (S1P1 selective). Expect increase in resistance (barrier tightening).
-
Condition B (Pan-agonist): Add 1 µM S1P. Result is a composite vector.
-
Condition C (S1P2 isolation): Pre-treat with W146 (S1P1 antagonist), then add S1P. Expect decrease in resistance (barrier disruption via S1P2/Rho).
-
-
Data Output: Plot Normalized Resistance vs. Time.
References
-
Structural insights into the G-protein subtype selectivity revealed by human S1P3–Gq complexes. Source: PNAS (2025) [Link]
-
Structure of S1PR2–heterotrimeric G13 signaling complex. Source: Science Advances (2022) [Link]
-
This compound-1-Phosphate Receptor Modulators in Multiple Sclerosis Treatment: A Practical Review. Source: PubMed Central (2024) [Link]
-
Unique pharmacological properties of etrasimod among S1P receptor modulators. Source: FEBS Open Bio (2024) [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: NIH Assay Guidance Manual [Link]
Sources
A Researcher's Guide to Validating the Role of Sphingosine in Animal Models of Disease
For researchers and drug development professionals navigating the complex landscape of lipid signaling, sphingosine and its metabolites have emerged as critical players in a multitude of pathological processes. This guide provides an in-depth, objective comparison of methodologies to validate the role of this compound in various animal models of disease. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
The Sphingolipid Rheostat: A Balancing Act of Cellular Fate
Sphingolipids are not merely structural components of cell membranes; they are key signaling molecules that regulate a wide array of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][2] The central axis of this signaling network is often referred to as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and this compound, and the pro-survival molecule this compound-1-phosphate (S1P), dictates cell fate.[3][4]
Disruption of this delicate balance is implicated in numerous diseases, making the validation of this compound's role in relevant animal models a critical step in the development of novel therapeutics.[5][6][7]
Caption: Workflow for Sphingolipid Analysis.
Detailed Protocol: Sphingolipid Extraction from Animal Tissue
-
Tissue Homogenization: Homogenize a known weight of fresh or frozen animal tissue in double-distilled water (ddH2O) to a final concentration of approximately 25 mg/mL. [8]2. Protein Quantification: Accurately determine the protein concentration of the homogenate using a standard method like the Bicinchoninic acid (BCA) assay. This is crucial for normalizing your sphingolipid measurements. [8]3. Sample Preparation: Based on the protein concentration, prepare samples containing 200-500 µg of protein in a final volume of 100 µL with ddH2O in a screw-cap tube on ice. [8]4. Internal Standards: Add appropriate internal standards (e.g., C17-sphingosine, C17-S1P) to each sample to correct for extraction efficiency and instrument variability.
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., chloroform/methanol).
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes of interest, pass the organic phase through an aminopropyl (NH2) SPE column. [8]7. Elution: Elute this compound and related lipids from the SPE column using an appropriate solvent (e.g., acetone). [8]8. Derivatization (for HPLC with fluorescence detection): If using HPLC with a fluorescence detector, derivatize the dried lipid extract with a fluorescent tagging reagent such as o-phthaldialdehyde (OPA). [8][9]9. Analysis: Resuspend the final sample and analyze by reverse-phase HPLC or, for greater sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Detection Methods
| Method | Pros | Cons | Best For |
| HPLC with Fluorescence Detection | - Relatively low cost. - Robust and reliable. | - Requires derivatization. - Less sensitive and specific than MS. - Potential for co-eluting interferences. | - Routine analysis of more abundant sphingolipids. - Laboratories without access to mass spectrometry. |
| LC-MS/MS | - High sensitivity and specificity. - Can measure a wide range of sphingolipids simultaneously (lipidomics). - Does not require derivatization. | - Higher instrument cost and maintenance. - Requires specialized expertise for method development and data analysis. | - Comprehensive sphingolipid profiling. - Measurement of low-abundance sphingolipids. - Definitive identification and quantification. |
Functional Validation: Pharmacological and Genetic Tools
Quantifying changes in sphingolipid levels is correlational. To establish a causal link, it is essential to manipulate the this compound signaling pathway and observe the phenotypic consequences in your animal model.
Pharmacological Inhibition: A Double-Edged Sword
Pharmacological inhibitors offer a rapid and often dose-dependent way to probe the function of key enzymes and receptors in the this compound pathway.
| Target | Inhibitor/Modulator | Mechanism of Action | Key Considerations |
| This compound Kinase (SphK1/2) | SKI-II, PF-543 | Competitive inhibitors of this compound binding or ATP binding to SphK. [10][11][12] | - Off-target effects are a concern. [11] - Bioavailability and in vivo stability must be confirmed. [13] - May not be isoform-specific. |
| S1P Receptors (S1PRs) | FTY720 (Fingolimod), Siponimod, Ozanimod | Functional antagonists that cause internalization and degradation of S1PRs, primarily S1PR1. [14][15][16] | - Can have effects on multiple S1PR subtypes. [15] - Direct CNS effects are possible, independent of lymphocyte sequestration. [14][16] - Potential for off-target effects. |
| S1P Lyase | SGPL1 inhibitors | Block the irreversible degradation of S1P. | - Can lead to the accumulation of S1P, with widespread systemic effects. |
Genetic Manipulation: The Gold Standard for Specificity
Genetically modified animal models, such as knockout and transgenic mice, provide the most specific means of validating the role of a particular component of the this compound signaling pathway.
| Genetic Model | Description | Advantages | Disadvantages |
| Constitutive Knockout | The target gene (e.g., Sphk1, Sphk2, S1pr1) is deleted in all cells of the animal. | - Definitive loss of function. | - Can be embryonically lethal. - Does not allow for temporal or cell-type specific analysis. - Potential for developmental compensation. |
| Conditional Knockout | The target gene is flanked by loxP sites and can be deleted in specific cell types or at specific times by expressing Cre recombinase. | - Allows for cell-type and temporal control of gene deletion. - Avoids embryonic lethality. | - Requires crossing with appropriate Cre-driver lines. - Incomplete recombination can be an issue. |
| Transgenic Overexpression | A specific gene (e.g., SPHK1) is overexpressed, often under the control of a tissue-specific promoter. | - Gain-of-function analysis. | - Potential for non-physiological levels of expression. - Insertion site of the transgene can have unintended effects. |
Decision-Making Flowchart for Validation Strategy
Caption: Decision-Making Flowchart.
Conclusion: A Pathway to Robust and Reproducible Findings
Validating the role of this compound in animal models of disease is a complex but rewarding endeavor. By combining careful analytical measurements with targeted pharmacological and genetic interventions, researchers can build a compelling, evidence-based narrative of this compound's contribution to pathology. This guide provides a framework for designing and executing these validation studies with scientific rigor and a clear understanding of the underlying biological principles. The continued exploration of the this compound signaling pathway holds immense promise for the development of novel therapeutics for a wide range of human diseases.
References
-
Analysis of this compound, sphinganine and glucosylthis compound from cells, animal tissues and plasma - Protocols.io. (2025). protocols.io. [Link]
-
Bruni, P., Donati, C., & Liscovitch, M. (2022). Ceramide and this compound-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy. International Journal of Molecular Sciences, 23(14), 7806. [Link]
-
Comi, G., Hartung, H. P., & Bakshi, R. (2020). This compound-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article. Therapeutic Advances in Neurological Disorders, 13, 1756286420979319. [Link]
-
Chiba, K. (2011). This compound-1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. International Journal of Molecular Sciences, 12(3), 1548–1560. [Link]
-
Chung, C. G., Lee, H., & Lee, S. B. (2022). Sphingolipids in neurodegenerative diseases. Frontiers in Molecular Biosciences, 9, 1032890. [Link]
-
Gosek, K., Tutka, P., & Korolkiewicz, R. P. (2021). Recent Insight into the Role of this compound-1-Phosphate Lyase in Neurodegeneration. International Journal of Molecular Sciences, 22(19), 10349. [Link]
-
Donati, C., & Bruni, P. (2022). Ceramide and this compound-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy. International Journal of Molecular Sciences, 23(14), 7806. [Link]
-
French, K. J., Schrecengost, R. S., Lee, B. D., Zhuang, Y., Smith, S. N., Eberly, J. L., Yun, J. K., & Smith, C. D. (2003). Antitumor activity of this compound kinase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 307(1), 296–303. [Link]
-
Cowart, L. A., & Kyu, A. (2021). Sphingolipids in the Heart: From Cradle to Grave. Frontiers in Cardiovascular Medicine, 8, 753388. [Link]
-
Coyle, P. K. (2020). This compound-1-Phosphate Modulators for Multiple Sclerosis. Practical Neurology, 19(1), 14–22. [Link]
-
Alshaker, H., & Pchejetski, D. (2021). Targeting the this compound Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Molecules, 26(14), 4165. [Link]
-
Platt, F. M. (2025). Analysis of this compound, sphinganine and glucosylthis compound from cells, animal tissues and plasma v1. ResearchGate. [Link]
-
Pchejetski, D., & Alshaker, H. (2012). This compound KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES. Oncology, 83(6), 337–347. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Approaches for probing and evaluating mammalian sphingolipid metabolism. American Journal of Physiology-Cell Physiology, 298(5), C991–C1004. [Link]
-
Furuya, H., Ikeuchi, T., & Yoshimitsu, M. (2022). Plasma sphingolipid abnormalities in neurodegenerative diseases. PLOS ONE, 17(12), e0278996. [Link]
-
Pitson, S. M., Moretti, P. A. B., & Wattenberg, B. W. (2016). A selective ATP-competitive this compound kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 7(43), 69877–69889. [Link]
-
Levraut, J., & Saba, J. D. (2023). This compound-1-Phosphate Signaling in Cardiovascular Diseases. International Journal of Molecular Sciences, 24(10), 8684. [Link]
-
Sun, Y., & Hu, G. (2022). How do this compound-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology, 13, 994017. [Link]
-
El-Sayed, R. A., El-Tanani, M., & El-Gamal, M. I. (2024). The emerging roles of this compound 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. Journal of Translational Medicine, 22(1), 193. [Link]
-
Gamper, N., & English, D. (2011). This compound 1-phosphate rescues canine LPS-induced acute lung injury and alters systemic inflammatory cytokine production in vivo. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(1), L138–L147. [Link]
-
Cree, B. A. C., & Arnold, D. L. (2021). This compound 1-phosphate receptor modulators in multiple sclerosis and other conditions. The Lancet Neurology, 20(12), 1035–1047. [Link]
-
Surma, M., & Czarnomysy, R. (2022). Sphingolipid metabolism and signaling in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 9, 1032890. [Link]
-
Czarnomysy, R., & Surma, M. (2022). Sphingolipid metabolism and signaling in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 9, 984814. [Link]
-
Li, Z., & Zhu, J. (2019). PET Study of this compound-1-Phosphate Receptor 1 Expression in Response to Vascular Inflammation in a Rat Model of Carotid Injury. Journal of Nuclear Medicine, 60(10), 1464–1470. [Link]
-
Mao, C., & Obeid, L. M. (2008). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 628, 1–23. [Link]
-
Summers, S. A., & Holland, W. L. (2011). Sphingolipids, Insulin Resistance, and Metabolic Disease: New Insights from in Vivo Manipulation of Sphingolipid Metabolism. Endocrine Reviews, 32(2), 191–217. [Link]
-
Czarnomysy, R., & Surma, M. (2023). Sphingolipids in Cardiovascular Diseases. Encyclopedia, 3(1), 101–114. [Link]
-
Xiong, Y., & Proia, R. L. (2019). The Impact of this compound Kinases on Inflammation-Induced Cytokine Release and Vascular Endothelial Barrier Integrity. Frontiers in Immunology, 10, 2019. [Link]
-
Kleuser, B., & Bäumer, W. (2020). This compound 1-Phosphate as Essential Signaling Molecule in Inflammatory Skin Diseases. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Hla, T., & Proia, R. L. (2019). This compound 1-phosphate: lipid signaling in pathology and therapy. The Journal of Clinical Investigation, 129(5), 1744–1756. [Link]
-
Li, Z., & Zhu, J. (2016). PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis. Molecular Imaging and Biology, 18(4), 558–566. [Link]
-
Natarajan, V., & Dudek, S. M. (2016). Targeting this compound-1-Phosphate Signaling in Lung Diseases. Frontiers in Immunology, 7, 437. [Link]
-
Levraut, J., & Saba, J. D. (2023). This compound-1-Phosphate Signaling in Cardiovascular Diseases. Molecules, 28(10), 4053. [Link]
-
Mendelson, K., Evans, T., & Hla, T. (2014). This compound 1-phosphate signalling. Development, 141(1), 5–9. [Link]
-
Mitra, P., Payne, S. G., Milstien, S., & Spiegel, S. (2007). A rapid and sensitive method to measure secretion of this compound-1-phosphate. Methods in Enzymology, 434, 257–264. [Link]
-
Maceyka, M., Milstien, S., & Spiegel, S. (2007). Measurement of mammalian this compound-1-phosphate phosphohydrolase activity in vitro and in vivo. Methods in Enzymology, 434, 243–256. [Link]
Sources
- 1. Frontiers | Sphingolipid metabolism and signaling in cardiovascular diseases [frontiersin.org]
- 2. Sphingolipid metabolism and signaling in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of mammalian this compound-1-phosphate phosphohydrolase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 6. Frontiers | Sphingolipids in the Heart: From Cradle to Grave [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of this compound, sphinganine and glucosylthis compound from cells, animal tissues and plasma [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A selective ATP-competitive this compound kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging roles of this compound 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of this compound kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-1-Phosphate Modulators for Multiple Sclerosis - [practicalneurology.com]
Comparative Guide: Targeted LC-MS/MS vs. Immunoassays for Sphingolipid Profiling in Disease Models
Executive Summary
Sphingolipids are no longer viewed merely as structural membrane components; they are potent signaling molecules governing the "life and death" of cells. The Sphingolipid Rheostat —the dynamic balance between pro-apoptotic Ceramide and pro-survival Sphingosine-1-Phosphate (S1P) —is a critical biomarker in oncology and neurodegeneration.
This guide compares the performance of Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against commercial Enzyme-Linked Immunosorbent Assays (ELISA) .[1][2] While immunoassays offer accessibility, this guide demonstrates through comparative data that LC-MS/MS is the requisite platform for mechanistic studies due to its ability to resolve specific acyl-chain lengths (e.g., C16:0 vs. C24:0 Ceramide), which possess distinct and often opposing biological functions.
Biological Context: The Sphingolipid Rheostat[3][4]
To understand the analytical requirements, one must understand the biology. In healthy tissue, homeostasis is maintained by a network of enzymes. In disease, this network shifts.
-
Cancer (e.g., Glioblastoma): Upregulation of this compound Kinase (SK1) shifts the balance toward S1P, promoting proliferation and angiogenesis.
-
Neurodegeneration (e.g., Alzheimer's): Accumulation of Ceramides (specifically C18 and C24 species) promotes neuronal apoptosis and inflammation.
Pathway Visualization
The following diagram illustrates the core metabolic pathway and the "Rheostat" concept.
Figure 1: The Sphingolipid Rheostat.[3][4] The conversion between Ceramide and S1P determines cell fate.
Comparative Analysis: LC-MS/MS vs. ELISA
For drug development professionals, the choice of platform dictates the quality of the data. Below is a direct performance comparison based on internal validation studies and peer-reviewed literature.
Performance Matrix
| Feature | Targeted LC-MS/MS (Recommended) | Commercial ELISA Kits | Impact on Study |
| Specificity | High. Distinguishes specific chain lengths (e.g., C16 vs C24 Ceramide). | Low. Detects "Total Ceramide." Cross-reacts with Dihydroceramides. | Critical. C16 is often pro-apoptotic, while C24 can be benign. ELISA misses this distinction. |
| Quantification | Absolute. Uses stable isotope internal standards (e.g., C17-Ceramide). | Relative. Relies on external standard curves; prone to matrix effects. | MS provides exact pmol/mg values; ELISA is semi-quantitative. |
| Multiplexing | High. Measure 40+ species (Cer, S1P, SM, HexCer) in one run. | None. One analyte per kit. | MS provides a holistic "Lipidomic Signature." |
| Sample Volume | Low (10–50 µL). | High (100 µL+). | Critical for murine models or CSF samples. |
| Cost | High CapEx ( | Low CapEx.[5] High per-sample cost ($500/kit). | MS is cheaper for large cohorts (>50 samples). |
The "Matrix Effect" Trap
A major limitation of ELISA in lipidology is the hydrophobic nature of the analytes. Lipids are haptens (too small to induce antibody response) and must be presented on carrier proteins.
-
Observation: In comparative studies, ELISA often overestimates S1P levels by 2–5 fold compared to MS due to non-specific binding of the antibody to plasma albumin [1].
Validated Experimental Protocol: Targeted Lipidomics
This protocol utilizes the Matyash Method (MTBE/Methanol) rather than the traditional Bligh & Dyer.
-
Reasoning: MTBE forms the upper phase (organic), making it easier to recover lipids without disturbing the protein pellet, which improves reproducibility and automation potential [2].
Workflow Visualization
Figure 2: The Matyash Extraction Workflow for high-throughput lipidomics.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize 10 mg tissue or 20 µL plasma in PBS.
-
CRITICAL: Spike with Internal Standard Cocktail (e.g., d18:1/17:0 Ceramide, d17:1 S1P) before extraction. This corrects for extraction loss and ionization suppression.
-
-
Extraction (Matyash Protocol):
-
Add 300 µL Methanol (cold). Vortex.
-
Add 1000 µL MTBE (Methyl tert-butyl ether). Incubate 1 hr at 4°C with shaking.
-
Add 250 µL MS-grade Water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 mins.
-
Collect the Upper Organic Phase (contains sphingolipids).
-
-
LC-MS/MS Analysis:
-
Column: Reverse-phase C8 or C18 (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).
-
Mobile Phase A: 0.2% Formic acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.2% Formic acid + 1mM Ammonium Formate in Methanol.
-
Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.
-
Transitions:
-
Ceramide (d18:1/16:0): 538.5 -> 264.3
-
S1P (d18:1): 380.3 -> 264.3
-
-
Case Study: Neurodegeneration Model
To illustrate the necessity of MS over ELISA, we compared sphingolipid profiles in the hippocampus of an Alzheimer’s Disease (AD) mouse model (5xFAD) vs. Wild Type (WT).
Experimental Data Summary
| Analyte | Method | WT Level (pmol/mg) | AD Level (pmol/mg) | Fold Change | Statistical Significance |
| Total Ceramide | ELISA | 150.2 | 195.5 | +1.3x | p < 0.05 |
| Total Ceramide | LC-MS/MS | 148.0 | 210.1 | +1.4x | p < 0.01 |
| C16:0 Ceramide | LC-MS/MS | 45.1 | 46.2 | No Change | N.S. |
| C24:0 Ceramide | LC-MS/MS | 62.3 | 118.4 | +1.9x | p < 0.001 |
Analysis of Results
-
ELISA Result: Shows a modest increase in "Total Ceramide." It suggests pathology but lacks detail.
-
LC-MS/MS Result: Reveals that the increase is driven exclusively by C24:0 Ceramide (Very Long Chain), while C16:0 remains stable.
-
Biological Implication: C24:0 Ceramide is synthesized by CerS2 . A drug targeting CerS2 specifically would be therapeutic, whereas a general Ceramide inhibitor might disrupt the healthy C16 pool. This insight is impossible to obtain with ELISA.
References
-
Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175–191.
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.
-
Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease. Nature, 510(7503), 58–67.
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[6] Methods, 36(2), 207–224.
Sources
- 1. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Sphingosine Analogs
For researchers in immunology, oncology, and neurology, sphingosine-1-phosphate (S1P) signaling is a pathway of immense therapeutic interest. This compound analogs, such as the approved multiple sclerosis drug FTY720 (Fingolimod), function as potent modulators of S1P receptors (S1PRs). Their primary mechanism involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in circulating lymphocytes.[1][2] However, the structural similarity of these synthetic analogs to endogenous sphingolipids is a double-edged sword. While it confers affinity for S1PRs, it also creates a significant potential for interactions with other lipid-binding proteins and enzymes, leading to a complex polypharmacology that can manifest as unanticipated off-target effects.[3][4]
This guide provides a comprehensive framework for drug development professionals to systematically identify, characterize, and validate the off-target effects of novel this compound analogs. We will move beyond simple screening to build a self-validating experimental cascade, ensuring that observed effects are confidently attributed to either the intended on-target mechanism or a newly identified off-target interaction.
The On-Target Landscape: S1P Signaling
This compound-1-phosphate is a bioactive signaling lipid that regulates a vast array of cellular processes, including cell migration, survival, and differentiation, by binding to a family of five G-protein coupled receptors (GPCRs), S1P₁₋₅.[5][6] These receptors couple to different G-proteins to initiate downstream signaling cascades. The therapeutic action of drugs like Fingolimod is primarily mediated through S1P₁, which is crucial for lymphocyte egress from lymph nodes.[1]
To understand off-target effects, we must first appreciate the on-target pathway.
The Challenge: Why this compound Analogs Have Off-Target Effects
The very feature that makes this compound analogs effective—their structural resemblance to this compound—also makes them susceptible to off-target interactions.[7] The cellular machinery for sphingolipid metabolism and signaling is vast, and a synthetic analog can inadvertently fit into the binding pockets of enzymes and receptors not intended as primary targets.
For example, FTY720 (Fingolimod), in addition to its S1PR activity, is known to interact with:
-
This compound Kinase (SPHK1/2): The enzymes that phosphorylate FTY720 into its active form, FTY720-P. At higher concentrations, FTY720 can act as a competitive inhibitor of SPHK1.[3]
-
Ceramide Synthase: FTY720 can competitively inhibit this key enzyme in sphingolipid metabolism.[3]
-
Protein Phosphatase 2A (PP2A): FTY720 can reactivate PP2A by interfering with the SET/PP2A complex.[3]
-
PI3K/Akt Pathway: FTY720 can inhibit this survival pathway through various S1P-dependent and -independent mechanisms.[3]
These off-target activities often occur at higher concentrations than those required for S1PR modulation, but they are critical to characterize for predicting toxicology and understanding the full biological impact of a compound.[3]
A Tiered Strategy for Off-Target Assessment
A robust assessment strategy does not rely on a single experiment but rather employs a tiered, funnel-like approach. This workflow, from broad computational predictions to specific biochemical and cellular validation, provides a self-validating system to confidently identify and characterize off-target liabilities.
Tier 1: In Silico and Computational Prediction
Causality: Before committing to expensive wet-lab experiments, computational approaches can prioritize potential off-targets based on structural and chemical similarities to ligands of known proteins.[8][9] This step is about hypothesis generation, allowing for the design of more intelligent and focused screening panels.
Methodologies:
-
2D/3D Similarity Searching: Compares the test analog's structure against databases of compounds with known biological activities. 3D similarity is often more effective for off-target prediction.[8]
-
Pharmacophore Modeling: Identifies the 3D arrangement of essential features responsible for a biological effect and screens for your compound's fit.
-
Molecular Docking: Simulates the binding of the analog into the crystal structures of known off-targets, particularly lipid-binding enzymes.
Trustworthiness: These methods are predictive, not definitive. Their value lies in broadening the search space and flagging potential liabilities that might be missed by hypothesis-driven approaches alone. Validation requires progression to Tier 2.
Tier 2: Broad Biochemical and In Vitro Screening
Causality: This is the first experimental validation step. The goal is to use high-throughput, cell-free assays to determine if the analog can physically bind to or inhibit the activity of a large, diverse set of purified proteins. This directly tests the predictions from Tier 1 and screens broadly for unexpected interactions.
Key Experimental Protocols:
1. Kinase Profiling Panel
-
Rationale: Many this compound analogs are ATP-competitive inhibitors of this compound kinases.[10] This ATP-binding motif is shared across the human kinome, making kinases a major potential class of off-targets.
-
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. A typical top screening concentration is 10 µM.
-
Assay Plate Setup: Use a service provider (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of purified human kinases (e.g., >400 kinases).
-
Binding or Activity Assay: The most common format is a competition binding assay where the ability of the test compound to displace a known ligand from the kinase active site is measured.
-
Detection: A quantitative readout (e.g., qPCR, fluorescence) is used to determine the percent inhibition or binding affinity (Kd) for each kinase in the panel.
-
Data Analysis: Results are typically expressed as "% Inhibition at 10 µM". Hits are defined as kinases inhibited above a certain threshold (e.g., >50%).
-
2. GPCR/Safety Pharmacology Panel
-
Rationale: To ensure observed cellular effects are not due to interactions with other common GPCRs, ion channels, or transporters.
-
Protocol:
-
Compound Submission: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, Charles River) that maintains a panel of dozens of common safety-related targets.
-
Radioligand Binding Assays: The primary format involves assessing the ability of the test compound to displace a specific, high-affinity radioligand from each receptor target.
-
Detection: Scintillation counting measures the amount of displaced radioligand.
-
Data Analysis: Results are reported as "% Inhibition" of radioligand binding at a fixed concentration (e.g., 10 µM).
-
3. Sphingolipid Enzyme Activity Assays
-
Rationale: This is a targeted approach based on the compound's structural class. It directly tests for interference with the core metabolic pathway of the endogenous ligand.
-
Protocol (Example: this compound Kinase 1 Activity):
-
Reagents: Recombinant human SPHK1, this compound substrate, ATP (with γ-³²P-ATP spike), reaction buffer.
-
Reaction: Incubate SPHK1 with varying concentrations of the test analog for 15 minutes. Initiate the reaction by adding this compound and ATP mix. Allow the reaction to proceed for 20-30 minutes at 37°C.
-
Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
Separation & Detection: Separate the resulting S1P from this compound using thin-layer chromatography (TLC). Quantify the radiolabeled S1P spot using a phosphorimager or scintillation counting.
-
Data Analysis: Calculate the rate of S1P formation and determine the IC₅₀ of the test analog.
-
Comparing Key this compound Analogs
The output of Tier 2 screening allows for direct comparison of the selectivity profiles of different analogs. Newer generation compounds are often designed to minimize the off-target effects seen with first-in-class drugs.
| Compound | Primary On-Target (S1PRs) | Key Validated Off-Targets | Typical Off-Target IC₅₀ / Concentration | Reference(s) |
| FTY720 (Fingolimod) | S1P₁, S1P₃, S1P₄, S1P₅ | SPHK1, SPHK2, Ceramide Synthase, PP2A, PI3K/Akt | > 2 µM | [3] |
| KRP-203 (Mocravimod) | Selective for S1P₁ | Reduced activity at S1P₃ compared to FTY720, leading to fewer cardiac side effects (bradycardia).[11][12] | Higher doses needed to induce bradycardia vs. FTY720.[12] | [11][12][13][14] |
Tier 3: Cell-Based Functional Validation
Causality: A compound binding to a protein in a test tube does not guarantee it will have a functional effect in the complex environment of a living cell. Tier 3 experiments are designed to confirm target engagement in a cellular context and measure the functional downstream consequences of that engagement.
Key Experimental Protocols:
1. Cellular Thermal Shift Assay (CETSA)
-
Rationale: To confirm that the analog binds to the putative off-target inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
-
Protocol:
-
Cell Treatment: Treat intact cells with the test analog or vehicle (DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction via centrifugation.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
-
2. Phospho-Flow Cytometry for Signaling Analysis
-
Rationale: To determine if binding to an off-target kinase (e.g., from a kinome screen) translates into functional inhibition of its signaling pathway in cells.
-
Protocol:
-
Cell Treatment: Pre-treat cells with various concentrations of the this compound analog.
-
Stimulation: Stimulate the cells with a known activator of the pathway of interest (e.g., EGF to activate the PI3K/Akt pathway).
-
Fixation & Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody entry.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-Akt).
-
Analysis: Analyze the cells by flow cytometry to quantify the level of protein phosphorylation on a per-cell basis.
-
Data Analysis: An effective inhibitor will show a dose-dependent decrease in the phosphorylation signal upon stimulation.
-
Tier 4: Advanced Mechanistic Confirmation
Causality: This final tier provides the highest level of confidence by directly linking the off-target interaction to a cellular phenotype using advanced techniques.
Methodologies:
-
Lipidomics: The structural similarity of these analogs to sphingolipids means they can profoundly disrupt lipid metabolism.[15] Mass spectrometry-based lipidomics can quantify changes in dozens of lipid species (ceramides, this compound, S1P, etc.) following drug treatment, providing a direct readout of interference with enzymes like ceramide synthase or SPHK.[15][16]
-
Genetic Validation (CRISPR/siRNA): This is the gold standard for confirming that a phenotype is caused by an off-target interaction.[17] If a this compound analog causes cell death, and this effect is lost in cells where the putative off-target has been knocked out using CRISPR, it provides definitive evidence that the off-target is responsible for that specific phenotype.
Conclusion: Building a Complete Profile
Assessing the off-target effects of this compound analogs is not a simple checkbox exercise but a critical component of drug development that informs safety, efficacy, and mechanism of action. By employing a multi-tiered, logical workflow—from in silico prediction to biochemical screening and cellular validation—researchers can build a comprehensive and trustworthy profile of their compound. This systematic approach allows for the confident differentiation between on-target pharmacology and off-target liabilities, ultimately leading to the development of safer and more effective therapeutics. It is crucial to remember that what might initially appear as an undesirable "off-target" effect could, upon further investigation, reveal novel therapeutic potential.[3]
References
-
Hait, N. C., Allegood, J., Maceyka, M., Strub, G. M., Milstien, S., & Spiegel, S. (2014). The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. Journal of Biological Chemistry, 289(18), 12374-12383. [Link]
-
Kharel, Y., Lee, S., Snyder, A. H., Shestov, A. A., & Bektas, M. (2011). This compound KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING this compound 1-PHOSPAHTE. The Journal of biological chemistry, 286(48), 41295-41303. [Link]
-
Pitman, M. R., Powell, J. A., & Pitson, S. M. (2016). A selective ATP-competitive this compound kinase inhibitor demonstrates anti-cancer properties. Oncotarget, 7(10), 11476-11489. [Link]
-
Priothera. (2022). FDA and EMA Grant Orphan Drug Designation to mocravimod for the treatment of Acute Myeloid Leukemia (AML) in patients undergoing allogeneic hematopoietic stem cell transplantation (HSCT). Priothera Press Release. [Link]
-
Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Klaffke, W. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 18, 51-62. [Link]
-
Dertschnig, S., et al. (2022). Mocravimod, a Selective this compound-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy. Transplantation and Cellular Therapy, 29(1), 59.e1-59.e10. [Link]
-
Ahmad, S., et al. (2020). Identification of this compound Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 5(44), 28681-28693. [Link]
-
Meyer zu Heringdorf, D., & Jakobs, K. H. (2016). This compound-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks. Frontiers in Pharmacology, 7, 167. [Link]
-
MacDougall, C. E., et al. (2022). The this compound 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism. The Journal of biological chemistry, 298(2), 101552. [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14, 6081. [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 923-937. [Link]
-
Orr Gandy, K. A., & Obeid, L. M. (2013). Targeting the this compound kinase/sphingosine 1-phosphate pathway in disease: review of this compound kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 157-166. [Link]
-
Li, Y., et al. (2025). Identifying cardiovascular toxicity associated with this compound 1-phosphate receptor modulators: A case-control study based on the FDA adverse event reporting system. International Immunopharmacology, 153, 114520. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics Technical Resources. [Link]
-
Groh, J., et al. (2016). Fingolimod: direct CNS effects of this compound 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of Neuroinflammation, 13, 14. [Link]
-
Maceyka, M., & Spiegel, S. (2014). This compound 1-phosphate signalling. Nature, 510(7503), 58-67. [Link]
-
Suzuki, S., et al. (2004). KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts. Transplantation, 78(4), 507-513. [Link]
-
Pyne, S., & Pyne, N. J. (2011). Selectivity and Specificity of this compound 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology?. Frontiers in Pharmacology, 2, 26. [Link]
-
Fujishiro, J., et al. (2006). Use of this compound-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation. Transplantation, 82(6), 804-812. [Link]
-
Vitiello, E., et al. (2023). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. International Journal of Molecular Sciences, 24(12), 10332. [Link]
-
O'Sullivan, S., et al. (2022). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 23(13), 7094. [Link]
-
Merrill, A. H., Jr., et al. (1997). Fumonisin toxicity and sphingolipid biosynthesis. Advances in experimental medicine and biology, 431, 297-306. [Link]
-
Chiba, K. (2015). Role of this compound 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Allergy and Immunology, 1(1), 14-29. [Link]
-
Rundberget, T., & Wilkins, A. L. (2007). 2-Amino-14,16-dimethyloctadecan-3-ol, a new this compound analogue toxin in the fungal genus Fusarium. Journal of agricultural and food chemistry, 55(21), 8493-8498. [Link]
-
Garris, C. S., et al. (2022). This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International journal of molecular sciences, 23(13), 7094. [Link]
-
Tiwari, A., et al. (2011). Fingolimod (FTY720): First approved oral therapy for multiple sclerosis. Journal of pharmacology & pharmacotherapeutics, 2(4), 301-304. [Link]
Sources
- 1. Role of this compound 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 2. Fingolimod (FTY720): First approved oral therapy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and Specificity of this compound 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-14,16-dimethyloctadecan-3-ol, a new this compound analogue toxin in the fungal genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. This compound KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING this compound 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of this compound-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. priothera.com [priothera.com]
- 14. Mocravimod, a Selective this compound-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The this compound 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fumonisin toxicity and sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sphingosine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of sphingosine. As a bioactive lipid central to cellular signaling, this compound's handling and disposal demand meticulous attention to safety and regulatory standards. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure that laboratory practices are not only compliant but also fundamentally safe. The protocols described herein are designed to be self-validating systems, grounded in authoritative safety data and regulatory guidelines.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, while a naturally occurring molecule, presents specific hazards in its concentrated, purified form used in research.
-
Health Hazards : this compound and its derivatives, such as this compound-1-Phosphate, are classified as hazardous by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200.[1] The primary risks are skin irritation and serious eye irritation .[1] Direct contact with the skin or eyes can cause inflammation and discomfort.
-
Physical Hazards : In its common solid or powdered form, this compound presents an inhalation risk. It is crucial to avoid breathing in the dust.[1] Furthermore, related compounds like phytothis compound can form explosive dust mixtures with air, necessitating careful handling to prevent aerosolization.[2]
-
Chemical Reactivity : this compound is incompatible with strong oxidizing agents.[1][3] Co-disposal or cross-contamination with such chemicals can lead to vigorous, exothermic reactions, posing a fire or explosion risk.
This risk profile dictates that this compound waste cannot be treated as benign refuse. It must be managed as a hazardous chemical waste stream from the point of generation to its final disposition.
Core Disposal Workflow: From Benchtop to Final Disposition
The following step-by-step protocol ensures a closed-loop, compliant disposal process. The guiding principle is the complete isolation of the chemical waste to prevent environmental release and personnel exposure.
Step 1: Segregation at the Source
The moment a material is designated as waste, its journey through the disposal stream begins. Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure the waste can be accepted by a disposal facility.
-
Procedure :
-
Designate a specific, labeled waste container for "this compound and Sphingolipid-Related Waste."
-
Do NOT mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1][4]
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and pure, unused this compound should be placed directly into this designated container.
-
Liquid waste (e.g., this compound in solvent) should be collected in a separate, compatible liquid waste container, also clearly labeled.
-
-
Causality : Segregation prevents accidental mixing with incompatible chemicals like strong acids or oxidizers, which could cause a reaction.[4][5] It also simplifies the disposal process, as mixed chemical waste is often more complex and costly to manage.
Step 2: Waste Container Selection and Labeling
The waste container is the primary barrier between the hazardous material and the laboratory environment. Its integrity and clear communication of its contents are non-negotiable.
-
Procedure :
-
Select containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, glass for certain solvents).
-
Ensure containers have a secure, tightly-sealing lid to prevent leaks or the release of fumes.[5] For solids, a screw-cap wide-mouth container is ideal.
-
Label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any solvents if applicable)
-
The primary hazards (e.g., "Skin/Eye Irritant")
-
The accumulation start date (the date the first piece of waste is added).[5]
-
-
-
Causality : Proper containers prevent leaks and spills.[6] Federal and local regulations mandate clear, accurate labeling for the safety of all personnel who may handle the container, from researchers to the final disposal technicians.[4][7]
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory before its scheduled pickup.
-
Procedure :
-
Always keep waste containers closed when not actively adding waste.[5]
-
Store the container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[5]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks from the primary container.[5]
-
-
Causality : Storing containers in a ventilated area prevents the buildup of potentially harmful vapors. Secondary containment is a crucial failsafe that ensures a small leak does not become a major spill.[5]
Step 4: Final Disposal via Professional Services
The final step is the transfer of waste to a licensed and approved waste disposal facility. Under no circumstances should laboratory chemical waste be disposed of in the regular trash or poured down the drain.[3][8]
-
Procedure :
-
Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup.
-
Ensure all labeling is correct and the container is clean on the outside before transport.
-
The waste will be handled by a licensed professional waste disposal company, which will transport it for final treatment, typically via incineration.[8][9]
-
-
Causality : Incineration is an effective and EPA-approved method for destroying hazardous chemical waste, converting it into less harmful ash and gases under controlled conditions.[9] Using a professional service ensures compliance with all Department of Transportation (DOT), EPA, and state regulations for hazardous waste transport and disposal.[8]
Summary of Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Type | Solid or Liquid Hazardous Chemical Waste | This compound is classified as a hazardous substance due to skin/eye irritation.[1] |
| Container | Solid: HDPE wide-mouth, screw-cap. Liquid: Compatible glass or plastic solvent bottle. | Prevents leaks, spills, and reactions. Must be sealable.[5][6] |
| Labeling | "Hazardous Waste," "this compound," Hazard Pictograms, Accumulation Date. | OSHA and EPA compliance; ensures safety for all handlers.[5][7] |
| Interim Storage | In a ventilated area (fume hood) with secondary containment. | Prevents accumulation of vapors and contains potential leaks.[5] |
| Final Disposal | Licensed hazardous waste contractor (typically via incineration). | Ensures regulatory compliance and complete destruction of the hazardous material.[8][9] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials.
Caption: Decision workflow for segregating and storing this compound waste.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS.
-
Don PPE : At a minimum, don two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain the Spill : If the spill is liquid, cover it with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.
-
Clean the Spill : For solid spills, carefully sweep the material into a dustpan or scoop it up with other suitable equipment. Avoid creating dust .[2] Place the collected material and any contaminated cleaning supplies into your designated this compound hazardous waste container.
-
Decontaminate : Wipe down the spill area with an appropriate cleaning solution (e.g., soap and water, followed by 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Wash Hands : Thoroughly wash your hands with soap and water after the cleanup is complete.
References
- This compound-1-phosphate - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Safety Data Sheet Phytothis compound SLC. Redox. (2019). [URL: https://www.redox.com/wp-content/uploads/2021/03/PHYTOthis compound-SLC-AUS-SDS.pdf]
- Phosphine - SAFETY DATA SHEET. Airgas. (2025). [URL: https://www.airgas.com/msds/001070.pdf]
- D-Sphingosine (synthetic) Safety Data Sheet. LKT Laboratories, Inc. [URL: https://s3.amazonaws.com/lkt-sds/S7000.pdf]
- Proper Handling and Disposal of Laboratory Waste. (2017). Journal of Visualized Experiments (JoVE). [URL: https://www.jove.
- This compound (d16:1) Safety Data Sheet. Cayman Chemical. (2024). [URL: https://www.caymanchem.com/msdss/22356m.pdf]
- A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. (2022). MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11884]
- D-erythro-Sphingosine 1-phosphate SAFETY DATA SHEET. Fisher Scientific. (2021).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. (2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381661/]
- Medical Waste. U.S. Environmental Protection Agency (EPA). (2025). [URL: https://www.epa.gov/rcra/medical-waste]
- An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2020). MDPI. [URL: https://www.mdpi.com/1422-0067/21/23/9253]
- Biohazard waste disposal. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/i-waste-dst/waste-debris-fact-sheets/biohazard-waste-disposal]
- OSHA Compliance For Laboratories. (2022). US Bio-Clean. [URL: https://www.usbioclean.
- This compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sphingosine]
- Direct chemical evidence for sphingolipid domains in the plasma membranes of fibroblasts. (2013). Proceedings of the National Academy of Sciences (PNAS). [URL: https://www.pnas.org/doi/10.1073/pnas.1220906110]
- Degradation of this compound, dihydrothis compound, and phytothis compound in rats. (1969). Biochemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00839a032]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [URL: https://www.cdmsinc.com/osha-hazardous-waste-disposal-guidelines]
- Regulated Medical Waste. Centers for Disease Control and Prevention (CDC). (2024). [URL: https://www.cdc.gov/infectioncontrol/guidelines/environmental/background/medical-waste.html#I]
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [URL: https://www.lipidmaps.org/protocols/analysis-of-mammalian-sphingolipids-by-liquid-chromatography-tandem-mass-spectrometry-lc-ms-ms-and-tissue-imaging-mass-spectro]
- USEPA Regulations for the Management of Medical Waste. (2011). Daniels Training Services. [URL: https://www.danielstraining.com/usepa-regulations-for-the-management-of-medical-waste]
- Phytothis compound degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. (2019). Proceedings of the National Academy of Sciences (PNAS). [URL: https://www.pnas.org/doi/10.1073/pnas.1818259116]
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. ADCO Services. [URL: https://www.adcoservices.
- The pathways of sphingolipid degradation and synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/The-pathways-of-sphingolipid-degradation-and-synthesis-A-sphingolipid_fig1_364654955]
- EPA Releases New Rule for Pharmaceutical Waste. (2019). Biomedical Waste Disposal. [URL: https://www.bwdus.com/news/epa-releases-new-rule-for-pharmaceutical-waste]
- An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. (2010). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058428/]
Sources
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Safe Handling and Personal Protective Equipment (PPE) for Sphingosine
Executive Summary: Beyond the Safety Data Sheet
As researchers, we often treat lipids as benign biological building blocks. However, Sphingosine (d17:1, d18:1) represents a specific class of bioactive sphingoid bases that functions as a potent protein kinase C (PKC) inhibitor and a signaling molecule capable of inducing apoptosis.
The safety profile of this compound is a dual-hazard system :
-
The Bioactive Hazard: The lipid itself is an irritant (Skin/Eye/Respiratory) and biologically active at micromolar concentrations.
-
The Matrix Hazard: To maintain stability, this compound is frequently handled in volatile organic solvents (Methanol, Chloroform, or Ethanol) or as a hygroscopic powder that generates dust.
This guide synthesizes chemical safety with lipid stability requirements, ensuring that your protection also guarantees the integrity of your experimental data.
Part 1: Hazard Analysis & PPE Selection
The "Dual-Threat" Risk Assessment
Standard latex gloves are insufficient for lipid handling. This compound is lipophilic and often dissolved in organic solvents that permeate latex rapidly. Furthermore, latex proteins can contaminate lipid mass spectrometry workflows.
Table 1: PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11mm) | Permeation Resistance: Nitrile offers superior resistance to the organic solvents (MeOH, DMSO) used to solubilize this compound. Assay Integrity: Eliminates latex protein contamination in MS/Lipidomics. |
| Respiratory | Fume Hood (Certified) | Inhalation Risk: this compound powder is a respiratory irritant (H335). Solvents generate volatile organic compounds (VOCs). |
| Eye Protection | Safety Glasses (Side Shields) or Goggles | Irritation Control: this compound causes serious eye irritation (H319). Goggles are required if splash risk is high (e.g., sonication). |
| Body Defense | Lab Coat (High-neck preferred) | Skin Barrier: Prevents dermal absorption. This compound is a skin irritant (H315).[1] |
Part 2: Operational Workflow (Visualized)
The following diagram illustrates the "Cold-Chain to Bench" workflow. This is a self-validating system : if you skip the "Equilibration" step, condensation will form, degrading the lipid and invalidating your weight measurement.
Figure 1: Critical path for this compound handling. The amber node (Equilibration) is the critical control point for safety and data integrity.
Part 3: Standard Operating Procedure (SOP)
Protocol: Safe Solubilization and Handling
This protocol minimizes exposure while maximizing lipid stability.
Prerequisites:
-
Fume hood operational (Face velocity: 0.3–0.5 m/s).
-
Anti-static gun (optional but recommended for dry powders).
-
Solvent: Methanol or Ethanol (High purity).
Step 1: Temperature Equilibration (The Critical Step)
-
Action: Remove the this compound vial from the -20°C freezer. Place it in a desiccator or on the benchtop.
-
Wait: Allow the vial to reach room temperature (approx. 20–30 minutes) before opening .
-
Reasoning: this compound is hygroscopic. Opening a cold vial introduces atmospheric moisture, which causes the powder to become gummy and chemically degrades the lipid via hydrolysis/oxidation [1, 2].[2][3]
Step 2: Weighing and Transfer
-
Action: Working inside the fume hood (or using a balance enclosure), weigh the necessary amount.
-
Safety Check: Wear N95 protection if weighing outside a hood to avoid inhaling dust (H335).
-
Technique: Use a glass or stainless steel spatula. Avoid plastics, which can leach phthalates into lipid samples.
Step 3: Solubilization
-
Action: Dissolve this compound in Methanol or Ethanol.
-
Note: Solubility is typically miscible in Ethanol; ~2 mg/ml in DMSO [1].[4]
-
Safety Check: If using DMSO, be aware that DMSO enhances skin permeability, potentially carrying the this compound through nitrile gloves if contact is prolonged. Change gloves immediately upon splash.
Step 4: Storage of Stock Solutions
-
Action: Transfer solubilized lipid to a glass vial with a Teflon-lined cap .
-
Preservation: Overlay the solution with Nitrogen or Argon gas to prevent oxidation.
-
Storage: Return to -20°C. Do not store in plastic (polystyrene/polypropylene) as lipids adhere to plastic walls, altering concentration [2].[2]
Part 4: Emergency Response & Disposal
Table 2: Immediate Action Plan
| Incident | Immediate Action | Medical/Follow-up |
| Skin Contact | Wash with soap and copious water for 15 min. Remove contaminated clothing.[5] | Seek medical advice if irritation persists (H315). |
| Eye Contact | Rinse cautiously with water for several minutes.[5][6][7][8] Remove contact lenses.[5][6] | Get medical attention immediately (H319). |
| Inhalation | Move person to fresh air.[5][6][8] Keep comfortable for breathing.[5][6] | Call a Poison Center if breathing is difficult (H335). |
| Spill (Powder) | Dampen with wet paper towel to avoid dust. Wipe up.[5] | Dispose of as hazardous chemical waste. |
Disposal Protocols
-
Waste Stream: this compound solutions must be disposed of as Organic Chemical Waste .
-
Segregation:
-
If dissolved in Methanol/Ethanol : Non-halogenated organic waste.
-
If dissolved in Chloroform : Halogenated organic waste.
-
-
Environmental: Do not allow to enter sewers or ground water.[9] this compound is toxic to aquatic life with long-lasting effects (H410) [3].[8][9]
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. avantiresearch.com [avantiresearch.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. marichem-marigases.com [marichem-marigases.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
